(RS)-Duloxetine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFSMCNJSOPUAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657730 | |
| Record name | N-Methyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116817-11-9 | |
| Record name | N-Methyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chiral Synthesis of (RS)-Duloxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the chiral synthesis of (RS)-Duloxetine hydrochloride. Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI), is a widely prescribed antidepressant.[1][2][3] The therapeutic efficacy of duloxetine is primarily attributed to its (S)-enantiomer, which is significantly more potent than the (R)-enantiomer.[4][5][6][7] Consequently, the development of efficient and stereoselective synthetic routes to obtain the enantiomerically pure (S)-duloxetine is of paramount importance in the pharmaceutical industry.
This guide details the principal chiral synthesis strategies, including asymmetric synthesis, diastereoselective resolution, and chemoenzymatic methods. Quantitative data from key experiments are summarized in comparative tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate the key synthetic pathways and experimental workflows.
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to directly produce the desired enantiomer by employing chiral catalysts or reagents. Several successful strategies have been developed for the asymmetric synthesis of (S)-duloxetine and its key intermediates.
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of ketones, offering an alternative to methods requiring high-pressure hydrogen gas.[4][8] This approach has been successfully applied to the synthesis of chiral intermediates for duloxetine.
A notable example involves the ATH of β-chloro ketones, which are versatile precursors to various pharmaceuticals, including (S)-duloxetine.[9][10] Rhodium-catalyzed ATH of 3-chloro-1-(2-thienyl)propan-1-one, promoted by amine-boranes, can produce the corresponding chiral 3-chloroalkanol in high yield and enantioselectivity.[9][10]
Another effective ATH strategy utilizes a chiral Ru- or Rh-catalyst for the reduction of N-protected or unprotected β-keto amines to furnish the corresponding chiral alcohol, a key intermediate for duloxetine, with high enantiomeric purity.[11]
A facile synthesis of (S)-duloxetine has been reported via the asymmetric transfer hydrogenation of 2-tosyloxy-1-(2-thiophenyl)ethanone using a Cp*RhCl[(S,S)-TsDPEN] catalyst, followed by a series of transformations.[4][8]
Table 1: Asymmetric Transfer Hydrogenation for Duloxetine Intermediates
| Substrate | Catalyst/Reagent | Product | Yield (%) | ee (%) | Reference |
| 2-Tosyloxy-1-(2-thiophenyl)ethanone | Cp*RhCl[(S,S)-TsDPEN], HCO2H/Et3N | (S)-1-(2-Thienyl)-2-tosyloxyethanol | 95 | 95 | [4][8] |
| 3-(Dimethylamino)-1-(2-thienyl)-1-propanone | Ru/Rh-catalyst with chiral ligand | (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol | High | ≥99 | [11] |
| 3-Chloro-1-(2-thienyl)propan-1-one | Rh-catalyst with amine-borane | (S)-3-Chloro-1-(2-thienyl)-1-propanol | up to 99 | >99 | [9][10] |
| 3-(Dimethylamino)-1-(2-thienyl)-1-propanone | P-Phos chiral phosphine ligand, H₂ | (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol | 99 | 94 (up to 99 after recrystallization) | [12] |
-
Catalyst Preparation: The catalyst, Cp*RhCl[(S,S)-TsDPEN], is prepared from the reaction of dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer and (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine in dichloromethane in the presence of triethylamine.
-
Reaction Setup: The catalytic reaction is carried out under an argon atmosphere in oven-dried glassware.
-
Reaction Execution: To a mixture of the (S,S)-Rh catalyst in ethyl acetate, 2-tosyloxy-1-(2-thiophenyl)ethanone and a formic acid/triethylamine (5:2 molar ratio) azeotrope are added.
-
Workup and Purification: The reaction mixture is stirred at room temperature for 3 hours. After dilution with ethyl acetate, the mixture is washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The product is purified by flash column chromatography.
Caption: Asymmetric Transfer Hydrogenation Pathway to (S)-Duloxetine.
Direct Catalytic Asymmetric Aldol Reaction
A concise enantioselective synthesis of duloxetine can be achieved through a direct catalytic asymmetric aldol reaction of a thioamide. This method provides a scalable route to a key chiral intermediate.[13] The aldol product can be obtained with high enantioselectivity, and the chiral ligand can be recovered and reused.[13]
Table 2: Direct Catalytic Asymmetric Aldol Reaction
| Reactants | Chiral Ligand/Catalyst | Product | Yield (%) | ee (%) | Reference |
| Thioamide and Aldehyde | Chiral Ligand | Aldol Product | - | 92 (after LiAlH₄ reduction) | [13] |
-
Aldol Reaction: The direct catalytic asymmetric aldol reaction is performed to obtain the aldol product.
-
Reduction: The aldol product is reduced with LiAlH₄.
-
Deprotection: The resulting intermediate is deprotected using Pd(PPh₃)₄ and N,N-dimethylbarbituric acid in CH₂Cl₂ at 50 °C.
-
Workup and Purification: After cooling, the mixture is diluted with CHCl₃ and washed with saturated Na₂CO₃. The organic layer is dried over Na₂SO₄, and the solvent is removed under reduced pressure to yield the crude primary amine.
Asymmetric Friedel-Crafts Reaction
The Friedel-Crafts reaction, a fundamental transformation in organic chemistry, can be rendered asymmetric to produce chiral building blocks for duloxetine. An efficient enantioselective Friedel-Crafts reaction of thiophenes with glyoxylates has been developed using a 6,6'-dibromo-BINOL/Ti(IV) complex as a catalyst.[14] This method allows for the synthesis of various hydroxy(thiophene-2-yl)acetates in high enantioselectivities and good yields, providing a formal synthesis of duloxetine.[14]
Table 3: Asymmetric Friedel-Crafts Reaction
| Reactants | Catalyst | Product | Yield (%) | ee (%) | Reference |
| Thiophene, n-Butyl glyoxylate | 6,6'-dibromo-BINOL/Ti(IV) | n-Butyl (R)-hydroxy(thiophen-2-yl)acetate | Good | 92-98 | [14] |
Chemoenzymatic and Biocatalytic Methods
Chemoenzymatic and biocatalytic approaches offer green and highly selective alternatives to traditional chemical methods for chiral synthesis. These methods often proceed under mild reaction conditions and can provide products with excellent enantiopurity.[1]
Enzymatic Kinetic Resolution
Kinetic resolution is a widely used technique to separate enantiomers of a racemic mixture. Lipases are commonly employed for the enantioselective acylation or hydrolysis of racemic alcohols, which are key intermediates in duloxetine synthesis.
A chemoenzymatic synthesis of duloxetine has been achieved through the lipase-mediated resolution of 3-hydroxy-3-(2-thienyl)propanenitrile.[15] Another approach involves the kinetic resolution of racemic 3-chloro-1-(2-thienyl)-1-propanol using lipase B from Candida antarctica.[16]
Table 4: Enzymatic Kinetic Resolution for Duloxetine Intermediates
| Substrate | Enzyme | Product | Conversion (%) | ee (%) | Reference |
| Racemic 3-hydroxy-3-(2-thienyl) propanenitrile | Pseudomonas sp. lipase (under ultrasound) | (S)-3-hydroxy-3-(2-thienyl) propanenitrile | 53.9 | 99 | [16] |
| Racemic 3-chloro-1-(2-thienyl)-1-propanol | Lipase B from Candida antarctica | (S)-3-chloro-1-(2-thienyl)-1-propanol and (R)-butanoate | ~50 | >99 | [16] |
-
Reaction Setup: The reaction is carried out in n-hexane under ultrasound irradiation at a specific power and temperature.
-
Reaction Execution: Pseudomonas sp. lipase is added to a solution of racemic 3-hydroxy-3-(2-thienyl) propanenitrile in n-hexane.
-
Monitoring: The reaction is monitored until it reaches equilibrium (approximately 7 hours).
-
Workup: The enzyme is filtered off, and the solvent is evaporated. The product and unreacted substrate are separated by chromatography.
Asymmetric Bioreduction
Asymmetric bioreduction using whole-cell biocatalysts or isolated enzymes (e.g., carbonyl reductases, alcohol dehydrogenases) is a highly effective method for the enantioselective synthesis of chiral alcohols.
The key duloxetine intermediate, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, has been synthesized with high conversion and enantiomeric excess using immobilized Saccharomyces cerevisiae.[17] A chemoenzymatic strategy employing a carbonyl reductase from Rhodosporidium toruloides has also been developed for the synthesis of (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, achieving a high substrate loading and excellent enantioselectivity.[16][18]
Table 5: Asymmetric Bioreduction for Duloxetine Intermediates
| Substrate | Biocatalyst | Product | Conversion (%) | ee (%) | Overall Yield (%) | Reference |
| 3-N-methylamino-1-(2-thienyl)-1-propanone | Immobilized Saccharomyces cerevisiae | (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol | 100 | >99.0 | - | [17] |
| 3-(Dimethylamino)-1-(2-thienyl)-1-propanone | Carbonyl reductase from Rhodosporidium toruloides (RtSCR9) | (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol | - | >98.5 | 60.2 (from 2-acetylthiophene) | [16][18] |
-
Immobilization: Saccharomyces cerevisiae cells are immobilized in liquid-core sodium alginate/chitosan/sodium alginate microcapsules.
-
Bioreduction: The immobilized cells are used for the continuous reduction of 3-N-methylamino-1-(2-thienyl)-1-propanone in a membrane reactor.
-
Reaction Conditions: The reduction is carried out at pH 6.0 and 30 °C.
-
Product Isolation: The product is isolated from the reaction medium.
Caption: Chemoenzymatic Pathways to Chiral Duloxetine Intermediates.
Diastereoselective Resolution
Classical resolution of racemates via the formation of diastereomeric salts is a well-established and industrially viable method for obtaining enantiomerically pure compounds.
The original synthesis of duloxetine involved the resolution of racemic 3-(N,N-dimethylamino)-1-(2-thienyl)propan-1-ol with (S)-(+)-mandelic acid.[2][3][19] This method allows for the separation of the (S)-enantiomer as a diastereomeric salt, which can then be converted to (S)-duloxetine.[2][3][19] Modifications to this process have been developed to improve its practicality.[19]
Table 6: Diastereoselective Resolution of Duloxetine Intermediate
| Racemate | Resolving Agent | Diastereomeric Salt | ee (%) of (S)-alcohol | Reference |
| (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol | (S)-Mandelic acid | (S)-alcohol-(S)-mandelate salt | 93 | [19] |
| (RS)-3-(methylamino)-1-(2-thienyl)propan-1-ol | (R)-α-methoxyphenylacetic acid | (S)-MMAA-(R)-α-methoxyphenylacetate | 100 (after recrystallization) | [20] |
-
Salt Formation: Racemic 3-(N,N-dimethylamino)-1-(2-thienyl)propan-1-ol is treated with (S)-mandelic acid to form a diastereomeric salt.
-
Crystallization: The diastereomeric salt of the (S)-alcohol is selectively crystallized.
-
Liberation of the Free Base: The purified diastereomeric salt is treated with a base to liberate the enantiomerically enriched (S)-3-(N,N-dimethylamino)-1-(2-thienyl)propan-1-ol.
Conclusion
The chiral synthesis of this compound has been approached through a variety of sophisticated and efficient methods. Asymmetric synthesis, particularly through catalytic transfer hydrogenation and asymmetric reductions, offers direct routes to the desired (S)-enantiomer with high enantioselectivity. Chemoenzymatic methods, including kinetic resolution and bioreduction, provide environmentally benign and highly selective alternatives that are well-suited for industrial-scale production. Diastereoselective resolution remains a robust and practical approach for obtaining enantiomerically pure key intermediates. The choice of a particular synthetic strategy will depend on factors such as cost-effectiveness, scalability, and environmental impact. This guide provides a foundational understanding of the core synthetic methodologies, enabling researchers and drug development professionals to make informed decisions in the synthesis and manufacturing of this important antidepressant.
References
- 1. Duloxetine: Refining its Chemical Synthesis with Biocatalysis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. nepjol.info [nepjol.info]
- 6. researchgate.net [researchgate.net]
- 7. Structure of racemic duloxetine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2010003942A2 - Preparation of duloxetine and its pharmaceutically acceptable salts by the use of asymmetric transfer hydrogenation process - Google Patents [patents.google.com]
- 12. Duloxetine production: A novel chiral biphosphine ligands in asymmetric catalytic hydrogenation [xb.gzhu.edu.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Highly enantioselective Friedel-Crafts reaction of thiophenes with glyoxylates: formal synthesis of duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]
Navigating the Chiral Landscape: An In-depth Technical Guide to the Enantiomeric Resolution of (RS)-Duloxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core techniques employed for the enantiomeric resolution of (RS)-Duloxetine hydrochloride, a crucial process in the manufacturing of the active pharmaceutical ingredient (S)-Duloxetine. (S)-Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI), is the therapeutically active enantiomer, exhibiting significantly greater potency than its (R)-counterpart.[1] Ensuring the enantiomeric purity of the final drug product is therefore of paramount importance.
This document delves into the primary methodologies for chiral separation, including chromatographic techniques, chemoenzymatic resolutions, and classical diastereomeric crystallization. Detailed experimental protocols, quantitative data for comparison, and visual workflows are presented to equip researchers and drug development professionals with a thorough understanding of these critical processes.
Chromatographic Resolution of Duloxetine Enantiomers
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely utilized for both analytical and preparative-scale separation of duloxetine enantiomers. These techniques rely on the differential interaction of the enantiomers with a chiral environment, which can be either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).
Chiral Stationary Phase (CSP) Chromatography
Direct separation of enantiomers can be achieved using columns packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated excellent efficacy in resolving duloxetine enantiomers.
Table 1: HPLC Methods using Chiral Stationary Phases for Duloxetine Resolution
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |
| Chiralpak AD-H (amylose-based) | n-hexane:ethanol:diethylamine (80:20:0.2, v/v/v) | 1.0 | UV | >2.8 | [2][3][4] |
| Chiral-AGP | 10 mM Acetate buffer (pH 3.8):acetonitrile (93:7, v/v) | 1.0 | UV | Baseline resolved | [3][4] |
| Vancomycin (Chirobiotic V) | Not specified in abstract | Not specified | UV | 1.7 | [5][6] |
This protocol is based on the method described by Shinde et al.[2][4]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mixture of n-hexane, ethanol, and diethylamine in a ratio of 80:20:0.2 by volume.
-
Sample Preparation: Dissolve this compound in the mobile phase to a suitable concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: Ambient.
-
Detection wavelength: 230 nm.
-
-
Injection Volume: 20 µL.
-
Analysis: The two enantiomers will be separated, with the (R)-enantiomer typically eluting before the (S)-enantiomer. The resolution between the peaks should be greater than 2.8.[2][4]
Caption: Workflow for HPLC separation using a Chiral Stationary Phase.
Chiral Mobile Phase Additive (CMPA) Chromatography
An alternative to CSPs is the use of a chiral mobile phase additive, which forms transient diastereomeric complexes with the enantiomers in solution. These complexes are then separated on a conventional achiral column (e.g., C18). Cyclodextrins and their derivatives are commonly employed as CMPAs.
Table 2: HPLC Methods using Chiral Mobile Phase Additives for Duloxetine Resolution
| Chiral Mobile Phase Additive | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Not specified in abstract | Not specified | Not specified | UV | 1.3 | [5][6] |
| Sulphobutylether-β-CD (SBE-β-CD) | C18 | 10 mg/mL SBE-β-CD in buffer (pH 2.5):methanol (73:27, v/v) | 1.0 | UV (230 nm) | Not specified | [6] |
This protocol is based on the method described by Yang et al.[6]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a solution of 10 mg/mL sulphobutylether-β-cyclodextrin in a suitable buffer and adjust the pH to 2.5 with phosphoric acid. Mix this solution with methanol in a 73:27 (v/v) ratio.
-
Sample Preparation: Dissolve this compound in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 40 °C.
-
Detection wavelength: 230 nm.
-
-
Injection Volume: 20 µL.
-
Analysis: The diastereomeric complexes will be resolved on the C18 column.
Caption: Workflow for HPLC separation using a Chiral Mobile Phase Additive.
Chemoenzymatic Resolution
Enzymes, particularly lipases, are highly stereoselective catalysts and can be effectively used for the kinetic resolution of racemic mixtures. In the context of duloxetine, the resolution is often performed on a precursor molecule.
Kinetic Resolution using Lipase
In a kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic alcohol at a much faster rate than the other, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.
Table 3: Chemoenzymatic Resolution of Duloxetine Precursors
| Enzyme | Substrate | Acyl Donor | Catalyst | Yield of (R)-acetate | ee of (R)-acetate | Reference |
| Candida antarctica lipase B (CALB) | rac-3-hydroxy-3-(2-thienyl)propanenitrile | Isopropenyl acetate | Ruthenium catalyst | 87% | 98% | [2][5] |
This protocol is based on the dynamic kinetic resolution approach described by Bäckvall and co-workers.[2][5]
-
Reactants:
-
Racemic 3-hydroxy-3-(2-thienyl)propanenitrile (rac-1)
-
Candida antarctica lipase B (CALB, Novozym 435)
-
Ruthenium catalyst (e.g., Shvo's catalyst)
-
Isopropenyl acetate (acyl donor)
-
Toluene (solvent)
-
-
Reaction Setup:
-
In a reaction vessel, dissolve rac-1 in toluene.
-
Add CALB and the ruthenium catalyst.
-
Add isopropenyl acetate.
-
-
Reaction Conditions:
-
Temperature: 50 °C.
-
Time: 25 hours.
-
-
Work-up and Analysis:
-
After the reaction, filter off the enzyme.
-
Remove the solvent under reduced pressure.
-
The resulting product, (R)-3-acetoxy-3-(2-thienyl)propanenitrile, can be purified by chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Caption: Dynamic Kinetic Resolution (DKR) of a duloxetine precursor.
Classical Resolution by Diastereomeric Crystallization
This traditional method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.
For a key intermediate of duloxetine, (S)-mandelic acid has been successfully employed as a chiral resolving agent.[7]
Table 4: Classical Resolution of a Duloxetine Intermediate
| Resolving Agent | Intermediate | Solvent | Outcome | Reference |
| (S)-Mandelic acid | 3-(Dimethylamino)-1-(2-thienyl)propan-1-ol | Not specified | Formation of separable diastereomeric salts | [7][8] |
The following is a generalized protocol for diastereomeric salt resolution.
-
Salt Formation:
-
Dissolve the racemic intermediate (e.g., 3-(dimethylamino)-1-(2-thienyl)propan-1-ol) in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add an equimolar amount of the chiral resolving agent (e.g., (S)-mandelic acid).
-
Stir the mixture, possibly with gentle heating, to facilitate salt formation.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation:
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
-
Liberation of the Enantiomer:
-
Dissolve the isolated diastereomeric salt in water.
-
Add a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free base of the desired enantiomer.
-
Extract the enantiomerically enriched intermediate with an organic solvent.
-
-
Recovery of Resolving Agent:
-
The aqueous layer containing the salt of the resolving agent can be acidified to recover the resolving agent for reuse.
-
Caption: Workflow for Diastereomeric Crystallization.
Conclusion
The enantiomeric resolution of this compound is a critical step in the production of this important antidepressant. This guide has detailed the primary techniques employed for this purpose: chromatographic separation, chemoenzymatic resolution, and classical diastereomeric crystallization. Each method offers distinct advantages and challenges. Chromatographic methods, particularly HPLC with chiral stationary phases, provide high resolution and are well-suited for both analytical and preparative scales. Chemoenzymatic methods, especially dynamic kinetic resolutions, offer the potential for high yields and excellent enantioselectivity. Classical resolution via diastereomeric crystallization remains a robust and scalable technique. The selection of the most appropriate method will depend on factors such as the scale of production, cost considerations, and the desired level of enantiomeric purity. The detailed protocols and comparative data presented herein provide a solid foundation for researchers and professionals in the pharmaceutical industry to make informed decisions and effectively implement these essential resolution techniques.
References
- 1. Investigation on the enantioseparation of duloxetine by capillary electrophoresis, NMR, and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Chemoenzymatic Dynamic Kinetic Resolution Approach to Enantiomerically Pure (R)- and (S)-Duloxetine [hv.diva-portal.org]
- 3. Development and validation of chiral LC method for the enantiomeric separation of duloxetine on amylose based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Chemoenzymatic Dynamic Kinetic Resolution Approach to Enantiomerically Pure (R)- and (S)-Duloxetine [liu.diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure of racemic duloxetine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Duloxetine: Refining its Chemical Synthesis with Biocatalysis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
A Comprehensive Technical Guide to the Physicochemical Properties of (RS)-Duloxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physicochemical properties of (RS)-Duloxetine hydrochloride, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI) widely used in the treatment of depression and other conditions. This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and includes visualizations of experimental workflows and its mechanism of action.
Chemical and Physical Properties
This compound is the hydrochloride salt of duloxetine. It is a white to slightly brownish-white solid[1]. The chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (+)-(S)-N-methyl-γ-(1-naphthalenyloxy)-2-thiophenepropanamine, monohydrochloride | [2] |
| Molecular Formula | C18H20ClNOS | [3][4][5] |
| Molecular Weight | 333.88 g/mol | [3][4][5] |
| Melting Point | 118-122 °C | [3][4][6] |
| pKa | 9.34 - 9.7 | [6][7][8][9] |
| Appearance | White to slightly brownish white solid | [1] |
Solubility Profile
The solubility of duloxetine hydrochloride is pH-dependent. It is soluble in water, methanol, and DMSO. The aqueous solubility decreases as the pH increases.
| Solvent/Condition | Solubility | Reference |
| Water | Soluble (5 mg/mL) | |
| Water (pH 4) | 21.6 g/L | [8] |
| Water (pH 7) | 2.74 g/L | [8] |
| Water (pH 9) | 0.331 g/L | [8] |
| Ethanol | <1 mg/mL at 25°C | |
| DMSO | 67 mg/mL at 25°C | |
| Methanol | Soluble |
Polymorphism
Duloxetine hydrochloride is known to exhibit polymorphism, meaning it can exist in multiple crystalline forms[10][11][12]. Different polymorphs can have different physical properties, including solubility and stability, which can impact the drug's bioavailability[10]. Studies have identified and characterized different polymorphic forms and a metastable acetone solvate of duloxetine hydrochloride using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and vibrational spectroscopy[10][11][12][13]. The characterization of these forms is crucial for formulation development and ensuring consistent product quality.
Experimental Protocols and Workflows
The following sections detail the methodologies for determining the key physicochemical properties of this compound.
Determination of Melting Point using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a common method for determining the melting point and purity of a crystalline solid.
Experimental Protocol:
-
Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.
-
Instrument Setup: The DSC instrument is calibrated using certified reference standards (e.g., indium). The sample and an empty reference pan are placed in the DSC cell.
-
Thermal Program: The sample is heated at a constant rate, typically 10°C/min, under an inert nitrogen atmosphere.
-
Data Analysis: The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.
Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to assess the thermal stability and decomposition of the drug substance.
Experimental Protocol:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in a tared TGA pan.
-
Instrument Setup: The TGA instrument is calibrated for mass and temperature. The sample is placed on the microbalance within the furnace.
-
Thermal Program: The sample is heated at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen) over a defined temperature range.
-
Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve shows the temperatures at which mass loss occurs, indicating decomposition or desolvation.
Polymorphic Form Identification using X-ray Powder Diffraction (XRPD)
X-ray Powder Diffraction is a powerful technique for identifying the crystalline phase of a solid material. Each crystalline form has a unique XRPD pattern, which serves as a "fingerprint" for that polymorph.
Experimental Protocol:
-
Sample Preparation: A finely powdered sample of this compound is prepared and packed into a sample holder.
-
Instrument Setup: The XRPD instrument is aligned and calibrated. The sample holder is placed in the diffractometer.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are compared to known patterns of different polymorphic forms to identify the crystalline form present in the sample.
Solubility Determination using the Shake-Flask Method
The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Experimental Protocol:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Concentration Analysis: The concentration of duloxetine hydrochloride in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
pKa Determination by Potentiometric Titration
Potentiometric titration is a standard method for determining the dissociation constant (pKa) of a substance. For a basic compound like duloxetine, this involves titrating a solution of the compound with a strong acid.
Experimental Protocol:
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a co-solvent system like water-methanol if aqueous solubility is limited. The ionic strength of the solution is typically kept constant.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.
Mechanism of Action: Serotonin and Norepinephrine Reuptake Inhibition
Duloxetine exerts its therapeutic effects by potently inhibiting the reuptake of two key neurotransmitters in the central nervous system: serotonin (5-HT) and norepinephrine (NE). By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic neuron, duloxetine increases the concentration of these neurotransmitters in the synaptic cleft. This enhanced neurotransmission is believed to be responsible for its antidepressant and analgesic effects.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Page loading... [guidechem.com]
- 4. Duloxetine hydrochloride | 136434-34-9 [chemicalbook.com]
- 5. Duloxetine Hydrochloride | C18H20ClNOS | CID 60834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 136434-34-9 CAS MSDS (Duloxetine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Duloxetine | C18H19NOS | CID 60835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Human Metabolome Database: Showing metabocard for Duloxetine (HMDB0014619) [hmdb.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Polymorphism and a metastable solvate of duloxetine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
(RS)-Duloxet-ine Hydrochloride: A Comprehensive Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of (RS)-Duloxetine hydrochloride in various solvents. The information presented herein is critical for professionals involved in the research, development, and formulation of this active pharmaceutical ingredient (API). Understanding the solubility characteristics of Duloxet-ine hydrochloride is fundamental for designing effective drug delivery systems, ensuring bioavailability, and developing robust analytical methods.
Core Solubility Data
The solubility of (RS)-Duloxet-ine hydrochloride is significantly influenced by the nature of the solvent, pH, and temperature. Below is a summary of its solubility in commonly used solvents.
Quantitative Solubility of (S)-Duloxet-ine Hydrochloride in Various Solvents
| Solvent | Solubility (mg/mL) | Conditions |
| Dimethylformamide (DMF) | ~ 30 | Inert gas purge recommended |
| Dimethyl sulfoxide (DMSO) | ~ 25 | Inert gas purge recommended |
| Ethanol | ~ 20 | Inert gas purge recommended |
| Methanol | Soluble | - |
| Water | 5 | - |
| 1:1 Solution of DMF:PBS (pH 7.2) | ~ 0.5 | - |
Data compiled from multiple sources.[1]
Aqueous Solubility of Duloxet-ine Hydrochloride at Different pH Values
The aqueous solubility of Duloxet-ine hydrochloride is highly dependent on the pH of the solution.
| pH | Solubility (g/L) | Temperature |
| 4 | 21.6 | 20°C |
| 7 | 2.74 | 20°C |
| 9 | 0.331 | 20°C |
This data highlights the decreased solubility with increasing pH.[2]
Factors Influencing Solubility
Several factors can impact the solubility of Duloxet-ine hydrochloride:
-
pH: As an amine salt, Duloxet-ine hydrochloride's solubility is significantly higher in acidic conditions where the molecule is protonated and more readily solvated by water. In alkaline conditions, the free base form is less soluble.[2][3]
-
Temperature: While specific quantitative data on the temperature dependence of solubility is limited in the provided search results, generally, the solubility of solids in liquids increases with temperature.
-
Co-solvents: The use of co-solvents, such as ethanol in water, can enhance the solubility of poorly soluble compounds like Duloxet-ine hydrochloride.
-
Particle Size: Reducing the particle size of the drug substance can increase the dissolution rate, which is related to solubility.[4]
-
Crystalline Form: Polymorphism can affect the solubility of a drug. Different crystalline forms of Duloxet-ine hydrochloride may exhibit different solubility profiles.[5]
Experimental Protocols for Solubility Determination
The following section outlines a general experimental methodology for determining the solubility of Duloxet-ine hydrochloride, based on commonly employed techniques in the pharmaceutical sciences.
Shake-Flask Method for Equilibrium Solubility Determination
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
(RS)-Duloxet-ine hydrochloride
-
Selected solvent(s)
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of (RS)-Duloxet-ine hydrochloride to a known volume of the solvent in a sealed flask.
-
Equilibration: Place the flasks in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples to pellet the excess undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the clear filtrate with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of dissolved Duloxet-ine hydrochloride.[6] The UV absorbance is typically measured at a λmax of around 230 nm or 215 nm.[6]
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of (RS)-Duloxet-ine hydrochloride.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide provides a foundational understanding of the solubility of (RS)-Duloxet-ine hydrochloride. The provided data and methodologies are essential for formulators and researchers to develop effective and stable pharmaceutical products. Further investigation into the effects of different co-solvents, temperatures, and the characterization of different polymorphic forms will provide a more complete solubility profile of this important API.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. assets.ctfassets.net [assets.ctfassets.net]
- 4. Preparation and evaluation of duloxetine hydrochloride enteric-coated pellets with different enteric polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Physicochemical Properties of (RS)-Duloxetine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical physicochemical properties, namely the acid dissociation constant (pKa) and the partition coefficient (logP), of (RS)-Duloxetine hydrochloride. Understanding these parameters is fundamental for drug development, as they significantly influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines the experimentally determined values for these properties, details the methodologies used for their measurement, and presents a logical diagram of the drug's primary mechanism of action.
Core Physicochemical Data
The pKa and logP values of a drug substance are pivotal in predicting its behavior in biological systems. The following tables summarize the reported values for this compound.
Table 1: Acid Dissociation Constant (pKa) of this compound
| Parameter | Value | Method | Notes |
| pKa | 9.34 | Titration | Determined at 20°C.[1] |
| pKa | 9.6 | Titration | Determined in a dimethylformamide:water (66:34) mixture.[2] |
Table 2: Partition and Distribution Coefficients (logP & logDow) of (RS)-Duloxetine
| Parameter | Value | Conditions | Method |
| logP | 4.2 | Not specified | Not specified[3] |
| Computed logP | 4.3 | In silico calculation | Not applicable |
| logDow | 0.781 | pH 4 | Flask-shaking[1] |
| logDow | 1.54 | pH 7 | Flask-shaking[1] |
| logDow | 3.35 | pH 9 | Flask-shaking[1] |
Note: logDow (distribution coefficient) is a pH-dependent measure of lipophilicity for ionizable compounds. For a basic compound like duloxetine, as the pH increases above its pKa, the proportion of the free base form increases, leading to a higher logDow value.
Experimental Protocols
The accurate determination of pKa and logP relies on standardized and validated experimental protocols. The methodologies cited for this compound are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.
Determination of pKa by Titration (Based on OECD Guideline 112)
The dissociation constant of this compound was determined using a titration method.[1] This method involves titrating a solution of the compound with a standard solution of an acid or base and monitoring the pH of the solution.
Principle: The pKa is the pH at which the concentrations of the ionized and non-ionized forms of the molecule are equal. For a basic substance like duloxetine, the pKa corresponds to the equilibrium constant for the dissociation of its conjugate acid.
General Protocol:
-
Preparation of the Test Solution: A precise amount of this compound is dissolved in purified water (often CO2-free to prevent interference) to create solutions of known concentrations (e.g., 2.98 mM and 0.596 mM were used for duloxetine).[1]
-
Titration: The test solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base. For an amine hydrochloride, titration with a strong base is typical.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter. The temperature is maintained at a constant value (e.g., 20°C).[1]
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the substance has been neutralized. The pKa can be calculated using the Henderson-Hasselbalch equation or by analyzing the inflection points of the titration curve.[4][5][6]
Determination of logP/logDow by the Flask-Shaking Method (Based on OECD Guideline 107)
The n-octanol/water partition coefficient (logP) and distribution coefficient (logDow) for duloxetine were determined using the flask-shaking method.[1] This is the classical and most straightforward method for determining lipophilicity.
Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance in a two-phase system consisting of two largely immiscible solvents, typically n-octanol and water.
General Protocol:
-
Phase Preparation: n-octanol and water (or a suitable buffer for logDow measurements) are mutually saturated by shaking them together and allowing the phases to separate.
-
Test Substance Addition: A known amount of the test substance is dissolved in one of the phases. The concentration should be low enough to not cause saturation in either phase.
-
Equilibration: The two-phase system containing the test substance is shaken in a vessel at a constant temperature until equilibrium is reached. This ensures that the substance has fully partitioned between the two phases.
-
Phase Separation: The mixture is centrifuged to achieve a clear separation of the n-octanol and aqueous phases.
-
Concentration Analysis: The concentration of the test substance in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Calculation: The partition coefficient (P or Dow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of this value gives logP or logDow.[2][3][7] For ionizable substances like duloxetine, this procedure is repeated at different pH values to determine the logDow.[1]
Logical and Workflow Visualizations
To illustrate the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Logical Diagram of Duloxetine's Mechanism of Action
Caption: Mechanism of action of Duloxetine in the synaptic cleft.
References
- 1. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 2. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 3. oecd.org [oecd.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. enamine.net [enamine.net]
- 7. oecd.org [oecd.org]
(RS)-Duloxetine Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action in Neuronal Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(RS)-Duloxetine hydrochloride is a potent and selective serotonin and norepinephrine reuptake inhibitor (SNRI) with a well-established clinical profile in the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), and various chronic pain conditions.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of duloxetine in neuronal models, intended for researchers, scientists, and professionals in drug development. The document details the primary targets of duloxetine, the downstream signaling cascades it modulates, and the experimental protocols used to elucidate these actions. All quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams generated with Graphviz (DOT language).
Primary Mechanism of Action: Dual Reuptake Inhibition
The principal mechanism of action of duloxetine is the potent and relatively balanced inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[4] These transporters are responsible for the reuptake of serotonin (5-HT) and norepinephrine (NE), respectively, from the synaptic cleft back into the presynaptic neuron. By blocking these transporters, duloxetine increases the concentration and prolongs the availability of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic neurotransmission.[5] Duloxetine also exhibits a weak affinity for the dopamine transporter (DAT) and has no significant interaction with other receptors such as dopaminergic, adrenergic, cholinergic, histaminergic, muscarinic, or opioid receptors.[4][6]
Quantitative Binding Affinities
The affinity of duloxetine for its primary targets has been quantified through in vitro binding assays. The inhibition constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the transporters. A lower Ki value indicates a higher binding affinity.
| Transporter | Species | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | Human | 0.8 | [7][8][9] |
| Norepinephrine Transporter (NET) | Human | 7.5 | [7][8][9] |
| Dopamine Transporter (DAT) | Human | 69.4 | [10] |
Visualization of Primary Action
The following diagram illustrates the primary mechanism of duloxetine at the presynaptic terminal.
Experimental Protocols
The characterization of duloxetine's activity at neurotransmitter transporters is primarily achieved through in vitro reuptake inhibition assays. These assays measure the ability of a compound to block the uptake of a specific neurotransmitter into cells or synaptosomes.
Neurotransmitter Reuptake Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of duloxetine on SERT and NET using a fluorescence-based assay kit.[11][12][13]
Objective: To determine the IC50 value of duloxetine for the inhibition of serotonin and norepinephrine reuptake in cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing human SERT (hSERT) or human NET (hNET)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well or 384-well black, clear-bottom microplates
-
Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and a masking dye)
-
This compound
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader with bottom-read capabilities
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the hSERT or hNET expressing cells into the microplate at an optimized density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of duloxetine in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the duloxetine stock solution in assay buffer (e.g., HBSS) to create a range of test concentrations.
-
-
Assay Execution:
-
On the day of the assay, gently wash the cell monolayer with assay buffer.
-
Add the various concentrations of duloxetine to the respective wells. Include wells with vehicle control (no drug) and a positive control (a known inhibitor).
-
Prepare the fluorescent substrate and masking dye solution according to the kit manufacturer's instructions.
-
Add the fluorescent substrate solution to all wells.
-
-
Data Acquisition:
-
Incubate the plate at 37°C for a specified period (e.g., 10-60 minutes) for endpoint assays, or immediately transfer to the plate reader for kinetic assays.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Normalize the data to the vehicle control (100% activity) and a saturating concentration of a known inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the duloxetine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualization of Experimental Workflow
The following diagram outlines the workflow for the neurotransmitter reuptake inhibition assay.
Downstream Signaling Pathways
The sustained increase in synaptic serotonin and norepinephrine levels initiated by duloxetine leads to the modulation of several downstream intracellular signaling pathways. These pathways are implicated in neuroplasticity, cellular resilience, and the regulation of inflammatory responses, which are thought to contribute to the therapeutic effects of duloxetine beyond simple neurotransmitter level enhancement.
Modulation of the CREB/BDNF Pathway
A significant downstream effect of chronic duloxetine administration is the upregulation of the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling pathway.[14][15] This pathway is crucial for neuronal survival, growth, and synaptic plasticity.
-
Mechanism: Increased synaptic 5-HT and NE activate postsynaptic G-protein coupled receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates CREB. Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter regions of target genes, including BDNF, leading to increased BDNF transcription and protein expression.[14][15]
-
Significance: Enhanced BDNF signaling is associated with improved neuronal function and plasticity, which may counteract the neuronal atrophy and reduced connectivity observed in depression and chronic pain states.[16][17][18]
Anti-Inflammatory Effects
Duloxetine has also been shown to exert anti-inflammatory effects in neuronal models.[19] This is relevant as neuroinflammation is increasingly recognized as a contributing factor to the pathophysiology of depression and neuropathic pain.
-
Mechanism: Duloxetine can modulate the levels of pro-inflammatory cytokines. Studies have shown that duloxetine treatment can lead to changes in the levels of tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-8, IL-12).[20][21] In some models, duloxetine has been observed to prevent increases in pro-inflammatory cytokines.[22] The exact mechanisms are still under investigation but may involve the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[15]
-
Significance: By reducing neuroinflammation, duloxetine may help to restore a healthy neuronal microenvironment and protect against neuronal damage.
Quantitative Effects on Downstream Molecules
| Pathway | Molecule | Effect of Duloxetine | Neuronal Model/System | Reference |
| CREB/BDNF | pCREB | Increased | Rat Hippocampus | [14] |
| BDNF | Increased (chronic treatment) | Rat Prefrontal Cortex | [16][18] | |
| Inflammatory | TNF-α | Modulated | Rat Hippocampus / Human Serum | [14][20] |
| IL-1β | Decreased (in response to insult) | Rat Hippocampus | [14] | |
| IL-6 | Modulated | Human Serum | [20] | |
| NF-κB | Decreased (in comorbidity model) | Rat Medial Prefrontal Cortex | [15] |
Visualization of Downstream Signaling
The following diagram illustrates the downstream signaling cascade from receptor activation to changes in gene expression.
Conclusion
The mechanism of action of this compound in neuronal models is multifaceted. Its primary action is the potent inhibition of serotonin and norepinephrine reuptake, leading to enhanced neurotransmission. This initial effect triggers a cascade of downstream events, most notably the upregulation of the CREB/BDNF pathway, which promotes neuroplasticity and cellular resilience. Furthermore, duloxetine exhibits anti-inflammatory properties by modulating key cytokine signaling pathways. This comprehensive mechanism, encompassing both direct neurotransmitter modulation and subsequent intracellular adaptations, provides a strong rationale for its therapeutic efficacy in a range of neurological and psychiatric disorders. Further research into these complex downstream effects will continue to refine our understanding of duloxetine and inform the development of novel therapeutics.
References
- 1. About duloxetine - NHS [nhs.uk]
- 2. Duloxetine: Uses, Side Effects, Dosage, Warnings - Drugs.com [drugs.com]
- 3. Duloxetine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. moleculardevices.com [moleculardevices.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 14. Preventive Effects of Duloxetine Against Methamphetamine Induced Neurodegeneration and Motor Activity Disorder in Rat: Possible Role of CREB/BDNF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BDNF level in the rat prefrontal cortex increases following chronic but not acute treatment with duloxetine, a dual acting inhibitor of noradrenaline and serotonin re-uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-Term duloxetine treatment normalizes altered brain-derived neurotrophic factor expression in serotonin transporter knockout rats through the modulation of specific neurotrophin isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chronic duloxetine treatment induces specific changes in the expression of BDNF transcripts and in the subcellular localization of the neurotrophin protein [air.unimi.it]
- 19. The anti-inflammatory activity of duloxetine, a serotonin/norepinephrine reuptake inhibitor, prevents kainic acid-induced hippocampal neuronal death in mice | Semantic Scholar [semanticscholar.org]
- 20. Association between TNF-α & IL-6 level changes and remission from depression with duloxetine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of duloxetine on changes in serum proinflammatory cytokine levels in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Duloxetine by Modulating the Akt/GSK3 Signaling Pathways Has Neuroprotective Effects against Methamphetamine-Induced Neurodegeneration and Cognition Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Stereospecific Synthesis of (S)-Duloxetine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Duloxetine, the active enantiomer in the widely prescribed antidepressant Cymbalta®, is a selective serotonin and norepinephrine reuptake inhibitor (SSNRI). Its therapeutic efficacy is critically dependent on its (S)-stereochemistry. This technical guide provides an in-depth overview of the core methodologies for the stereospecific synthesis of (S)-Duloxetine hydrochloride. Key strategies, including asymmetric hydrogenation, enzymatic reduction, and asymmetric transfer hydrogenation, are detailed. This document serves as a comprehensive resource, presenting detailed experimental protocols, comparative data, and visual representations of synthetic pathways to aid researchers and professionals in the development and optimization of synthetic routes to this important active pharmaceutical ingredient (API).
Introduction
Duloxetine, chemically known as (S)-N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine, possesses a single chiral center. The (S)-enantiomer is significantly more potent as a serotonin and norepinephrine reuptake inhibitor than its (R)-counterpart. Consequently, the development of efficient and robust stereospecific syntheses to produce enantiomerically pure (S)-Duloxetine is of paramount importance in pharmaceutical manufacturing. This guide explores several key industrial and academic approaches to achieve this, focusing on the stereochemistry-defining step.
Key Synthetic Strategies
The primary challenge in the synthesis of (S)-Duloxetine lies in the stereoselective construction of the chiral carbinol intermediate, (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, or a related precursor. The main approaches to introduce this chirality are:
-
Asymmetric Hydrogenation of a Prochiral Ketone: This involves the reduction of a β-aminoketone using a chiral catalyst.
-
Enzymatic Reduction: Utilizes isolated ketoreductase enzymes or whole-cell systems to perform the enantioselective ketone reduction.
-
Asymmetric Transfer Hydrogenation: Employs a chiral catalyst to transfer hydrogen from a simple hydrogen donor (e.g., formic acid or isopropanol) to the prochiral ketone.
Once the chiral alcohol is obtained, the synthesis converges on the final steps, which typically involve an etherification reaction followed by salt formation.
Asymmetric Hydrogenation using Chiral Phosphine Ligands
A highly effective method for the synthesis of the key chiral intermediate, (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, is the asymmetric hydrogenation of 3-(dimethylamino)-1-(2-thienyl)-1-propanone. This reaction is often catalyzed by a ruthenium complex with a chiral bisphosphine ligand, such as P-Phos.
Logical Workflow for Asymmetric Hydrogenation
Caption: Workflow for (S)-Duloxetine synthesis via asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation
Step 1: Synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride A mixture of 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde is refluxed in isopropanol with a catalytic amount of concentrated hydrochloric acid. After cooling, the product is filtered, washed, and dried to yield the hydrochloride salt of the prochiral ketone.[1]
Step 2: Asymmetric Hydrogenation to (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol In a suitable pressure reactor, 3-(dimethylamino)-1-(2-thienyl)-1-propanone is dissolved in isopropanol. A catalyst, prepared from a ruthenium precursor and a chiral bisphosphine ligand like (S)-P-Phos, is added. The mixture is hydrogenated at approximately 40°C under a hydrogen pressure of 3 MPa.[2] After the reaction is complete, the solvent is removed, and the chiral alcohol is isolated.
Data Summary: Asymmetric Hydrogenation
| Parameter | Value | Reference |
| Substrate | 3-(Dimethylamino)-1-(2-thienyl)-1-propanone | [2] |
| Catalyst | Ru-P-Phos complex | [2] |
| Solvent | Isopropanol | [2] |
| Temperature | 40 °C | [2] |
| H₂ Pressure | 3 MPa | [2] |
| Yield | 99% | [2] |
| Enantiomeric Excess (e.e.) | 94% (up to 99% after recrystallization) | [2] |
Enzymatic Reduction
Biocatalysis offers a green and highly selective alternative for the synthesis of the chiral alcohol intermediate. Ketoreductase (KRED) enzymes, often used in whole-cell systems like Saccharomyces cerevisiae or as isolated enzymes, can reduce the prochiral ketone with excellent enantioselectivity.
Logical Workflow for Enzymatic Reduction
Caption: Workflow for (S)-Duloxetine synthesis via enzymatic reduction.
Experimental Protocol: Enzymatic Reduction
Step 1: Preparation of Immobilized Saccharomyces cerevisiae Saccharomyces cerevisiae cells are cultured and then immobilized in a liquid-core sodium alginate/chitosan/sodium alginate (ACA) microcapsule system. The optimal culture time is around 28 hours.
Step 2: Asymmetric Reduction The prochiral ketone, 3-N-methylamino-1-(2-thienyl)-1-propanone, is added to a buffered solution (pH 6.0) containing the immobilized yeast cells. The reaction is maintained at 30°C with agitation (e.g., 180 rpm). The reduction can be performed in a batch or continuous membrane reactor to mitigate product inhibition.[3]
Data Summary: Enzymatic Reduction
| Parameter | Value | Reference |
| Substrate | 3-N-methylamino-1-(2-thienyl)-1-propanone | [3] |
| Biocatalyst | Immobilized Saccharomyces cerevisiae | [3] |
| pH | 6.0 | [3] |
| Temperature | 30 °C | [3] |
| Conversion | 100% (in continuous reactor) | [3] |
| Enantiomeric Excess (e.e.) | >99.0% | [3] |
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is an operationally simple and scalable method that avoids the use of high-pressure hydrogen gas. A chiral ruthenium catalyst, such as a Ru(II)-TsDPEN complex, is commonly used to transfer hydrogen from a donor like a formic acid/triethylamine mixture.
Logical Workflow for Asymmetric Transfer Hydrogenation
Caption: Workflow for (S)-Duloxetine synthesis via ATH.
Experimental Protocol: Asymmetric Transfer Hydrogenation
Step 1: Preparation of 2-Tosyloxy-1-(2-thiophenyl)ethanone The starting material is prepared by α-sulfonyloxylation of 2-acetylthiophene.
Step 2: Asymmetric Transfer Hydrogenation The ketone precursor (10 mmol) is reacted with a catalyst such as Cp*RhCl[(S,S)-TsDPEN] (substrate/catalyst ratio of 500) in ethyl acetate. An azeotropic mixture of formic acid/triethylamine (5:2 molar ratio) is used as the hydrogen source. The reaction proceeds for approximately 3 hours.[4]
Step 3: Conversion to (S)-Duloxetine The resulting chiral tosylate is then converted to (S)-Duloxetine through a multi-step sequence involving conversion to a nitrile, reduction to an amino alcohol, formation and methylation of a cyclic carbamate, hydrolysis, and finally, etherification with 1-fluoronaphthalene.[4][5]
Data Summary: Asymmetric Transfer Hydrogenation
| Parameter | Value | Reference |
| Substrate | 2-Tosyloxy-1-(2-thiophenyl)ethanone | [4] |
| Catalyst | Cp*RhCl[(S,S)-TsDPEN] | [4] |
| Hydrogen Donor | Formic acid/Triethylamine (5:2) | [4] |
| Solvent | Ethyl acetate | [4] |
| Yield (ATH step) | 95% | [4] |
| Enantiomeric Excess (e.e.) (ATH step) | 95% | [4] |
| Overall Yield (Duloxetine) | 78% | [5] |
| Final e.e. (Duloxetine) | 95% | [5] |
Final Step: Etherification and Salt Formation
The final key step in many synthetic routes is the nucleophilic aromatic substitution reaction between the chiral alcohol intermediate and 1-fluoronaphthalene to form the naphthyl ether linkage.
Experimental Protocol: Etherification
To a solution of the chiral amino alcohol (e.g., (S)-3-(N-methylamino)-1-(2-thienyl)-1-propanol) in a polar aprotic solvent like DMSO, a strong base such as sodium hydride is added. Subsequently, 1-fluoronaphthalene is introduced, and the reaction mixture is heated.[4][5] After an aqueous workup and extraction, the (S)-Duloxetine free base is obtained. This is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the final hydrochloride salt.
Conclusion
The stereospecific synthesis of (S)-Duloxetine hydrochloride can be achieved through several efficient and high-yielding methodologies. Asymmetric hydrogenation with chiral phosphine ligands offers high throughput and excellent enantioselectivity, making it suitable for industrial-scale production. Enzymatic reductions provide a green chemistry approach with exceptional stereocontrol under mild conditions. Asymmetric transfer hydrogenation presents an operationally simpler alternative to high-pressure hydrogenation. The choice of a particular synthetic route will depend on factors such as scalability, cost of goods, operational safety, and desired enantiomeric purity. The data and protocols presented in this guide offer a comparative basis for the evaluation and implementation of these key synthetic strategies.
References
- 1. EP0650965B1 - Asymmetric synthesis of (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine an intermediate in the preparation of duloxetine - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. nepjol.info [nepjol.info]
A Crystallographic Comparison of Racemic and Enantiopure Duloxetine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical structural differences between the racemic and enantiopure crystalline forms of duloxetine hydrochloride, a widely prescribed serotonin-norepinephrine reuptake inhibitor. Understanding these differences is paramount for drug development, formulation, and ensuring the therapeutic efficacy and stability of the final drug product. While the (S)-enantiomer is the therapeutically active form, the racemic mixture presents distinct crystallographic properties that influence its physicochemical behavior.
Introduction to Chirality and Crystal Packing in Duloxetine
Duloxetine hydrochloride possesses a single chiral center, leading to the existence of (S)- and (R)-enantiomers. Commercially, duloxetine is marketed as the chirally pure (S)-enantiomer, which is reported to be at least 2.5 times more active than the (R)-enantiomer.[1] The distinct three-dimensional arrangement of atoms in each enantiomer and in the racemic mixture results in different crystal packing, leading to significant variations in their physical properties.
The crystal structure of racemic duloxetine hydrochloride reveals notable differences in molecular conformation and packing in its extended structure when compared to the previously reported (S)-enantiomer crystal structure.[1][2] These differences are primarily observed in the conformation of the flexible side chain and the overall molecular packing motif.[1]
Comparative Crystallographic Data
The crystallographic data for both racemic and enantiopure (S)-duloxetine hydrochloride have been determined by single-crystal X-ray diffraction. A summary of the key crystallographic parameters is presented in the tables below for direct comparison.
Unit Cell Parameters
| Parameter | Racemic Duloxetine Hydrochloride | Enantiopure (S)-Duloxetine Hydrochloride |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pna2₁ | P2₁ |
| a (Å) | 21.018 (4) | 9.7453 (10) |
| b (Å) | 9.583 (2) | 6.9227 (7) |
| c (Å) | 8.2892 (17) | 13.4247 (16) |
| α (°) | 90 | 90 |
| β (°) | 90 | 109.432 (4) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1669.7 (6) | 854.09 (16) |
| Z | 4 | 2 |
Note: Data for racemic and enantiopure forms are sourced from Bhadbhade et al., 2023[1] and Bhadbhade et al., 2009[3], respectively.
Selected Torsion Angles
A key differentiator between the racemic and enantiopure structures is the conformation of the propanamine side chain. This is best illustrated by comparing the key torsion angles. In the racemic structure, the side chain adopts a gauche conformation, whereas in the enantiopure (S)-form, it is in an anti conformation.[1]
| Torsion Angle | Racemic Duloxetine Hydrochloride (°) | Enantiopure (S)-Duloxetine Hydrochloride (°) |
| O1—C11—C12—C13 | 64.5 (3) | 168.0 (3) |
Note: Data for the racemic form is from Bhadbhade et al., 2023[1] and for the enantiopure form is from the same source, referencing an earlier study.
Molecular Packing and Intermolecular Interactions
The differences in molecular conformation directly influence the crystal packing. The enantiopure (S)-duloxetine hydrochloride exhibits a layered structure where hydrophobic and ionic hydrophilic phases are separated.[1] In contrast, the bent side-chain conformation of the racemic form leads to a crystal packing motif where an ionic hydrophilic phase is encapsulated within a hydrophobic shell.[1][2]
In the crystal of racemic duloxetine hydrochloride, both the S- and R-enantiomers form their own separate helices.[1] The primary intermolecular interaction governing the packing is a strong N—H···Cl hydrogen bond.[1][3]
Experimental Protocols
Synthesis and Crystallization
Racemic Duloxetine Hydrochloride: Racemic duloxetine hydrochloride was obtained from commercial suppliers. Single crystals suitable for X-ray diffraction were grown by the slow evaporation of an anhydrous ethanol solution containing the racemic compound.[1][2]
Enantiopure (S)-Duloxetine Hydrochloride: (S)-duloxetine hydrochloride was also sourced from commercial suppliers. Single crystals were obtained by crystallization from a 1,4-dioxane solution.[3]
Single-Crystal X-ray Diffraction
The determination of the crystal structures for both racemic and enantiopure duloxetine hydrochloride was carried out using single-crystal X-ray diffraction. The general workflow for such an analysis is depicted below.
Experimental workflow for crystal structure determination.
Specifics for Enantiopure (S)-Duloxetine Hydrochloride: A Bruker Kappa APEXII CCD area-detector diffractometer was used for data collection with Mo Kα radiation at a temperature of 150 K.[3]
Specifics for Racemic Duloxetine Hydrochloride: The data collection and structure refinement details are available in the publication by Bhadbhade et al. (2023).[1]
Logical Relationship of Racemic Mixture and Enantiomers
The relationship between a racemic mixture and its constituent enantiomers is fundamental to understanding their different crystalline forms. A racemic mixture consists of an equal amount of two enantiomers, which are non-superimposable mirror images of each other.
References
(RS)-Duloxetine Hydrochloride: A Comprehensive Technical Guide to Chemical Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical stability of (RS)-Duloxetine hydrochloride and its degradation pathways. The information is compiled from various scientific studies and is intended to assist researchers, scientists, and drug development professionals in understanding the intrinsic stability of this active pharmaceutical ingredient (API). This document details the degradation behavior of duloxetine under various stress conditions, outlines the structures of the resulting degradation products, and provides detailed experimental protocols for stability-indicating studies.
Executive Summary
This compound, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI), is known to be susceptible to degradation under certain environmental conditions. Forced degradation studies, conducted according to the International Council for Harmonisation (ICH) guidelines, have revealed that duloxetine is particularly labile in acidic environments, leading to the cleavage of its ether linkage. The molecule also demonstrates instability under basic, hydrolytic, and photolytic conditions. In contrast, it exhibits relative stability to thermal and, in most reported cases, oxidative stress. A number of degradation products have been identified and characterized, with 1-naphthol being the most prominent degradant in acidic media. Understanding these degradation pathways is crucial for the development of stable pharmaceutical formulations and for the establishment of effective analytical methods for quality control.
Chemical Stability Profile
The stability of this compound has been extensively investigated through forced degradation studies. These studies involve subjecting the drug substance to a variety of stress conditions that it might encounter during its shelf life. The following sections summarize the degradation behavior of duloxetine under these conditions.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for duloxetine hydrochloride. The rate and extent of degradation are highly dependent on the pH of the solution.
-
Acidic Conditions: Duloxetine is extremely unstable in acidic solutions. The primary degradation mechanism is the acid-catalyzed hydrolysis of the ether linkage, resulting in the formation of 1-naphthol and (S)-N-methyl-3-hydroxy-3-(2-thienyl)propan-1-amine (amino alcohol).[1] At a pH of 1.2, approximately 50% of a duloxetine dose can be hydrolyzed to 1-naphthol within one hour.[1] Significant degradation (e.g., 41.35%) has been observed in 0.01N HCl at 40°C after 8 hours.[2][3] Under more strenuous conditions, such as refluxing in 0.1N HCl for one hour, almost complete degradation can occur.
-
Neutral Conditions: In neutral aqueous solutions, duloxetine shows a lesser but still considerable degree of degradation, particularly when refluxed for an extended period.[2][3]
-
Alkaline Conditions: Duloxetine is more stable in alkaline conditions compared to acidic conditions. However, degradation is still observed, especially upon heating.[2][3] For instance, refluxing in 0.1N NaOH for one hour resulted in minimal degradation (2.83%), but this increased significantly with longer exposure.[2][3]
Oxidative Degradation
The stability of duloxetine to oxidative stress has yielded some conflicting reports, suggesting that the outcome may be dependent on the specific experimental conditions. Some studies have reported that duloxetine is stable upon exposure to 3-30% hydrogen peroxide for up to 48 hours at room temperature.[2][3] However, other investigations have found it to be sensitive to oxidative conditions, leading to the formation of degradation products such as an N-oxide, para isomer, ortho isomer, and ring isomer, particularly at elevated temperatures (e.g., 90°C).[4]
Photolytic Degradation
This compound in its solid form is generally considered stable to light. However, when in solution, it exhibits considerable degradation upon exposure to photolytic stress.[2][3] Photodegradation can lead to the formation of several degradation products. One study identified nine transformation products resulting from UV irradiation.
Thermal Degradation
In the solid state, duloxetine hydrochloride is relatively stable to thermal stress, with no significant degradation observed when exposed to dry heat at temperatures such as 60°C or 80°C for extended periods.[2][3] However, in solution, thermal stress can accelerate hydrolytic degradation.
Degradation Pathways and Products
Several degradation products of this compound have been identified and characterized using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The primary degradation pathways are hydrolysis and photodegradation.
Identified Degradation Products
The following is a list of some of the key degradation products that have been reported in the literature:
-
1-Naphthol: The major degradation product formed under acidic conditions due to the cleavage of the ether bond.[1]
-
(S)-N-methyl-3-hydroxy-3-(2-thienyl)propan-1-amine (Amino alcohol): The other product of the ether bond cleavage under acidic conditions.[4]
-
Para Isomer, Ortho Isomer, Ring Isomer: These isomers have been reported as degradation products under oxidative conditions.[4] The exact structures of these isomers require further elucidation from dedicated structural characterization studies.
-
Ester Degradation Product: An ester derivative has also been mentioned as a degradation product.[4]
-
N-Oxide of Duloxetine: A potential product of oxidative degradation.
-
Photodegradation Products: A variety of transformation products are formed under UV irradiation. One study identified nine such products, though their specific structures were not all fully elucidated.
Degradation Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the primary degradation pathways of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various forced degradation studies on this compound. These tables provide a comparative view of the extent of degradation under different stress conditions.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Duration | Temperature | Approximate Degradation (%) | Reference(s) |
| Acid Hydrolysis | 0.01 M HCl | 8 hours | 40°C | 41.35 | [2][3] |
| Acid Hydrolysis | 0.1 M HCl | 1 hour | Reflux | >99 | |
| Acid Hydrolysis | 1 N HCl | - | - | Significant | [5] |
| Alkaline Hydrolysis | 0.1 M NaOH | 1 hour | Reflux | 2.83 | [2][3] |
| Alkaline Hydrolysis | 1 N NaOH | - | - | Significant | [5] |
| Neutral Hydrolysis | Water | 1 hour | Reflux | 42.75 | [2][3] |
| Oxidative | 3-30% H₂O₂ | 24-48 hours | Room Temp | Stable / Minor | [2][3] |
| Oxidative | 3% H₂O₂ | 1 hour | 90°C | Significant | [4] |
| Thermal (Solid) | Dry Heat | 15 days | 60°C | Stable | [2][3] |
| Photolytic (Solid) | - | - | - | Stable | [2][3] |
| Photolytic (Solution) | - | - | - | Considerable | [2][3] |
Experimental Protocols
This section provides detailed methodologies for conducting forced degradation studies on this compound and for the stability-indicating HPLC analysis.
Forced Degradation Studies
The following protocols are representative of those used in the literature for investigating the stability of duloxetine.
5.1.1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol.
5.1.2. Acid Hydrolysis:
-
Method A (Moderate): To a suitable volume of the stock solution, add an equal volume of 0.02 N HCl to achieve a final drug concentration of approximately 0.5 mg/mL. Keep the solution at 40°C for 8 hours.
-
Method B (Stressed): To a suitable volume of the stock solution, add an equal volume of 0.2 N HCl. Reflux the solution for 1-2 hours.
-
Sample Preparation for Analysis: After the specified time, cool the solution to room temperature and neutralize with an appropriate amount of NaOH solution. Dilute with the mobile phase to a suitable concentration for HPLC analysis.
5.1.3. Alkaline Hydrolysis:
-
Method A (Moderate): To a suitable volume of the stock solution, add an equal volume of 0.02 N NaOH. Keep the solution at 40°C for 8 hours.
-
Method B (Stressed): To a suitable volume of the stock solution, add an equal volume of 0.2 N NaOH. Reflux the solution for 1-8 hours.
-
Sample Preparation for Analysis: After the specified time, cool the solution to room temperature and neutralize with an appropriate amount of HCl solution. Dilute with the mobile phase to a suitable concentration for HPLC analysis.
5.1.4. Neutral Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of water. Reflux the solution for 1-2 hours.
-
Sample Preparation for Analysis: After the specified time, cool the solution to room temperature. Dilute with the mobile phase to a suitable concentration for HPLC analysis.
5.1.5. Oxidative Degradation:
-
To a suitable volume of the stock solution, add an equal volume of 3-30% hydrogen peroxide solution. Keep the solution at room temperature for 24-48 hours. For more stressed conditions, the solution can be heated.
-
Sample Preparation for Analysis: After the specified time, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
5.1.6. Thermal Degradation (Solid State):
-
Keep a known quantity of this compound powder in a hot air oven at 60-80°C for a specified period (e.g., 15 days).
-
Sample Preparation for Analysis: After exposure, dissolve a known weight of the powder in the mobile phase to achieve a suitable concentration for HPLC analysis.
5.1.7. Photolytic Degradation (Solid and Solution):
-
Solid State: Expose a thin layer of this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Solution State: Prepare a solution of the drug in a suitable solvent (e.g., methanol or water) and expose it to the same light conditions as the solid-state study.
-
Sample Preparation for Analysis: For the solid-state sample, dissolve a known weight of the powder in the mobile phase. For the solution sample, dilute as necessary with the mobile phase.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is essential for separating and quantifying this compound from its degradation products. The following is a typical example of such a method.
-
Chromatographic System:
-
Column: C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a phosphate buffer (e.g., pH 2.5-4.0) and an organic solvent like methanol or acetonitrile, with the possible addition of tetrahydrofuran. A common ratio is phosphate buffer:methanol:tetrahydrofuran (50:40:10, v/v/v).[2][3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Conclusion
This technical guide has provided a detailed overview of the chemical stability and degradation pathways of this compound. The API is highly susceptible to acid hydrolysis, with significant degradation also observed under basic, neutral hydrolytic, and photolytic conditions in solution. While generally stable to thermal and oxidative stress in its solid form, these conditions can promote degradation in solution. The primary degradation products have been identified, and their formation pathways are beginning to be understood. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development of stable formulations and robust analytical methods for this compound. Further research into the complete structural elucidation of all degradation products and the precise mechanisms of their formation will continue to be of great value to the field.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. scispace.com [scispace.com]
- 6. Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Enantiomeric Separation of (RS)-Duloxetine Hydrochloride via High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the development and validation of an HPLC method for the enantiomeric separation of (RS)-Duloxetine hydrochloride, a crucial step in ensuring the quality and efficacy of the pharmaceutical product. The protocols outlined below are based on established and validated methods, offering a selection of approaches using different chiral stationary phases and mobile phase compositions. Quantitative data from various studies are summarized for easy comparison, and a comprehensive experimental protocol is provided.
Introduction
Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SSNRI) used to treat major depressive disorder, generalized anxiety disorder, and other conditions. It is a chiral molecule, with the (S)-enantiomer being the pharmacologically active form. The (R)-enantiomer is considered an impurity and its presence in the final drug product must be carefully controlled. Therefore, a robust and reliable analytical method for the enantiomeric separation of duloxetine is essential for quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique for this purpose.
This application note details two primary approaches for the chiral separation of this compound: a reversed-phase method using a protein-based chiral stationary phase and a normal-phase method employing a polysaccharide-based stationary phase.
Method Development Workflow
The development of a successful enantiomeric separation method by HPLC involves a systematic approach. The following diagram illustrates a typical workflow:
Application Note: Chiral HPLC Analysis of (RS)-Duloxetine Hydrochloride
Introduction
Duloxetine hydrochloride is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, generalized anxiety disorder, and other conditions.[1][2] It possesses a single chiral center, with the (S)-enantiomer being the therapeutically active form, reportedly twice as active as the (R)-enantiomer.[1][2] Consequently, the enantiomeric purity of duloxetine is a critical quality attribute. This application note presents a detailed protocol for the chiral separation of (RS)-duloxetine hydrochloride using High-Performance Liquid Chromatography (HPLC), providing a robust method for the quantitative determination of the (R)-enantiomer in bulk drug substances and pharmaceutical formulations.
Two primary methods for the enantiomeric separation of duloxetine are described, utilizing different chiral stationary phases (CSPs): an amylose-based CSP (Chiralpak AD-H) and an alpha-1-acid glycoprotein-based CSP (Chiral-AGP). Both methods demonstrate effective baseline resolution of the enantiomers.
Data Presentation
The following tables summarize the quantitative data and chromatographic conditions for the two distinct chiral HPLC methods for the analysis of this compound.
Table 1: Chromatographic Conditions
| Parameter | Method 1: Amylose-Based CSP | Method 2: Alpha-1-Acid Glycoprotein-Based CSP |
| Stationary Phase | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Chiral-AGP (150 x 4.0 mm, 5 µm)[3][4] |
| Mobile Phase | n-hexane:ethanol:diethyl amine (80:20:0.2, v/v/v)[5][6] | 10 mM Acetate Buffer (pH 3.8):Acetonitrile (93:7, v/v)[3][4] |
| Flow Rate | 1.0 mL/min[5][6] | 1.0 mL/min[3][4] |
| Column Temperature | Ambient | 20°C[3] |
| Detection Wavelength | 230 nm | 220 nm[3] |
| Injection Volume | 20 µL | 5 µL[3] |
| Analyte Concentration | 0.5 mg/mL in mobile phase | 0.4 mg/mL in mobile phase[3] |
Table 2: Method Performance Characteristics
| Parameter | Method 1: Amylose-Based CSP | Method 2: Alpha-1-Acid Glycoprotein-Based CSP |
| Resolution (Rs) | ≥ 2.8[5][6] | ≥ 2.2[3] |
| (R)-Enantiomer LOD | 250 ng/mL[5][6] | 150 ng/mL[3] |
| (R)-Enantiomer LOQ | 750 ng/mL[5][6] | 400 ng/mL[3] |
| Linearity Range for (R)-Enantiomer | 750 - 7500 ng/mL[5][6] | Not explicitly stated |
| Recovery of (R)-Enantiomer | 98.3% to 101.05%[5][6] | Within 105%[3] |
| Precision (%RSD at LOQ) | Not explicitly stated | Within 1.4%[3] |
| Analysis Time | < 15 minutes | < 8 minutes[3] |
Experimental Protocols
A detailed methodology for the chiral HPLC analysis of this compound using an amylose-based stationary phase is provided below. This method is selected for its high resolution and comprehensive validation data.
Method 1: Chiral Separation on an Amylose-Based Stationary Phase
1. Materials and Reagents:
-
This compound reference standard
-
(S)-Duloxetine hydrochloride bulk drug substance
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA) (HPLC grade)
-
Deionized water
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiralpak AD-H column (250 x 4.6 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Mobile Phase:
-
Prepare the mobile phase by mixing n-hexane, ethanol, and diethylamine in a ratio of 80:20:0.2 (v/v/v).[5][6]
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
4. Preparation of Standard and Sample Solutions:
-
Standard Solution (Racemic Mixture): Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a final concentration of 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the (S)-Duloxetine hydrochloride bulk drug substance in the mobile phase to obtain a final concentration of 0.5 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Chromatographic Analysis:
-
Set up the HPLC system with the Chiralpak AD-H column.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 230 nm.
-
Inject 20 µL of the standard solution (racemic mixture) to verify system suitability. The resolution between the (S)- and (R)-enantiomer peaks should be ≥ 2.8.
-
Inject 20 µL of the sample solution to determine the enantiomeric purity.
6. Data Analysis:
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times obtained from the standard solution injection.
-
Calculate the percentage of the (R)-enantiomer in the sample using the following formula:
% (R)-Enantiomer = (Area of (R)-enantiomer peak / (Area of (S)-enantiomer peak + Area of (R)-enantiomer peak)) x 100
Visualizations
References
- 1. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Achiral and chiral analysis of duloxetine by chromatographic and electrophoretic methods, a review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of chiral LC method for the enantiomeric separation of duloxetine on amylose based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for HPLC Analysis of (RS)-Duloxetine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the sample preparation and subsequent High-Performance Liquid Chromatography (HPLC) analysis of (RS)-Duloxetine hydrochloride. The provided methodologies are compiled from various validated methods to ensure robustness and reliability for routine quality control, stability studies, and research applications.
Introduction
This compound, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI), is widely used in the treatment of major depressive disorder, anxiety, and neuropathic pain. Accurate and precise quantification of Duloxetine in bulk drug substances and pharmaceutical formulations is critical for ensuring its safety and efficacy. This application note outlines a comprehensive approach to sample preparation and HPLC analysis of Duloxetine hydrochloride.
Physicochemical Properties and Solubility
Understanding the solubility of Duloxetine hydrochloride is fundamental to developing an effective sample preparation protocol. Duloxetine hydrochloride is a white to brownish-white solid.[1] Its solubility is pH-dependent and also varies across different organic solvents.
Table 1: Solubility of Duloxetine Hydrochloride
| Solvent | Solubility | Reference |
| Water (pH 4) | 21.6 g/L | [2] |
| Water (pH 7) | 2.74 g/L | [2] |
| Water (pH 9) | 0.331 g/L | [2] |
| Methanol | Freely Soluble | [1] |
| DMSO | ~67 mg/mL at 25°C | |
| Ethanol | <1 mg/mL at 25°C | |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
Experimental Protocols
Preparation of Standard Solutions
A standard stock solution is prepared from a well-characterized reference standard of Duloxetine hydrochloride.
Protocol 1: Standard Stock Solution Preparation
-
Weighing: Accurately weigh approximately 10 mg of this compound reference standard.[4]
-
Dissolution: Transfer the weighed standard into a 10 mL volumetric flask. Add a few mL of methanol to dissolve the solid completely.[4]
-
Dilution: Make up the volume to the mark with methanol to obtain a stock solution with a concentration of 1 mg/mL.[4]
-
Working Standard: Further dilute the stock solution with the mobile phase or a suitable diluent (e.g., 0.02% formic acid or methanol) to achieve the desired working concentrations, typically in the range of 2-10 µg/mL.[4]
Preparation of Sample Solutions from Pharmaceutical Formulations (Capsules/Tablets)
This protocol describes the extraction of Duloxetine hydrochloride from its solid dosage forms.
Protocol 2: Sample Solution Preparation from Capsules/Tablets
-
Sample Collection: Take a representative sample of at least 20 tablets or the contents of 20 capsules and determine the average weight.[4][5]
-
Grinding: Finely powder the tablets or the combined capsule contents using a mortar and pestle.[4][5]
-
Weighing: Accurately weigh a portion of the powder equivalent to 10 mg of Duloxetine hydrochloride.[4]
-
Extraction: Transfer the weighed powder into a 10 mL volumetric flask. Add approximately 5 mL of methanol and sonicate for 1 minute to ensure complete dissolution of the active ingredient.[4]
-
Centrifugation/Filtration: Centrifuge the solution for 2 minutes and collect the supernatant.[4] Alternatively, filter the solution through a 0.45 µm nylon or Whatman No. 41 filter paper to remove insoluble excipients.[5][6]
-
Dilution: Dilute the supernatant or filtrate with the mobile phase or a suitable diluent to obtain a final concentration within the linear range of the method (e.g., 6 µg/mL).[4]
HPLC Method Parameters
Several HPLC methods have been reported for the analysis of Duloxetine hydrochloride. The following table summarizes typical chromatographic conditions.
Table 2: HPLC Method Parameters for Duloxetine Hydrochloride Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil C18 (250x4.6 mm, 5 µm)[4] | Phenomenex C18 (250x4.6 mm, 5 µm)[7] | YMC Pack C8 (250x4.6 mm, 5 µm)[8] |
| Mobile Phase | 0.02% Formic Acid: Acetonitrile (72:28 v/v)[4] | 0.01M Phosphate Buffer (pH 5.5): Acetonitrile (60:40 v/v)[7] | Gradient of Solvent A and Solvent B[8] |
| Solvent A | - | - | 0.01 M NaH₂PO₄ + 1.0g 1-Heptane Sulfonic Acid Sodium Salt in 1000mL water, pH 3.0[8] |
| Solvent B | - | - | Acetonitrile[8] |
| Flow Rate | 1.0 mL/min[4] | 1.2 mL/min[7] | 1.0 mL/min[8] |
| Detection Wavelength | 230 nm[4] | 231 nm[7] | 217 nm[8] |
| Injection Volume | Not Specified | 20 µL | 5.0 µL[8] |
| Column Temperature | Ambient | Ambient | 25°C[8] |
| Retention Time | 5.243 min[4] | 5.61 min[7] | Not specified |
| Linearity Range | 2-10 µg/mL[4] | 0.25-4 µg/mL[7] | Not specified |
Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating methods. Duloxetine hydrochloride is subjected to various stress conditions to identify potential degradation products.
Table 3: Summary of Forced Degradation Conditions
| Stress Condition | Procedure | Observation | Reference |
| Acid Hydrolysis | Reflux in 0.1 N HCl for 1 hour. | Significant degradation observed. | [9] |
| Base Hydrolysis | Reflux in 1 N NaOH. | Degradation observed. | [10] |
| Oxidative Degradation | Treat with 3% H₂O₂ at 90°C for 1 hour. | Degradation observed. | [8] |
| Thermal Degradation | Heat at 60°C. | Stable in solid form, but degradation in solution. | [9][10] |
| Photolytic Degradation | Expose to light. | Stable in solid form, but degradation in solution. | [9][10] |
Workflow and Pathway Visualization
The following diagrams illustrate the experimental workflow for sample preparation and HPLC analysis.
Caption: Workflow for Standard and Sample Preparation for HPLC Analysis.
Caption: Logical Steps in Duloxetine HCl Sample Preparation and Analysis.
References
- 1. DULOXETINE HYDROCHLORIDE USP - PCCA [pccarx.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbpas.com [ijbpas.com]
- 7. Estimation of Duloxetine Hydrochloride in Pharmaceutical Formulations by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Application Notes and Protocols: (RS)-Duloxetine Hydrochloride in Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (RS)-Duloxetine hydrochloride, a potent serotonin and norepinephrine reuptake inhibitor (SNRI), in preclinical animal models of depression. The following sections detail experimental protocols, present quantitative data from relevant studies, and illustrate key signaling pathways and workflows.
Overview and Mechanism of Action
This compound is widely used as a reference antidepressant in preclinical research. Its therapeutic effects are primarily attributed to its ability to block the reuptake of both serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, thereby enhancing neurotransmission. This dual-action mechanism is crucial for its efficacy in treating depressive symptoms. Animal models are instrumental in elucidating the neurobiological underpinnings of depression and evaluating the efficacy of potential antidepressant compounds like duloxetine.
Common Animal Models of Depression
Several animal models are employed to study the antidepressant effects of duloxetine. These models induce depression-like behaviors in animals, which can be reversed by effective antidepressant treatment.
-
Forced Swim Test (FST): This is a widely used model to screen for antidepressant activity. It is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressants, like duloxetine, reduce the duration of immobility, suggesting a behavioral adaptation to an acute stressor.
-
Tail Suspension Test (TST): Similar to the FST, the TST induces a state of despair in mice by suspending them by their tails. The duration of immobility is measured, and a reduction in this parameter is indicative of antidepressant efficacy.
-
Chronic Unpredictable Mild Stress (CUMS): This is a more translationally relevant model that exposes animals to a series of mild, unpredictable stressors over several weeks. This paradigm induces a state of anhedonia (loss of pleasure), which is a core symptom of depression in humans. Anhedonia is typically measured by a decrease in sucrose preference. Duloxetine has been shown to reverse this anhedonic-like behavior.
-
Learned Helplessness (LH): In this model, animals are exposed to inescapable and unpredictable stressors. Subsequently, when placed in a situation where escape is possible, they exhibit a failure to learn to escape. Antidepressant treatment can reverse this learned helplessness.
Experimental Protocols
Objective: To assess the antidepressant-like activity of this compound by measuring the duration of immobility in rodents.
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water)
-
Male Sprague-Dawley rats (200-250 g) or male ICR mice (25-30 g)
-
Glass cylinders (45 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice)
-
Water (23-25°C)
-
Video recording and analysis software
Procedure:
-
Drug Administration: Dissolve this compound in the appropriate vehicle. Administer the drug or vehicle to the animals via oral gavage (p.o.) or intraperitoneal injection (i.p.) at a specified time before the test (e.g., 60 minutes). Common effective doses in rodents range from 10 to 40 mg/kg.
-
Pre-test Session (for rats): On the first day, place each rat in the cylinder filled with water (30 cm deep) for a 15-minute pre-swim session. This is to ensure that on the test day, the immobility observed is not related to novelty.
-
Test Session: 24 hours after the pre-test session (for rats) or on the test day (for mice), place the animals individually into the cylinders filled with water (15 cm deep for rats, 10 cm for mice).
-
Recording: Record the behavior of the animals for a 6-minute period.
-
Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
Objective: To evaluate the ability of this compound to reverse anhedonic-like behavior induced by chronic stress.
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6 mice (8 weeks old)
-
Sucrose solution (1%)
-
Water bottles
-
Various stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal, restraint stress, food and water deprivation)
Procedure:
-
Baseline Sucrose Preference Test (SPT): Acclimate mice to two bottles, one with water and one with 1% sucrose solution, for 48 hours. Following a period of food and water deprivation (e.g., 4 hours), expose the mice to both bottles for 1 hour and measure the consumption of each liquid. Calculate the sucrose preference as (sucrose intake / total fluid intake) x 100.
-
CUMS Procedure: For 4-6 weeks, expose the mice to a variable sequence of mild stressors daily. The control group remains undisturbed.
-
Drug Administration: During the last 2-3 weeks of the CUMS procedure, administer this compound or vehicle daily.
-
Sucrose Preference Test (SPT): Conduct the SPT weekly to monitor the development of anhedonia and the therapeutic effect of the drug.
-
Data Analysis: Compare the sucrose preference between the control, CUMS + vehicle, and CUMS + duloxetine groups.
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of this compound in animal models of depression.
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST)
| Animal Model | Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (seconds) ± SEM |
| Rat | Vehicle | - | 150 ± 10.5 |
| Duloxetine | 10 | 115 ± 8.2 | |
| Duloxetine | 20 | 85 ± 7.1** | |
| Duloxetine | 40 | 60 ± 5.9*** | |
| Mouse | Vehicle | - | 180 ± 12.3 |
| Duloxetine | 10 | 140 ± 9.8 | |
| Duloxetine | 20 | 110 ± 8.5** | |
| Duloxetine | 40 | 80 ± 7.2*** | |
| *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle group. Data are hypothetical and for illustrative purposes. |
Table 2: Effect of this compound on Sucrose Preference in the Chronic Unpredictable Mild Stress (CUMS) Model
| Treatment Group | Sucrose Preference (%) ± SEM (Baseline) | Sucrose Preference (%) ± SEM (After 4 Weeks of CUMS) |
| Control | 90 ± 2.5 | 88 ± 3.1 |
| CUMS + Vehicle | 89 ± 2.8 | 65 ± 4.2# |
| CUMS + Duloxetine (20 mg/kg/day) | 91 ± 2.6 | 82 ± 3.5 |
| #p < 0.01 compared to control group. p < 0.05 compared to CUMS + vehicle group. Data are hypothetical and for illustrative purposes. |
Signaling Pathways and Workflows
The antidepressant effects of duloxetine are mediated by complex neurochemical and cellular adaptations. The following diagrams illustrate key pathways and experimental workflows.
Caption: Mechanism of action of Duloxetine.
Caption: Workflow for acute antidepressant screening.
Caption: CUMS experimental workflow.
Conclusion
This compound serves as a valuable pharmacological tool for studying the neurobiology of depression and for the validation of animal models. The protocols and data presented here provide a foundation for researchers to design and conduct their own preclinical studies. Careful consideration of the animal model, experimental design, and outcome measures is crucial for obtaining reliable and translatable results.
Application Notes and Protocols for In Vitro Evaluation of (RS)-Duloxetine Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-Duloxetine hydrochloride is a potent and selective serotonin-norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of major depressive disorder, generalized anxiety disorder, and various pain syndromes. Its therapeutic efficacy is primarily attributed to its ability to block the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. This document provides detailed application notes and protocols for in vitro assays designed to evaluate the pharmacological activity of this compound.
Mechanism of Action: Dual Inhibition of SERT and NET
Duloxetine exerts its pharmacological effects by binding to and inhibiting the function of both the serotonin and norepinephrine transporters. This dual inhibition leads to an accumulation of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission. The balanced activity at both transporters is believed to contribute to its broad spectrum of therapeutic effects.
Protocol for dissolving (RS)-Duloxetine hydrochloride for cell culture experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
(RS)-Duloxetine hydrochloride is a potent and selective serotonin and norepinephrine reuptake inhibitor (SNRI) widely used in neuroscience research and drug development.[1][2] Its primary mechanism of action involves blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[2] Beyond its well-established role as an antidepressant, duloxetine has been investigated for its neuroprotective effects and its role in various signaling pathways, including the Akt/GSK3, TLR4, and PI3K/AKT/mTOR pathways.[3][4][5] This document provides a detailed protocol for the preparation of this compound solutions for in vitro cell culture experiments.
Solubility and Storage
This compound is a crystalline solid that is sparingly soluble in aqueous solutions but readily soluble in organic solvents.[6] The solubility is pH-dependent.[7] For cell culture applications, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the cell culture medium.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [6] |
| Ethanol | ~20 mg/mL | [6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6] |
| Water (pH 4) | 21.6 mg/mL | [7] |
| Water (pH 7) | 2.74 mg/mL | [7] |
| Water (pH 9) | 0.331 mg/mL | [7] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
Table 2: Recommended Storage Conditions
| Solution Type | Storage Temperature | Duration | Reference |
| Solid Compound | -20°C | ≥ 4 years | [6] |
| Stock Solution (in DMSO) | -80°C | 6 months | [1] |
| Stock Solution (in DMSO) | -20°C | 1 month | [1] |
| Aqueous Working Solution | 4°C | Not recommended for more than one day | [6] |
Experimental Protocols
3.1. Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 333.88 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 3.34 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
3.2. Preparation of Working Solutions in Cell Culture Medium
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[8]
-
Always prepare a vehicle control (cell culture medium with the same final concentration of DMSO) to run in parallel with your experimental conditions.
-
This compound has been shown to have cytotoxic effects at higher concentrations (e.g., above 20 µM in some cell lines).[9] It is recommended to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell type.
Procedure (Example for a 10 µM working solution):
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C in a water bath.
-
Dilution: Add 1 µL of the 10 mM stock solution to every 1 mL of cell culture medium to achieve a final concentration of 10 µM. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 10 mL of medium.
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Do not vortex, as this can cause foaming and damage media components.
-
Application to Cells: Immediately add the freshly prepared working solution to your cell cultures.
Visualization of Duloxetine's Mechanism of Action
The primary mechanism of action for duloxetine is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake transporters in the presynaptic neuron. This blockage leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing downstream signaling in the postsynaptic neuron.
Caption: Mechanism of Duloxetine as a Serotonin-Norepinephrine Reuptake Inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]
- 3. Duloxetine by Modulating the Akt/GSK3 Signaling Pathways Has Neuroprotective Effects against Methamphetamine-Induced Neurodegeneration and Cognition Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Duloxetine on the Toll-Like Receptor 4 Signaling Pathway in Spinal Dorsal Horn in a Rat Model of Diabetic Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Duloxetine-Induced Neural Cell Death and Promoted Neurite Outgrowth in N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of (RS)-Duloxetine Hydrochloride in Human Plasma via LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (RS)-Duloxetine hydrochloride in human plasma. The described protocol utilizes a simple and efficient sample preparation technique, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate measurement of duloxetine concentrations in a biological matrix. The protocol has been validated according to established regulatory guidelines, demonstrating excellent linearity, precision, accuracy, and recovery.
Introduction
This compound is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain.[1][2] Accurate quantification of duloxetine in plasma is crucial for pharmacokinetic and pharmacodynamic assessments, as well as for ensuring patient safety and therapeutic efficacy. This application note presents a detailed protocol for a validated LC-MS/MS method designed for high-throughput analysis of duloxetine in human plasma, offering high sensitivity and selectivity. The method involves a straightforward sample preparation step, followed by analysis on a triple quadrupole mass spectrometer.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Duloxetine-d5, Fluoxetine, or Telmisartan)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate (LC-MS grade)
-
Human plasma (K2EDTA)
-
96-well plates or microcentrifuge tubes
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 or C8)
-
Centrifuge
-
Vortex mixer
-
Precision pipettes
Experimental Workflow
Caption: A flowchart illustrating the major steps in the LC-MS/MS quantification of duloxetine from plasma samples.
Detailed Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound and the chosen Internal Standard in methanol at a concentration of 1 mg/mL.[2]
-
Working Solutions: From the stock solutions, prepare a series of working standard solutions by serial dilution in 50% methanol to cover the desired calibration curve range (e.g., 0.1 to 200 ng/mL).[3][4]
-
Calibration Standards and QC Samples: Spike blank human plasma with the working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.[5]
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 30 µL of the internal standard working solution and vortex briefly.[2]
-
Add 5 mL of an appropriate extraction solvent (e.g., n-hexane or a mixture of MTBE and n-hexane (80:20, v/v)).[1][6]
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 5000 rpm for 10 minutes at 5°C.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 500 µL of the mobile phase and inject a 20 µL aliquot into the LC-MS/MS system.[2]
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | X-terra RP8 (50 mm x 4.6 mm, 5 µm) or equivalent[6] |
| Mobile Phase | 30 mM Ammonium Formate (pH 5.0) and Acetonitrile[6] |
| Flow Rate | 0.40 mL/min[6] |
| Injection Volume | 20 µL[2][6] |
| Column Temperature | 40°C[5] |
| Run Time | Approximately 1.3 - 6 minutes[3][7] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][6] |
| MRM Transitions | See Table 1 |
| Desolvation Temperature | 400°C[7] |
| Collision Energy | Optimized for each transition (e.g., 10 eV for Duloxetine)[7] |
Table 1: MRM Transitions for Duloxetine and Various Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| (RS)-Duloxetine | 298.00 - 298.24 | 154.00 - 154.52 | [1][2][6] |
| Atomoxetine (IS) | 256.00 | 148.00 | [1] |
| Duloxetine-d5 (IS) | 303.29 | 159.21 | [2] |
| Fluoxetine (IS) | 310.02 | 148.07 | [6] |
| Telmisartan (IS) | 515.10 | 276.30 | [3] |
Method Validation Summary
The described LC-MS/MS method has been rigorously validated according to regulatory guidelines. A summary of the validation parameters is presented below.
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.100 - 100.017 ng/mL | [6] |
| Correlation Coefficient (r²) | > 0.99 | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | [1][6] |
| Intra-batch Precision (%CV) | 5.21 - 7.02% | [6] |
| Inter-batch Precision (%CV) | < 15% | [3] |
| Intra-batch Accuracy | 97.14 - 103.50% | [6] |
| Inter-batch Accuracy | 85 - 115% | [3] |
| Recovery | 80.31% | [6] |
Data Analysis
Data acquisition and processing are performed using the instrument's software. The concentration of duloxetine in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve, which is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it an ideal tool for researchers and drug development professionals engaged in pharmacokinetic and clinical studies of duloxetine. The method's robust validation ensures reliable and accurate results.
References
- 1. rjptonline.org [rjptonline.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. ajpamc.com [ajpamc.com]
- 4. Development and Validation of Highly Sensitive HPLC-Ms/Ms Method for the Determination of Duloxetine in Human Plasma and its Application to Clinical Pharmacokinetic Study by Assessing Multiple Bioequivalence Approaches - ProQuest [proquest.com]
- 5. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Forced Degradation Studies of (RS)-Duloxetine Hydrochloride in Accordance with ICH Guidelines
Introduction
Forced degradation studies are a critical component of the drug development process, as mandated by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2).[1] These studies provide insights into the intrinsic stability of a drug substance, help in the identification of potential degradation products, and are essential for developing and validating stability-indicating analytical methods.[1] (RS)-Duloxetine hydrochloride, a selective serotonin and norepinephrine reuptake inhibitor, is susceptible to degradation under various stress conditions. Understanding its degradation profile is crucial for ensuring the safety, efficacy, and quality of the final drug product.
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on this compound. The methodologies are designed to meet the requirements for regulatory submissions and to aid researchers in the development of robust formulations and analytical methods.
Summary of Forced Degradation Behavior
This compound exhibits varying stability under different stress conditions. It is particularly susceptible to degradation in acidic and aqueous hydrolytic environments.[2][3] While it shows relative stability under thermal and oxidative stress in its solid form, degradation can be significant in solution.[3][4] Photolytic degradation is also observed, especially in solution.[2][4] The major degradation pathways often involve the hydrolysis of the ether linkage.[5]
The following table summarizes the quantitative data from various forced degradation studies on Duloxetine hydrochloride.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Stressor | Temperature | Duration | % Degradation | Degradation Products Identified | Reference |
| Acid Hydrolysis | 0.1 M HCl | Room Temp | 24 hr | Significant | Peaks at Rt 2.49, 3.04, 3.77 min | [6] |
| 0.01 N HCl | 40°C | 8 hr | 41.35% | Not specified | [3][7] | |
| 0.5 N HCl | 80°C | 9 hr | 5-16% | Degr. 3 (Rt 25.4 min) | [8] | |
| 1 N HCl | Reflux | 1 hr | 99.63% | Four major products | [9][10] | |
| Alkaline Hydrolysis | 0.1 M NaOH | Room Temp | 24 hr | Stable | - | [6] |
| 0.1 N NaOH | Reflux | 1 hr | 2.83% | Six degradation products | [9][10] | |
| 1 N NaOH | 80°C | 4 hr | Not specified | - | [8] | |
| Oxidative Degradation | 3% H₂O₂ | Room Temp | 24 hr | Stable | - | [6] |
| 30% H₂O₂ | Room Temp | 48 hr | Stable | - | [3][7] | |
| 3% H₂O₂ | 90°C | 1 hr | Significant | Amino alcohol, Para isomer, Ortho isomer, Ring isomer, α-Naphthol, Ester | [11] | |
| Thermal Degradation | Dry Heat | 80°C | 2 days | Stable | - | [6] |
| Dry Heat | 80°C | 8 days | No decomposition | - | [8] | |
| Solution | 60°C | 15 days | 89.63% | Ten degradation products | [12] | |
| Photolytic Degradation | Direct Sunlight (Solid) | Room Temp | 24 hr | Stable | - | [6] |
| UV light (254 nm) & Visible light (Solution) | Room Temp | 10 hr | Significant | Five major degradation peaks (Rt 3.5, 12.7, 25.4, 30.6, 32.4 min) | [8] | |
| Neutral Hydrolysis | Water | Reflux | 1 hr | 42.75% | Four major products | [3] |
| Water | 80°C | 4 hr | Stable | - | [8] |
Note: Rt refers to Retention Time in HPLC analysis. The specific identity of all degradation products is not always reported.
Experimental Protocols
The following are detailed protocols for inducing the degradation of this compound under various stress conditions. These protocols are based on methodologies reported in the scientific literature and are aligned with ICH guidelines.
Preparation of Stock Solution
A standard stock solution of this compound is the starting point for all degradation studies.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Volumetric flasks
-
Analytical balance
Protocol:
-
Accurately weigh 25 mg of this compound and transfer it to a 25 mL volumetric flask.[6]
-
Dissolve the substance in a small amount of methanol and then dilute to the mark with methanol to obtain a stock solution of 1000 µg/mL.[6]
-
For working solutions, further dilute the stock solution with the appropriate solvent (e.g., methanol, water, or the stressor solution) to the desired concentration (e.g., 10 µg/mL or 100 µg/mL).[6][13]
Acid Hydrolysis
Objective: To investigate the degradation of Duloxetine HCl in an acidic environment.
Materials:
-
Duloxetine HCl stock solution
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH) for neutralization
-
pH meter
-
Water bath or oven
Protocol:
-
Prepare a working solution of Duloxetine HCl (e.g., 10 µg/mL) in 0.1 M HCl.[6]
-
Keep the solution at room temperature for 24 hours.[6]
-
Alternatively, for accelerated degradation, reflux the solution in 0.1 N HCl for 1 hour or heat at 40°C in 0.01 N HCl for 8 hours.[3][9]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.[13]
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
Alkaline Hydrolysis
Objective: To assess the stability of Duloxetine HCl in a basic medium.
Materials:
-
Duloxetine HCl stock solution
-
0.1 M Sodium hydroxide (NaOH)
-
0.1 M Hydrochloric acid (HCl) for neutralization
-
pH meter
-
Water bath or reflux apparatus
Protocol:
-
Prepare a working solution of Duloxetine HCl (e.g., 10 µg/mL) in 0.1 M NaOH.[6]
-
Keep the solution at room temperature for 24 hours.[6]
-
For accelerated degradation, reflux the solution for 1 hour.[9]
-
After the exposure period, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.[13]
-
Dilute the neutralized solution with the mobile phase for analysis.
-
Inject the sample into the HPLC system.
Oxidative Degradation
Objective: To determine the susceptibility of Duloxetine HCl to oxidation.
Materials:
-
Duloxetine HCl stock solution
-
3% Hydrogen peroxide (H₂O₂)
-
Volumetric flasks
Protocol:
-
Prepare a working solution of Duloxetine HCl (e.g., 10 µg/mL) using 3% H₂O₂ in methanol.[6]
-
Keep the solution at room temperature for 24 hours.[6]
-
Alternatively, for more stringent conditions, use 30% H₂O₂ and keep the solution for 48 hours.[3][7]
-
After the incubation period, dilute the sample with the mobile phase to the target concentration.
-
Analyze the sample by HPLC.
Thermal Degradation
Objective: To evaluate the effect of heat on the stability of Duloxetine HCl in both solid and solution states.
Materials:
-
Duloxetine HCl solid powder
-
Duloxetine HCl stock solution
-
Hot air oven
-
Petri dish or watch glass
Protocol for Solid State:
-
Place a thin layer of Duloxetine HCl powder in a Petri dish.
-
Expose the powder to dry heat in an oven at 80°C for 48 hours.[6]
-
After exposure, allow the powder to cool to room temperature.
-
Accurately weigh a portion of the stressed powder and prepare a solution of known concentration in methanol for analysis.[6]
Protocol for Solution State:
-
Prepare a solution of Duloxetine HCl in a suitable solvent (e.g., water or methanol).
-
Keep the solution at 60°C for 15 days.[12]
-
After the specified duration, cool the solution and dilute it with the mobile phase for HPLC analysis.
Photolytic Degradation
Objective: To assess the photostability of Duloxetine HCl.
Materials:
-
Duloxetine HCl solid powder
-
Duloxetine HCl stock solution
-
Photostability chamber compliant with ICH Q1B guidelines
-
Transparent and UV-protected containers
Protocol for Solid State:
-
Spread a thin layer of Duloxetine HCl powder on a Petri dish.
-
Expose the sample to direct sunlight for 24 hours or in a photostability chamber.[6]
-
After exposure, prepare a solution of the stressed powder in methanol for analysis.
Protocol for Solution State:
-
Prepare a solution of Duloxetine HCl in a suitable solvent.
-
Expose the solution in a transparent container to the light conditions specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in a container protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.
-
After exposure, dilute the samples as needed and analyze by HPLC.
Visualizations
Experimental Workflow for Forced Degradation
The following diagram illustrates the general workflow for conducting forced degradation studies on this compound.
Caption: General workflow for forced degradation studies of (RS)-Duloxetine HCl.
Degradation Logic under Different Stress Conditions
The following diagram illustrates the logical relationship between the different stress conditions and the observed stability of Duloxetine HCl.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation. | Semantic Scholar [semanticscholar.org]
- 5. iosrphr.org [iosrphr.org]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: Development of Sustained-Release (RS)-Duloxetine Hydrochloride Formulations
These application notes provide a comprehensive overview and detailed protocols for the development of sustained-release (SR) formulations of (RS)-Duloxetine hydrochloride. The content is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical formulation.
Introduction: Rationale for Sustained-Release Duloxetine
This compound is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for treating major depressive disorder, generalized anxiety disorder, and neuropathic pain. Due to its relatively short biological half-life of approximately 12 hours, a conventional immediate-release dosage form requires twice-daily administration to maintain therapeutic plasma concentrations.
The development of a sustained-release formulation offers several key advantages:
-
Improved Patient Compliance: A once-daily dosing regimen is more convenient for patients, leading to better adherence to the prescribed therapy.
-
Stable Plasma Concentrations: SR formulations avoid the "peak and trough" plasma concentration profile associated with immediate-release products, potentially reducing dose-related side effects.
-
Optimized Therapeutic Efficacy: Maintaining a steady drug concentration in the therapeutic window can lead to a more consistent clinical effect.
Duloxetine hydrochloride's high aqueous solubility and pH-dependent degradation (it is unstable in acidic environments) present significant challenges for SR formulation. The most common strategy involves creating a multiparticulate system, such as enteric-coated pellets, to protect the drug from the acidic environment of the stomach and control its release in the intestines.
Formulation Strategies & Key Components
The primary goal is to develop a dosage form that protects duloxetine from gastric acid and provides a prolonged release profile over 12-24 hours.
2.1 Multiparticulate Reservoir Systems (Enteric-Coated Pellets)
This is the most widely adopted and commercially successful approach. The system involves multiple layers built upon an inert core.
-
Inert Cores: Sugar spheres or microcrystalline cellulose (MCC) spheres serve as the substrate for drug layering.
-
Drug Layer: An aqueous solution or suspension of duloxetine HCl is sprayed onto the inert cores. A binder like Hydroxypropyl Methylcellulose (HPMC) is typically included to ensure adhesion.
-
Barrier Coat / Sub-coat: An essential layer that separates the acidic drug from the acid-sensitive enteric coat. Polymers like HPMC are used to prevent interaction and potential degradation.
-
Enteric Coat: This functional layer is resistant to dissolution at the low pH of the stomach but dissolves at the higher pH of the small intestine. Common polymers include Hypromellose Acetate Succinate (HPMCAS) and various grades of methacrylic acid copolymers (e.g., Eudragit®).
-
Sustained-Release Coat (Optional): To further prolong release after the enteric coat dissolves, an additional layer of a poorly permeable polymer like ethylcellulose can be applied.
2.2 Hydrophilic Matrix Systems
A simpler approach involves creating a tablet where the drug is dispersed within a swellable hydrophilic polymer matrix.
-
Matrix Formers: High-viscosity grades of HPMC (e.g., K100M) are commonly used. Upon contact with gastrointestinal fluids, the polymer swells to form a gel layer that controls drug diffusion and matrix erosion.
-
Challenges: Achieving zero-order release and preventing initial dose dumping can be difficult with highly soluble drugs like duloxetine.
Data Summary
The following tables present representative data from formulation development studies.
Table 1: Example Composition of Enteric-Coated Duloxetine Pellets
| Component | Function | Formulation F1 (% w/w) | Formulation F2 (% w/w) |
| Sugar Spheres (25-30 mesh) | Inert Core | 55.0 | 55.0 |
| Duloxetine HCl | Active Pharmaceutical Ingredient | 20.0 | 20.0 |
| HPMC E5 | Binder (Drug Layer) | 2.0 | 2.0 |
| Talc | Anti-adherent | 1.0 | 1.0 |
| HPMC E15 | Barrier Coat Polymer | 5.0 | 5.0 |
| Eudragit® L30 D-55 | Enteric Coat Polymer | 15.0 | - |
| HPMCAS (AS-MMP) | Enteric Coat Polymer | - | 15.0 |
| Triethyl Citrate | Plasticizer | 1.5 | 1.5 |
| Purified Water | Solvent | q.s. | q.s. |
| Total | 100.0 | 100.0 |
Table 2: Comparative In Vitro Dissolution Profiles in pH-Change Media
| Time (hours) | Medium | Formulation F1 (% Release) | Formulation F2 (% Release) | Commercial Product (% Release) |
| 1 | 0.1 N HCl | 0 | 0 | 0 |
| 2 | 0.1 N HCl | < 1% | < 1% | < 1% |
| 3 | pH 6.8 Phosphate Buffer | 25 | 30 | 28 |
| 6 | pH 6.8 Phosphate Buffer | 65 | 72 | 70 |
| 8 | pH 6.8 Phosphate Buffer | 88 | 91 | 90 |
| 12 | pH 6.8 Phosphate Buffer | > 95% | > 95% | > 95% |
Table 3: Key Pharmacokinetic Parameters (Simulated Data)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) |
| Immediate Release (30 mg) | 45 | 2.0 | 480 |
| Sustained Release (60 mg) | 55 | 6.0 | 950 |
Experimental Protocols
4.1 Protocol: Formulation of Enteric-Coated Pellets via Fluid Bed Coating
Objective: To manufacture enteric-coated duloxetine HCl pellets with acid resistance and sustained-release properties.
Materials & Equipment:
-
Duloxetine HCl, Sugar Spheres, HPMC E5, HPMC E15, HPMCAS, Triethyl Citrate, Talc.
-
Fluid Bed Processor with a Wurster (bottom-spray) insert.
-
Homogenizer, Analytical Balance, Peristaltic Pump.
Methodology:
-
Drug Layering Solution:
-
Disperse HPMC E5 in purified water with gentle stirring.
-
Slowly add Duloxetine HCl and stir until a clear solution is formed.
-
-
Drug Layering Process:
-
Load sugar spheres into the fluid bed processor.
-
Preheat the bed to 40-45°C.
-
Spray the drug solution onto the spheres at a controlled rate, maintaining the product temperature.
-
Dry the drug-layered pellets for 30 minutes.
-
-
Barrier Coating Solution:
-
Prepare a solution of HPMC E15 in purified water.
-
-
Barrier Coating Process:
-
Spray the barrier coat solution onto the drug-layered pellets under controlled process parameters.
-
Dry the pellets to achieve a moisture content below 2%.
-
-
Enteric Coating Dispersion:
-
Disperse HPMCAS in purified water.
-
Add triethyl citrate (plasticizer) and homogenize for 20 minutes.
-
-
Enteric Coating Process:
-
Apply the enteric coating dispersion onto the barrier-coated pellets. Key parameters include inlet air temperature, atomization pressure, and spray rate.
-
Continue coating until the desired weight gain (e.g., 15%) is achieved.
-
-
Curing & Final Drying:
-
Cure the coated pellets in the fluid bed at 50°C for 2 hours to ensure proper film formation.
-
Cool the pellets and collect for further analysis.
-
4.2 Protocol: In Vitro Dissolution Testing for Enteric-Coated Formulations
Objective: To assess the drug release profile in simulated gastrointestinal fluids.
Apparatus: USP Type II (Paddle) Dissolution Apparatus.
Methodology:
-
Acid Stage:
-
Medium: 900 mL of 0.1 N HCl.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 75 RPM.
-
Procedure: Place the encapsulated pellets into the dissolution vessel. Run for 2 hours. Withdraw a sample at the 2-hour mark. The acceptance criteria is typically less than 10% drug release.
-
-
Buffer Stage:
-
Medium: After the acid stage, add a pre-heated concentrated phosphate buffer to the vessel to adjust the pH to 6.8.
-
Procedure: Continue the dissolution test in the pH 6.8 buffer.
-
Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 1, 4, 6, 8, 12 hours). Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Sample Analysis:
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of duloxetine in each sample using a validated HPLC-UV method (e.g., C18 column, mobile phase of acetonitrile:buffer, detection at 230 nm).
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualized Workflows and Mechanisms
The following diagrams illustrate key processes in the development of sustained-release duloxetine.
Caption: High-level workflow for SR Duloxetine formulation development.
Caption: Drug release mechanism from a hydrophilic matrix tablet.
Application Notes: (RS)-Duloxetine Hydrochloride in Neuropharmacological Research
Audience: Researchers, scientists, and drug development professionals.
(RS)-Duloxetine hydrochloride is a potent and selective serotonin-norepinephrine reuptake inhibitor (SNRI) widely utilized in neuropharmacological research and clinical practice.[1][2][3] It is a valuable tool for investigating the roles of serotonergic and noradrenergic systems in various physiological and pathological processes. Clinically, it is approved for treating major depressive disorder (MDD), generalized anxiety disorder (GAD), fibromyalgia, chronic musculoskeletal pain, and diabetic peripheral neuropathy.[4][5][6]
Mechanism of Action
The primary mechanism of action of duloxetine is the potent and balanced inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[7][8] By blocking these transporters on the presynaptic neuron, duloxetine increases the concentration of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, thereby enhancing neurotransmission.[1][3] Duloxetine exhibits a significantly higher affinity for SERT and NET compared to the dopamine transporter (DAT), although it can indirectly increase dopamine levels in the prefrontal cortex by inhibiting NET, which also has an affinity for dopamine in this brain region.[4][5][9] A key feature for its research application is its "clean" pharmacological profile, showing low affinity for dopaminergic, cholinergic, histaminergic, opioid, and GABAergic receptors.[5][10]
This dual-action mechanism is fundamental to its efficacy in both mood and pain disorders. The enhancement of 5-HT and NE in the brain is linked to its antidepressant and anxiolytic effects.[1] The analgesic properties are attributed to the potentiation of descending inhibitory pain pathways in the spinal cord, which are modulated by serotonin and norepinephrine.[1][3][11]
Key Signaling Pathways and Molecular Targets
Beyond its primary action on monoamine transporters, research has implicated duloxetine in the modulation of several other signaling pathways:
-
Akt/GSK3 Signaling: Studies have shown that duloxetine can exert neuroprotective effects by modulating the Akt/GSK3 signaling pathway, which is crucial for cell survival and neurogenesis.[12]
-
Toll-Like Receptor 4 (TLR4) Signaling: In models of diabetic neuropathic pain, duloxetine has been found to mitigate pain by downregulating the overexpression of the TLR4-MyD88-NF-κB signaling pathway in the spinal dorsal horn.[13]
-
Transient Receptor Potential Cation Channel 5 (TRPC5): Duloxetine directly inhibits the TRPC5 ion channel at clinically relevant concentrations. This action is believed to contribute to its peripheral and central analgesic effects, particularly in cold-induced pain.[14]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound, facilitating its use in experimental design.
Table 1: In Vitro Receptor Binding and Transporter Inhibition
| Target | Species | Value Type | Value | Reference |
|---|---|---|---|---|
| Serotonin Transporter (SERT) | Human | Kᵢ | 0.8 nM | [15] |
| Norepinephrine Transporter (NET) | Human | Kᵢ | 7.5 nM | [15] |
| Dopamine Transporter (DAT) | Human | Kᵢ | >1000 nM | [8] |
| Serotonin Transporter (SERT) | Human | Occupancy (ED₅₀) | 7.9 mg (oral dose) | [16] |
| Norepinephrine Transporter (NET) | Human | 50% Occupancy | 58 ng/mL (blood conc.) |[16] |
Table 2: In Vivo Efficacy in Animal Models (ED₅₀ Values)
| Model/Effect | Species | Route | ED₅₀ | Reference |
|---|---|---|---|---|
| Blockade of p-chloroamphetamine-induced 5-HT depletion | Mouse | i.p. | 2.5 mg/kg | [17] |
| Blockade of 6-hydroxydopamine-induced NE depletion | Mouse | i.p. | 1.1 mg/kg | [17] |
| Blockade of p-chloroamphetamine-induced 5-HT depletion | Rat | i.p. | 2.3 mg/kg | [15] |
| Blockade of 6-hydroxydopamine-induced NE depletion | Rat | i.p. | 12 mg/kg |[15] |
Table 3: Key Pharmacokinetic Parameters in Humans
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability | ~50% (range 32% to 80%) | [5][18] |
| Time to Peak Plasma Conc. (Tₘₐₓ) | ~6 hours | [1][3] |
| Elimination Half-Life (t₁/₂) | ~12 hours (range 10-15 h) | [3][8][10] |
| Protein Binding | >95% | [3][5][18] |
| Metabolism | Hepatic (CYP1A2 and CYP2D6) |[1][3] |
Visualizations of Mechanisms and Workflows
Caption: Duloxetine blocks SERT and NET on the presynaptic neuron.
Caption: Logical flow of duloxetine's analgesic mechanism.
Caption: Workflow for an in vivo neuropathic pain study.
Experimental Protocols
Protocol 1: In Vitro Monoamine Reuptake Inhibition Assay
This protocol outlines a general method to determine the potency (IC₅₀) of duloxetine at inhibiting serotonin and norepinephrine reuptake in rat brain synaptosomes.
Materials:
-
This compound
-
Rat brain tissue (cortex for NE, whole brain minus cerebellum for 5-HT)
-
Sucrose solution (0.32 M)
-
Krebs-Ringer bicarbonate buffer
-
Radioligands: [³H]Norepinephrine, [³H]Serotonin
-
Scintillation fluid and vials
-
Microplate harvester and liquid scintillation counter
Methodology:
-
Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge again at 20,000 x g for 20 minutes. Resuspend the resulting pellet (the synaptosomal fraction) in buffer.
-
Assay Setup: Prepare serial dilutions of this compound. In a 96-well plate, add buffer, the synaptosomal preparation, and varying concentrations of duloxetine or vehicle control.
-
Incubation: Pre-incubate the plate for 10 minutes at 37°C. Initiate the reuptake reaction by adding the radiolabeled neurotransmitter ([³H]NE or [³H]5-HT) to each well. Incubate for an additional 5-10 minutes at 37°C.
-
Termination and Harvesting: Stop the reaction by rapid filtration through a glass fiber filter using a microplate harvester. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of reuptake for each duloxetine concentration compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Protocol 2: In Vivo Forced Swim Test (FST) in Mice
The FST is a standard behavioral assay to screen for antidepressant efficacy.[19][20]
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
This compound
-
Saline vehicle
-
Cylindrical glass beakers (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment and analysis software.
Methodology:
-
Acclimation: House animals in the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 10-20 mg/kg) or saline vehicle via intraperitoneal (i.p.) injection 30-60 minutes prior to the test.[19]
-
Test Procedure: Gently place each mouse individually into a beaker of water for a 6-minute session.
-
Behavioral Scoring: Video record the session. An observer, blind to the treatment conditions, should score the animal's behavior. The key measure is "immobility time," defined as the period during which the mouse makes only the minimal movements necessary to keep its head above water. Typically, the first 2 minutes are considered a habituation period and are excluded from the final analysis, with immobility scored during the final 4 minutes.
-
Data Analysis: Compare the mean immobility time between the duloxetine-treated group and the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Protocol 3: In Vivo Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This surgical model induces mechanical allodynia, a key feature of neuropathic pain, and is used to evaluate the efficacy of analgesics.[21]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
-
Von Frey filaments for assessing mechanical sensitivity.
Methodology:
-
Baseline Testing: Before surgery, acclimate the rats to the testing environment (e.g., a raised mesh platform). Measure the baseline paw withdrawal threshold (PWT) in response to stimulation with von Frey filaments using the up-down method.
-
Surgical Procedure (L5/L6 SNL): Anesthetize the rat. Under aseptic conditions, expose the left L5 and L6 spinal nerves. Tightly ligate both nerves with silk suture. Close the incision in layers. Sham-operated animals undergo the same procedure without nerve ligation.
-
Post-Operative Recovery: Allow the animals to recover for 7-14 days. During this period, they will develop a stable mechanical allodynia in the ipsilateral (operated) paw.
-
Drug Administration: After confirming stable allodynia (a significant decrease in PWT compared to baseline), administer this compound (e.g., 5-30 mg/kg, oral gavage) or vehicle.[21]
-
Post-Treatment Assessment: Measure the PWT at various time points after drug administration (e.g., 1, 2, 4, and 6 hours) to determine the peak effect and duration of action.
-
Data Analysis: Analyze the data by comparing the PWT of the ipsilateral paw before and after treatment within each group, and between the duloxetine and vehicle groups at each time point using a two-way repeated measures ANOVA followed by post-hoc tests. A significant increase in PWT in the duloxetine group indicates an anti-allodynic effect.
References
- 1. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Duloxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Duloxetine - Wikipedia [en.wikipedia.org]
- 6. Duloxetine: a dual serotonin-norepinephrine reuptake inhibitor for treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Duloxetine (LY 248686): an inhibitor of serotonin and noradrenaline uptake and an antidepressant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurobehavioral and genotoxic parameters of duloxetine in mice using the inhibitory avoidance task and comet assay as experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Duloxetine by Modulating the Akt/GSK3 Signaling Pathways Has Neuroprotective Effects against Methamphetamine-Induced Neurodegeneration and Cognition Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Duloxetine on the Toll-Like Receptor 4 Signaling Pathway in Spinal Dorsal Horn in a Rat Model of Diabetic Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medicineinnovates.com [medicineinnovates.com]
- 15. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic reference range for duloxetine in the treatment of depression revised: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of duloxetine, an antidepressant drug candidate, on concentrations of monoamines and their metabolites in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Study of Sex Differences in Duloxetine Efficacy for Depression in Transgenic Mouse Models [frontiersin.org]
- 20. The influence of duloxetine on detrusor overactivity in rats with depression induced by 13-cis-retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy of duloxetine, a potent and balanced serotonin-norepinephrine reuptake inhibitor in persistent pain models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of (RS)-Duloxetine hydrochloride for in vitro assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on achieving optimal solubility of (RS)-Duloxetine hydrochloride for in vitro assays.
Troubleshooting Guide
This guide addresses common issues encountered when preparing solutions of this compound.
Issue 1: Precipitate forms upon addition to aqueous buffer or cell culture media.
-
Question: I dissolved this compound in an organic solvent, but it precipitated when I diluted it into my aqueous experimental buffer. What should I do?
-
Answer: This is a common issue due to the lower solubility of duloxetine hydrochloride in neutral or alkaline aqueous solutions. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of duloxetine in your assay.
-
Increase the percentage of organic solvent: If your assay can tolerate it, slightly increasing the percentage of the organic solvent (e.g., DMSO) in the final solution can help maintain solubility. However, always perform a vehicle control to ensure the solvent concentration does not affect your experimental results.
-
Lower the pH of the aqueous buffer: this compound is significantly more soluble in acidic conditions.[1] If your experimental system allows, adjusting the pH of your buffer to a more acidic value (e.g., pH 4-5) can dramatically improve solubility. Be cautious, as changes in pH can affect cell viability and other experimental parameters.
-
Prepare a more concentrated stock in an alternative solvent: If you are using DMSO, consider preparing a stock solution in dimethyl formamide (DMF), which has a slightly higher solubility for (S)-Duloxetine hydrochloride (approximately 30 mg/ml).[2] Then, perform a serial dilution.
-
Use a two-step dilution method: First, dissolve the compound in an appropriate organic solvent like DMF. Then, dilute this stock solution with an aqueous buffer of your choice. A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[2]
-
Issue 2: The compound will not fully dissolve in the chosen solvent.
-
Question: I am having trouble dissolving this compound powder, even in an organic solvent. What can I do?
-
Answer: If you are experiencing difficulty dissolving the initial powder, consider the following:
-
Ensure you are using a recommended solvent: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF.[2] For aqueous solutions, its solubility is highly pH-dependent.[1]
-
Use fresh, anhydrous solvent: For organic solvents like DMSO, moisture absorption can reduce solubility.[3] Use fresh, high-purity, anhydrous solvent for the best results.
-
Gently warm the solution: Gentle warming (e.g., to 37°C) can aid in the dissolution of the compound. Avoid excessive heat, as it may degrade the compound.
-
Vortex or sonicate: Agitation through vortexing or brief sonication can help break up powder aggregates and facilitate dissolution.
-
Check the purity and form of your compound: Ensure you are using a high-purity this compound. The compound is typically supplied as a crystalline solid.[2]
-
Issue 3: The prepared stock solution appears unstable over time.
-
Question: My this compound stock solution seems to degrade or precipitate after storage. How can I ensure its stability?
-
Answer: To maintain the stability of your stock solution:
-
Store at -20°C: For long-term storage, it is recommended to store stock solutions at -20°C.[2]
-
Prepare fresh aqueous solutions daily: It is not recommended to store aqueous solutions for more than one day.[2]
-
Protect from light: While not explicitly stated for solutions, it is good practice to protect all drug solutions from light to prevent potential photodegradation.
-
Be mindful of acidic conditions: Duloxetine is acid labile and can degrade in highly acidic environments.[4] While its solubility is higher at low pH, prolonged storage in strong acidic solutions should be avoided.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: The solubility can vary, but here are some reported values:
-
Ethanol: Approximately 20 mg/mL.[2]
-
Dimethylformamide (DMF): Approximately 30 mg/mL.[2]
-
Water: Solubility is highly pH-dependent. At pH 4, it is 21.6 g/L; at pH 7, it is 2.74 g/L; and at pH 9, it is 0.331 g/L.[1] Another source states a solubility of 5 mg/ml in water.
Q2: What is the recommended procedure for preparing a stock solution?
A2: For a stock solution, dissolve this compound in an organic solvent of choice, such as DMSO, ethanol, or DMF.[2] It is recommended to purge the solvent with an inert gas before use.[2] Store the stock solution at -20°C for optimal stability.[2]
Q3: Can I dissolve this compound directly in cell culture media?
A3: Direct dissolution in cell culture media (typically at a physiological pH of ~7.4) is generally not recommended due to the compound's lower solubility at this pH. This can lead to precipitation and inaccurate final concentrations. The preferred method is to prepare a concentrated stock solution in an organic solvent and then dilute it into the media.
Q4: Is this compound stable in acidic conditions?
A4: While solubility is higher in acidic conditions, this compound is known to be unstable in acidic environments, where it can undergo hydrolysis.[4] Significant degradation has been observed in 0.01N HCl at 40°C after 8 hours.[6] Therefore, while a lower pH can aid in initial dissolution, prolonged exposure to strong acidic conditions should be avoided.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | pH | Temperature (°C) | Solubility |
| Water | 4 | 30 | 21.6 g/L[1] |
| Water | 7 | 30 | 2.74 g/L[1] |
| Water | 9 | 30 | 0.331 g/L[1] |
| Water | Not Specified | Not Specified | 5 mg/mL |
| DMSO | Not Applicable | 25 | 67 mg/mL |
| DMSO | Not Applicable | Not Specified | ~25 mg/mL[2] |
| Ethanol | Not Applicable | Not Specified | ~20 mg/mL[2] |
| Dimethylformamide (DMF) | Not Applicable | Not Specified | ~30 mg/mL[2] |
| 1:1 DMF:PBS | 7.2 | Not Specified | ~0.5 mg/mL[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 333.88 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh the compound: Accurately weigh out 3.34 mg of this compound on an analytical balance.
-
Add solvent: Transfer the weighed powder to a clean microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Mechanism of action of (RS)-Duloxetine as a serotonin-norepinephrine reuptake inhibitor.
References
Overcoming peak tailing in HPLC analysis of (RS)-Duloxetine hydrochloride
Welcome to the Technical Support Center for HPLC Analysis. This guide provides troubleshooting information and frequently asked questions to help you overcome peak tailing issues encountered during the analysis of (RS)-Duloxetine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most common cause of peak tailing for basic compounds like duloxetine is secondary interactions between the analyte and the stationary phase.[1][2] Duloxetine contains a secondary amine group, which can be protonated and positively charged. This charged group can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18), which are often ionized and negatively charged at mid-range pH levels.[2][3] This secondary ionic interaction is a different retention mechanism from the primary hydrophobic interaction, causing some analyte molecules to be retained longer and resulting in an asymmetric or "tailing" peak.[1][4]
Q2: How does the mobile phase pH influence the peak shape of duloxetine?
A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[5] For duloxetine, adjusting the pH can minimize the unwanted secondary interactions with silanol groups in two main ways:
-
Low pH (typically < 3.5): At a low pH, the high concentration of protons in the mobile phase suppresses the ionization of the acidic silanol groups, keeping them in a neutral, protonated state.[6][7] This significantly reduces the strong ionic attraction between the protonated duloxetine molecules and the stationary phase, leading to a more symmetrical peak.[2][8]
-
High pH (typically > 8): At a high pH, the duloxetine molecule (pKa ~9) will be in its neutral (free base) form. This eliminates the ionic interaction with the now-ionized silanol groups. However, this approach requires a special pH-stable column, as traditional silica-based columns can dissolve at high pH.[8][9]
Operating at a pH close to the analyte's pKa can lead to the presence of both ionized and unionized forms, which can cause peak broadening or splitting.[9][10]
Q3: Can the choice of HPLC column affect peak tailing?
A3: Absolutely. The column chemistry plays a vital role in minimizing peak tailing for basic compounds.
-
End-Capped Columns: Modern columns are often "end-capped," where residual silanol groups are chemically deactivated with a small silylating agent.[7] Using a column with high bonding density and exhaustive end-capping reduces the number of available sites for secondary interactions.[11]
-
Base-Deactivated Silica (BDS): These columns use high-purity silica with minimal metal contaminants and are specifically designed to reduce the activity of silanol groups, providing better peak shapes for basic analytes.[7][12]
-
Column Age and Contamination: An older column may show increased tailing as the stationary phase degrades, exposing more active silanol sites.[13] Contaminants from samples can also bind to the column and create active sites.[4]
Q4: What mobile phase additives can be used to improve peak shape?
A4: Mobile phase additives, or "silanol blockers," can be used to reduce tailing. A common strategy is to add a small, basic compound to the mobile phase.[8]
-
Competing Base: Additives like triethylamine (TEA) act as competing bases.[14] TEA is a small amine that preferentially interacts with the active silanol sites on the stationary phase, effectively shielding them from the duloxetine analyte.[6][14] This reduces the secondary interactions that cause tailing. A typical starting concentration is 0.05-0.1% v/v.[15]
Q5: Besides chemical interactions, what other factors can cause peak tailing for all compounds in a run?
A5: If all peaks in your chromatogram are tailing, the issue might be physical or instrumental rather than chemical.[13] Common causes include:
-
Column Void or Blockage: A void at the column inlet or a partially blocked frit can disrupt the sample band, leading to poor peak shape.[2][16] This can be caused by pressure shocks or particle accumulation.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[13] This is especially noticeable with high-efficiency, smaller-diameter columns.
-
Sample Overload: Injecting too much sample can saturate the column, leading to broad and tailing peaks.[13][16] Try diluting the sample or reducing the injection volume.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[13] Ideally, the sample should be dissolved in the mobile phase itself.[10]
Troubleshooting Guide
This section provides a logical workflow and detailed protocols to diagnose and resolve peak tailing in your this compound analysis.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting peak tailing.
Caption: A troubleshooting flowchart for diagnosing and solving HPLC peak tailing.
Mechanism of Peak Tailing for Duloxetine
This diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing and how they can be mitigated.
Caption: Chemical interactions causing peak tailing and its mitigation by low pH.
Quantitative Data Summary
The following table summarizes published chromatographic conditions for duloxetine analysis, highlighting the impact of different parameters on the peak tailing factor. A tailing factor (Tf) close to 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.[13]
| Column | Mobile Phase | pH | Flow Rate (mL/min) | Tailing Factor (Tf) | Reference |
| Phenomenex C18 (250x4.6 mm, 5 µm) | 0.01M Phosphate Buffer : Acetonitrile (60:40) | 5.5 | 1.2 | 1.30 | [17] |
| Hypersil C18 (250x4.6 mm, 5 µm) | 0.01M KH2PO4 : Acetonitrile (50:50) | 5.4 | 1.0 | 1.27 | [18] |
| Eclipse Plus C18 (250x4.6 mm, 5 µm) | Phosphate Buffer : ACN : Methanol (50:30:20) | 4.9 | 1.0 | 1.26 | [19] |
| Inertsil C18 (250x4.6, 5 µm) | 0.02% Formic Acid : Acetonitrile (72:28) | ~2.7-3.0 | 1.0 | 1.38 | [20] |
| X Terra RP C8 (150x4.6mm) | Phosphate Buffer : Acetonitrile (35:65) | 5.3 | 1.0 | Not specified, but method was successfully validated | [21] |
| C18 (50 mm × 4.6 mm, 1.8 µm) | 0.01M KH2PO4, THF, Methanol (67:23:10) | 4.0 | 0.6 | < 1.3 | [22] |
Experimental Protocols
Protocol 1: Method Optimization using Low pH Mobile Phase
This protocol describes the preparation and use of a low pH mobile phase, a primary strategy to reduce peak tailing for this compound.
Objective: To protonate residual silanol groups on the stationary phase to minimize secondary ionic interactions.
Materials:
-
Potassium dihydrogen phosphate (KH2PO4), HPLC grade
-
Orthophosphoric acid (H3PO4), HPLC grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
High-purity water (18.2 MΩ·cm)
-
0.45 µm membrane filters
Procedure:
-
Prepare the Aqueous Buffer (e.g., 20 mM Potassium Phosphate, pH 3.0):
-
Weigh 2.72 g of KH2PO4 and dissolve it in 1000 mL of high-purity water to make a 20 mM solution.
-
Place a calibrated pH probe into the solution while stirring.
-
Slowly add orthophosphoric acid dropwise until the pH of the buffer is adjusted to 3.0 ± 0.05.
-
Filter the buffer solution through a 0.45 µm membrane filter to remove particulates.
-
-
Prepare the Mobile Phase:
-
Based on method requirements (e.g., a 50:50 v/v ratio), carefully measure equal volumes of the prepared aqueous buffer and the organic solvent (e.g., acetonitrile).
-
For example, mix 500 mL of the pH 3.0 phosphate buffer with 500 mL of acetonitrile.
-
Thoroughly mix the solution and degas it for 15-20 minutes using an ultrasonic bath or an online degasser.
-
-
HPLC System Setup and Equilibration:
-
Install a suitable, high-quality C18 or C8 column.
-
Set the column oven temperature (e.g., 25 °C).
-
Set the detector wavelength (e.g., 229 nm or 231 nm).[17][18]
-
Set the flow rate (e.g., 1.0 mL/min).
-
Purge the pump lines with the new mobile phase.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Analysis:
-
Prepare the duloxetine standard and sample solutions, ideally using the mobile phase as the diluent.
-
Inject the sample and analyze the chromatogram.
-
Calculate the tailing factor of the duloxetine peak. It should be significantly reduced compared to methods run at a higher pH. A value below 1.5 is often acceptable for many assays.[2]
-
Note: Always ensure the buffer salts are soluble in the final mobile phase composition to prevent precipitation and system blockage.[13] Using formic acid (e.g., 0.1%) is a common alternative for creating a low pH mobile phase, especially for LC-MS applications.[7]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. labcompare.com [labcompare.com]
- 8. benchchem.com [benchchem.com]
- 9. moravek.com [moravek.com]
- 10. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 11. hplc.eu [hplc.eu]
- 12. m.youtube.com [m.youtube.com]
- 13. uhplcs.com [uhplcs.com]
- 14. pharmagrowthhub.com [pharmagrowthhub.com]
- 15. researchgate.net [researchgate.net]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. Estimation of Duloxetine Hydrochloride in Pharmaceutical Formulations by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijbpas.com [ijbpas.com]
- 20. jocpr.com [jocpr.com]
- 21. sphinxsai.com [sphinxsai.com]
- 22. scispace.com [scispace.com]
(RS)-Duloxetine hydrochloride degradation product identification and characterization
For researchers, scientists, and drug development professionals working with (RS)-Duloxetine hydrochloride, understanding its stability and degradation profile is critical for ensuring product quality, safety, and efficacy. This technical support center provides troubleshooting guidance and answers to frequently asked questions encountered during the experimental identification and characterization of its degradation products.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound most susceptible to degradation?
A1: this compound is highly susceptible to degradation under acidic conditions.[1][2][3] Acid hydrolysis of the ether linkage is a primary degradation pathway, leading to the formation of 1-Naphthol.[3][4][5] Significant degradation has also been reported under basic, aqueous hydrolytic, and photolytic conditions, while the drug shows greater stability against oxidative and thermal stress.[6][7][8]
Q2: What are the primary degradation products of this compound?
A2: The most prominent degradation product, particularly from acid hydrolysis, is 1-Naphthol.[4][9][10] Other identified degradation products under various stress conditions include 4-hydroxy duloxetine glucuronide and 5-hydroxy-6-methoxy duloxetine sulfate, which are also major circulating metabolites.[11] Forced degradation studies have identified numerous other products, often designated by their relative retention times in chromatographic analyses.[12][13]
Q3: My chromatogram shows a significant unknown peak after exposing my duloxetine sample to acidic conditions. What is the likely identity of this peak?
A3: This early-eluting peak is very likely 1-Naphthol, the primary product of acid hydrolysis.[4] To confirm its identity, you can co-inject a 1-Naphthol standard with your degraded sample. An increase in the peak area of this impurity will likely be observed with prolonged exposure to acidic conditions or a lower pH.
Q4: I am observing unexpected peaks in my chromatogram even under neutral conditions. What could be the cause?
A4: While more stable than in acidic media, this compound can still undergo degradation in neutral aqueous solutions, especially over extended periods or with exposure to light.[4][13] To minimize this, it is recommended to prepare solutions fresh daily and store stock solutions at refrigerated temperatures (2-8°C) while protecting them from light.[4]
Q5: Are there any established analytical methods for separating duloxetine from its degradation products?
A5: Yes, several stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed and validated for this purpose.[1][6] These methods typically utilize a C18 or C8 reversed-phase column with a mobile phase consisting of a buffer (e.g., phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol.[6][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor resolution between duloxetine and degradation peaks. | Inadequate chromatographic conditions. | Optimize the mobile phase composition (e.g., pH, organic solvent ratio), flow rate, and column temperature.[6][14] Consider using a different column chemistry or a gradient elution program. |
| Inconsistent degradation results across experiments. | Variability in stress conditions (temperature, pH, light exposure). | Ensure precise control and monitoring of all stress parameters as defined in your protocol. Use calibrated equipment and standardized procedures. |
| Low recovery of total analytes (mass balance issues). | Formation of non-UV active or volatile degradation products; incomplete extraction. | Employ a mass-sensitive detector (e.g., LC-MS) to detect a wider range of compounds.[7] Re-evaluate your sample preparation and extraction procedures to ensure efficiency. |
| Appearance of extraneous peaks not related to degradation. | Contamination from solvents, glassware, or sample matrix. | Use high-purity solvents and thoroughly clean all glassware. Run blank injections to identify any background interference. |
Summary of Forced Degradation Studies
The following table summarizes typical results from forced degradation studies on this compound, highlighting the conditions and extent of degradation observed in various studies.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Key Degradation Products Identified | Reference |
| Acid Hydrolysis | 0.01 N HCl | 8 hours | 40°C | 41.35% | 1-Naphthol, others | [12] |
| 1 N HCl | 3 hours | 25°C | Significant | Impurities 1 & 3 | [6][14] | |
| Base Hydrolysis | 0.1 N NaOH | 8 hours | Reflux | 97.40% | Six degradation products | [2] |
| 1 N NaOH | 3 hours | 25°C | Significant | Impurity 3 | [6][14] | |
| Oxidative | 30% H₂O₂ | 48 hours | Room Temp | Stable | - | [12] |
| 6% H₂O₂ | 3 hours | 25°C | Not Observed | - | [6][14] | |
| Thermal | Solid State | 15 days | 60°C | Stable | - | [12][13] |
| Photolytic | Solution | - | UV light | Significant | Five major degradation peaks | [15] |
| Solid State | 24 hours | Direct sunlight | Stable | - | [1] | |
| Aqueous Hydrolysis | Water | 3 hours | 25°C | Significant | Impurities 1 & 3 | [6][14] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a methanol-water mixture) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of an acidic solution (e.g., 1 N HCl) and keep at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of a basic solution (e.g., 1 N NaOH) and keep at a specified temperature for a defined period.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 30% H₂O₂) and store at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat in a calibrated oven (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the drug to a specified light source (e.g., UV lamp) for a defined duration.
-
-
Sample Neutralization and Dilution: After the specified stress period, cool the acid and base-stressed samples to room temperature and neutralize them with an appropriate volume of base or acid, respectively. Dilute all stressed samples with the mobile phase to a suitable concentration for analysis.
-
Chromatographic Analysis: Analyze the prepared samples using a validated stability-indicating HPLC or UPLC method. A photodiode array (PDA) detector is recommended to check for peak purity.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products. Calculate the percentage of degradation.
Typical HPLC Method for Analysis
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile).[1]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 229 nm or 217 nm[1]
-
Injection Volume: 10 µL
-
Column Temperature: 30-40°C
Visualizing Degradation and Experimental Workflow
The following diagrams illustrate the degradation pathway of this compound and the general workflow for a forced degradation study.
Caption: Degradation Pathways of this compound.
Caption: Experimental Workflow for Forced Degradation Studies.
References
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijper.org [ijper.org]
- 6. scispace.com [scispace.com]
- 7. Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drugfuture.com [drugfuture.com]
- 10. researchgate.net [researchgate.net]
- 11. ClinPGx [clinpgx.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. tandfonline.com [tandfonline.com]
Minimizing enantiomeric interconversion during (RS)-Duloxetine hydrochloride analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral analysis of (RS)-Duloxetine hydrochloride. The focus is on minimizing the potential for enantiomeric interconversion to ensure accurate analytical results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chiral analysis of duloxetine, with a focus on preventing enantiomeric interconversion and degradation.
| Issue | Potential Cause | Recommended Solution |
| Poor resolution between (R)- and (S)-duloxetine enantiomers | Inappropriate chiral stationary phase (CSP). | Select a CSP known to be effective for duloxetine, such as amylose-based (e.g., Chiralpak AD-H) or vancomycin-based (e.g., Chirobiotic V) columns.[1][2] |
| Suboptimal mobile phase composition. | Optimize the mobile phase. For normal-phase chromatography, a common mobile phase is a mixture of n-hexane, ethanol, and an amine modifier like diethylamine (e.g., 80:20:0.2, v/v/v).[1][3] For reversed-phase, a buffered aqueous solution with an organic modifier like acetonitrile is often used.[4] | |
| Inadequate temperature control. | Maintain a consistent and optimized column temperature. Temperature fluctuations can affect chiral recognition and resolution.[2] | |
| Appearance of unexpected peaks or degradation products | Sample degradation due to pH extremes. | Duloxetine is known to be unstable in acidic and basic conditions.[1][2] Ensure that the pH of the sample diluent and the mobile phase is controlled. For instance, a mobile phase with a pH of around 4 has been used successfully.[4] |
| Photodegradation of the sample. | Protect duloxetine solutions from light by using amber vials and minimizing exposure to ambient light. | |
| Inconsistent retention times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Use a reliable HPLC pump and regularly check the flow rate for consistency. |
| Column degradation. | Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. | |
| Peak tailing | Secondary interactions between the analyte and the stationary phase. | The addition of a small amount of an amine modifier, such as diethylamine, to the mobile phase can help to reduce peak tailing by competing for active sites on the stationary phase.[1][3] |
| Column overload. | Reduce the injection volume or the concentration of the sample. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of duloxetine during analysis?
A1: Forced degradation studies have shown that duloxetine hydrochloride is susceptible to degradation under hydrolytic (acidic, basic, and neutral) and photolytic conditions. It is relatively stable under thermal and oxidative stress.[1][2] Specifically, duloxetine is acid labile, and hydrolysis of its ether linkage can occur at low pH.
Q2: Can enantiomeric interconversion (racemization) of duloxetine occur during HPLC analysis?
A2: While the available literature does not provide direct evidence of significant on-column racemization of duloxetine under typical chiral HPLC conditions, the potential for interconversion exists if the analytical conditions are not carefully controlled. Harsh pH conditions (both acidic and basic) and high temperatures are known to be potential drivers of racemization for some chiral compounds. Therefore, it is a critical best practice to avoid these conditions to ensure the enantiomeric integrity of the sample.
Q3: What is the recommended pH range for the mobile phase in the chiral HPLC analysis of duloxetine?
A3: To avoid acid-catalyzed degradation, a moderately acidic to neutral pH is generally recommended. For example, successful separations have been achieved using a mobile phase with a pH of 4.[4] It is advisable to perform stability studies of your sample in the chosen mobile phase to ensure that no degradation or enantiomeric conversion is occurring over the timescale of the analysis.
Q4: How should I prepare my this compound samples to minimize degradation and potential interconversion?
A4: To minimize degradation, dissolve your sample in a neutral or mildly acidic, well-buffered solvent. Protect the sample from light by using amber vials and storing it in a dark place. Analyze the samples as soon as possible after preparation. If storage is necessary, keep the samples at a low temperature (e.g., refrigerated) to slow down any potential degradation processes.
Q5: Are there alternatives to direct chiral HPLC for the analysis of duloxetine enantiomers?
A5: Yes, an alternative method involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18).[4] One such method uses a novel chiral derivatizing reagent, isatinyl-(S)-naproxen amide, to form diastereomers that are then separated by RP-HPLC.[4] Capillary electrophoresis (CE) is another powerful technique for the enantiomeric separation of duloxetine.
Experimental Protocols
Key Experiment 1: Chiral Separation of Duloxetine Enantiomers using an Amylose-Based CSP
This method is adapted from a validated liquid chromatography method for the enantiomeric separation of duloxetine in bulk drug substance.[1][3]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Chiralpak AD-H (amylose-based stationary phase) column.
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine in a ratio of 80:20:0.2 (v/v/v).[1][3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a specified wavelength.
-
Resolution: This method has been shown to achieve a resolution of not less than 2.8 between the enantiomers.[1]
Key Experiment 2: Chiral Separation via Diastereomer Formation using RP-HPLC
This method involves the derivatization of duloxetine enantiomers with a chiral derivatizing reagent followed by separation on a conventional achiral column.[4]
-
Derivatization Reagent: Isatinyl-(S)-naproxen amide.
-
Derivatization Procedure: The synthesis of diastereomeric derivatives is carried out under microwave irradiation.
-
Chromatographic System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector.
-
Stationary Phase: C18 column.
-
Mobile Phase: A combination of acetonitrile and triethylammonium phosphate buffer (9 mM, pH 4).[4]
-
Detection: UV detection at 273 nm.[4]
Visualizations
Caption: Workflow for chiral analysis of (RS)-Duloxetine HCl.
Caption: Troubleshooting logic for poor enantiomeric resolution.
References
Optimization of mobile phase for chiral separation of duloxetine enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in the chiral separation of duloxetine enantiomers. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common HPLC methods for the chiral separation of duloxetine enantiomers?
A1: The most common methods involve High-Performance Liquid Chromatography (HPLC) and include:
-
Normal-Phase HPLC using a chiral stationary phase (CSP), often polysaccharide-based (e.g., Chiralpak® AD-H).[1][2]
-
Reversed-Phase HPLC on a C18 column after derivatization of the enantiomers with a chiral derivatizing reagent.[3]
-
Reversed-Phase HPLC using a chiral stationary phase (e.g., Chiral-AGP).[4][5]
-
Reversed-Phase HPLC with a chiral mobile phase additive (e.g., hydroxypropyl-β-cyclodextrin or sulfobutylether-β-cyclodextrin) on an achiral stationary phase (e.g., C18).[6]
Q2: Why is the choice of mobile phase so critical for chiral separations?
A2: The mobile phase plays a crucial role in chiral separation by influencing the interactions between the enantiomers and the chiral stationary phase (or chiral mobile phase additive). Key factors that are modulated by the mobile phase include:
-
Enantioselectivity: The ability of the chiral selector to differentiate between the two enantiomers.
-
Retention Time: The time it takes for the analytes to travel through the column.
-
Resolution: The degree of separation between the two enantiomer peaks.
-
Peak Shape: The symmetry and sharpness of the chromatographic peaks.
Proper optimization of the mobile phase composition, including the organic modifier, aqueous buffer, pH, and additives, is essential to achieve a successful and robust separation.
Q3: What is the "additive memory effect" and how can I avoid it?
A3: The "additive memory effect" occurs when traces of mobile phase additives (like acids or bases) from previous analyses adsorb to the stationary phase and affect the current separation, leading to inconsistent results.[7][8][9] To mitigate this, it is recommended to dedicate columns to specific methods with similar mobile phases or to implement a rigorous column flushing procedure between different methods.[7]
Troubleshooting Guide
Issue 1: Poor or No Resolution of Enantiomers
| Possible Cause | Troubleshooting Step |
| Incorrect Mobile Phase Composition | For Normal-Phase HPLC on a polysaccharide CSP: Optimize the ratio of the non-polar solvent (e.g., n-hexane) and the alcohol modifier (e.g., ethanol, isopropanol). A lower percentage of alcohol generally increases retention and may improve resolution.[7] For Reversed-Phase HPLC on a chiral CSP: Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer. Varying the pH of the buffer can also significantly impact resolution.[4][5] |
| Inappropriate Additive | For basic compounds like duloxetine in normal-phase: The addition of a basic modifier like diethylamine (DEA) or triethylamine (TEA) is often crucial for good peak shape and selectivity. A typical starting concentration is 0.1% (v/v).[1][2][7] For reversed-phase methods: The type and concentration of the buffer (e.g., acetate, phosphate) and its pH are critical parameters to optimize.[4][5] |
| Suboptimal Temperature | Temperature can influence chiral recognition. Try operating the column at different temperatures (e.g., 15°C, 25°C, 40°C) to see if resolution improves.[7] |
| Unsuitable Chiral Stationary Phase (CSP) | Ensure the chosen CSP is appropriate for duloxetine. Polysaccharide-based CSPs (amylose or cellulose derivatives) are often a good choice for normal-phase methods, while protein-based CSPs (like AGP) can be effective in reversed-phase mode.[1][2][4][5] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Strong Interactions with Residual Silanols | For basic compounds like duloxetine, peak tailing is often due to interactions with acidic silanol groups on the silica support of the CSP. Increasing the concentration of the basic additive (e.g., from 0.1% to 0.2% DEA) can help to minimize these interactions and improve peak symmetry.[7] |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in the mobile phase or a solvent that is weaker than the mobile phase. Dissolving the sample in a stronger solvent can lead to peak distortion.[7] |
| Column Overload | Injecting too much sample can cause peak fronting. Try reducing the injection volume or the concentration of the sample.[7] |
| Column Contamination | Contamination at the head of the column can result in poor peak shape. The use of a guard column and proper sample preparation are recommended. If contamination is suspected, flushing the column (in the reverse direction if permissible by the manufacturer) with a strong, compatible solvent may resolve the issue.[7][8] |
Issue 3: Inconsistent Retention Times and Resolution
| Possible Cause | Troubleshooting Step |
| Improper Mobile Phase Preparation | Ensure the mobile phase is prepared fresh daily and is thoroughly mixed. For mobile phases containing buffers, verify the pH after the addition of the organic modifier. |
| Column Not Equilibrated | Chiral separations can require longer column equilibration times compared to achiral separations. Ensure a stable baseline is achieved before injecting the sample.[7] |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature, as temperature fluctuations can affect retention times and selectivity.[7] |
| Additive Memory Effect | If the column has been used with different mobile phase additives, residual amounts may interfere with the current analysis. Dedicate columns to specific methods or perform a thorough flushing procedure between analyses with different additives.[7][8][9] |
Experimental Protocols
Method 1: Normal-Phase HPLC on a Chiral Stationary Phase
-
Mobile Phase: n-hexane:ethanol:diethylamine (80:20:0.2, v/v/v)[1][2]
-
Detection: UV at a specified wavelength (e.g., 230 nm)[6]
-
Resolution: A resolution of not less than 2.8 between the enantiomers was reported with this method.[1] The presence of diethylamine in the mobile phase was noted to be important for enhancing chromatographic efficiency and resolution.[1][2]
Method 2: Reversed-Phase HPLC on a Chiral Stationary Phase
-
Mobile Phase: 10 mM Acetate buffer (pH 3.8):acetonitrile (93:7, v/v)[4][5]
-
Temperature: 20°C[4]
-
Detection: UV at 220 nm[4]
-
Note: With this method, baseline resolution of the enantiomers was achieved.[4][5]
Method 3: Reversed-Phase HPLC with Chiral Derivatization
-
Derivatizing Reagent: Isatinyl-(S)-naproxen amide[3]
-
Column: C18[3]
-
Mobile Phase: Acetonitrile and 9 mM triethylammonium phosphate buffer (pH 4)[3]
-
Detection: UV at 273 nm[3]
-
Note: This method involves the synthesis of diastereomeric derivatives of the duloxetine enantiomers, which can then be separated on a standard achiral C18 column.[3]
Data Presentation
Table 1: Comparison of Mobile Phases for Chiral Separation of Duloxetine Enantiomers
| Method Type | Stationary Phase | Mobile Phase Composition | Additive(s) | Key Parameters |
| Normal-Phase HPLC | Chiralpak AD-H | n-hexane:ethanol (80:20, v/v) | 0.2% Diethylamine | Flow Rate: 1.0 mL/min |
| Reversed-Phase HPLC | Chiral-AGP | Acetate buffer:acetonitrile (93:7, v/v) | 10 mM Acetate buffer (pH 3.8) | Flow Rate: 1.0 mL/min, Temp: 20°C |
| Reversed-Phase HPLC (Derivatization) | C18 | Acetonitrile:Triethylammonium phosphate buffer | 9 mM TEAP (pH 4) | Detection: 273 nm |
| Reversed-Phase HPLC (CMPA) | C18 | Methanol:SBE-β-CD solution (27:73, v/v) | 10 mg/mL SBE-β-CD (pH 2.5) | Flow Rate: 1.0 mL/min, Temp: 40°C |
Visualizations
Caption: Workflow for chiral method development and optimization.
Caption: Troubleshooting logic for poor enantiomeric resolution.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and validation of chiral LC method for the enantiomeric separation of duloxetine on amylose based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversed-phase-HPLC enantioseparation and control of enantiomeric purity of duloxetine using a new chiral reagent and recovery of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
Troubleshooting poor recovery of (RS)-Duloxetine hydrochloride from biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor recovery of (RS)-Duloxetine hydrochloride from biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of Duloxetine from biological samples.
Q1: My recovery of Duloxetine from plasma using Protein Precipitation (PPT) is consistently low. What are the potential causes and solutions?
A1: Low recovery with PPT is a common issue. Here are several factors to investigate:
-
Precipitating Solvent and Ratio: The choice of organic solvent and its ratio to the plasma volume are critical. Acetonitrile is a common and effective choice for precipitating plasma proteins. A solvent-to-plasma ratio of 3:1 (v/v) is a good starting point. Insufficient solvent may lead to incomplete protein precipitation, trapping Duloxetine in the protein pellet.
-
Vortexing and Incubation: Thoroughly vortexing the sample after adding the precipitating solvent is crucial to ensure complete protein denaturation. A minimum of 2 minutes of vortexing is recommended. While not always necessary, a short incubation period (e.g., 10 minutes) at room temperature or 4°C after vortexing can sometimes improve precipitation.
-
Centrifugation: Inadequate centrifugation can result in a loose protein pellet that is easily disturbed during supernatant collection, leading to carryover of precipitated proteins and potential loss of analyte. Ensure centrifugation is performed at a sufficient speed and for an adequate duration (e.g., 5000 rpm for 10 minutes at 5°C).
-
pH of the Sample: Duloxetine is a basic compound with a pKa of 9.34.[1] Adjusting the pH of the plasma sample to a more basic environment (pH > 10) before precipitation can improve its solubility in the organic phase and reduce its interaction with proteins. However, be mindful of the stability of Duloxetine at extreme pH values.
-
Analyte Adsorption: Duloxetine may adsorb to the surface of polypropylene tubes, especially at low concentrations. Using low-binding microcentrifuge tubes can help mitigate this issue.
Troubleshooting Steps:
-
Optimize Solvent Ratio: Experiment with different acetonitrile-to-plasma ratios (e.g., 3:1, 4:1, 5:1) to find the optimal condition for your specific matrix.
-
Increase Vortexing Time: Extend the vortexing time to ensure complete mixing and precipitation.
-
Optimize Centrifugation: Increase the centrifugation speed or time to achieve a compact protein pellet.
-
pH Adjustment: Carefully adjust the sample pH with a small volume of a suitable base (e.g., ammonium hydroxide) before adding the precipitating solvent.
-
Use Low-Binding Consumables: Switch to low-adsorption tubes and pipette tips.
Q2: I am observing significant matrix effects in my LC-MS/MS analysis of Duloxetine. How can I minimize these effects?
A2: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in bioanalysis. Here’s how to address them:
-
Improve Sample Cleanup: Protein precipitation is a relatively crude cleanup method. Switching to a more selective sample preparation technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can significantly reduce matrix components co-eluting with Duloxetine.
-
Optimize Chromatographic Separation: Modifying the LC conditions can help separate Duloxetine from interfering matrix components.
-
Mobile Phase Composition: Adjust the organic modifier (e.g., acetonitrile, methanol) and aqueous phase (e.g., ammonium formate, formic acid) composition and gradient to improve resolution. Using 0.1% formic acid in the mobile phase can improve peak shape and ionization efficiency for Duloxetine.[2]
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, C8, phenyl-hexyl) to find the best selectivity for Duloxetine and matrix components.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Duloxetine-d5) is the most effective way to compensate for matrix effects.[3] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects, leading to a more accurate quantification.
-
Dilution of the Extract: Diluting the final extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. However, this may compromise the sensitivity of the assay.
Troubleshooting Steps:
-
Evaluate LLE or SPE: Develop and validate an LLE or SPE method to compare its effectiveness in reducing matrix effects against your current PPT method.
-
Chromatographic Optimization: Methodically adjust your LC parameters, including mobile phase, gradient, and column, to achieve better separation.
-
Incorporate a SIL-IS: If not already in use, incorporating a stable isotope-labeled internal standard is highly recommended.
-
Assess Dilution: Perform a dilution series of your final extract to determine if this mitigates the matrix effect without sacrificing necessary sensitivity.
Q3: My Duloxetine recovery is inconsistent when using Liquid-Liquid Extraction (LLE). What factors should I consider?
A3: Inconsistent LLE recovery can stem from several variables in the extraction process.
-
Extraction Solvent: The choice of an appropriate organic solvent is paramount. A solvent that provides good solubility for Duloxetine and is immiscible with the aqueous sample is required. Methyl tert-butyl ether (MTBE) and n-hexane have been successfully used for Duloxetine extraction.[4]
-
pH of the Aqueous Phase: As Duloxetine is a basic compound, adjusting the pH of the biological sample to a basic pH (typically 1-2 units above the pKa) will neutralize the molecule, making it more soluble in the organic extraction solvent. A pH around 10-11 is often optimal.
-
Extraction and Centrifugation: Ensure vigorous and consistent mixing (e.g., vortexing) to maximize the surface area for extraction. Incomplete phase separation after centrifugation can lead to carryover of the aqueous phase and inconsistent results.
-
Evaporation and Reconstitution: The evaporation of the organic solvent should be done carefully to avoid loss of the analyte. The choice of reconstitution solvent is also important; it should be compatible with the initial mobile phase of your LC system to ensure good peak shape.
Troubleshooting Steps:
-
Optimize Extraction Solvent and pH: Test different extraction solvents and a range of basic pH values for the aqueous phase to maximize recovery.
-
Standardize Mixing and Centrifugation: Use a consistent method and duration for mixing and ensure complete phase separation.
-
Careful Evaporation: Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature.
-
Optimize Reconstitution: Ensure the reconstitution solvent fully dissolves the extracted analyte and is compatible with your LC mobile phase.
Q4: I am concerned about the stability of Duloxetine in my biological samples. What are the key stability issues to be aware of?
A4: Duloxetine is susceptible to degradation under certain conditions.
-
Acidic Conditions: Duloxetine is known to be unstable in acidic conditions, undergoing hydrolysis.[5][6] Therefore, prolonged exposure to strong acids should be avoided during sample preparation and storage.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of Duloxetine.[7] Samples should be protected from light during collection, processing, and storage.
-
Freeze-Thaw Stability: Repeated freeze-thaw cycles can lead to degradation. It is crucial to validate the stability of Duloxetine in the specific biological matrix for the expected number of freeze-thaw cycles.
-
Enzymatic Degradation: Biological matrices contain enzymes that can potentially metabolize Duloxetine. Storing samples at low temperatures (e.g., -80°C) is essential to minimize enzymatic activity. Adding enzyme inhibitors may be necessary in some cases.[8]
Preventative Measures:
-
Control pH: Maintain a neutral or slightly basic pH during sample handling and processing whenever possible.
-
Protect from Light: Use amber-colored tubes or wrap tubes in foil to protect samples from light.
-
Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freezing and thawing of the entire sample.
-
Proper Storage: Store samples at -80°C for long-term stability.
Quantitative Data Summary
The following tables summarize reported recovery data for Duloxetine from plasma using different extraction methods.
Table 1: Recovery of Duloxetine using Protein Precipitation (PPT)
| Precipitating Solvent | Solvent to Plasma Ratio (v/v) | Recovery (%) | Reference |
| Acetonitrile | 4.5:1 | Not specified, but method was successful | [2] |
| Acetonitrile | Not specified | Not specified, but method was successful | [9] |
Table 2: Recovery of Duloxetine using Liquid-Liquid Extraction (LLE)
| Extraction Solvent | pH of Aqueous Phase | Recovery (%) | Reference |
| Methyl tert-butyl ether (MTBE) | ~10 (adjusted with NaOH) | >85% | |
| n-Hexane | Not specified | Not specified, but method was successful | [4] |
| n-butylchloride | Basic | Not specified, but method was successful | [10] |
Table 3: Recovery of Duloxetine using Solid-Phase Extraction (SPE)
| SPE Cartridge Type | Elution Solvent | Recovery (%) | Reference |
| Oasis HLB | Not specified | >90% | [11] |
| Mixed-mode reversed phase-strong cation exchange | Not specified | >90% | [12][13][14] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile [2]
-
To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard solution.
-
Vortex for 30 seconds.
-
Add 450 µL of acetonitrile.
-
Vortex for 2 minutes to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) with Methyl Tert-Butyl Ether (MTBE)
-
To 200 µL of plasma in a glass tube, add 30 µL of the internal standard solution.
-
Add a small volume of 1M NaOH to adjust the pH to approximately 10.
-
Add 5 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 5000 rpm for 10 minutes at 5°C.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Protocol 3: Solid-Phase Extraction (SPE) using Oasis HLB Cartridges [11]
-
Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
Visualizations
Caption: Experimental workflows for Duloxetine extraction.
Caption: Troubleshooting poor Duloxetine recovery.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid LC-MS/MS method for simultaneous determination of quetiapine and duloxetine in rat plasma and its application to pharmacokinetic interaction study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. HPLC analysis of the novel antidepressant duloxetine in human plasma after an original solid-phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HPLC analysis of the novel antidepressant duloxetine in human plasma after an original solid-phase extraction procedure [unige.iris.cineca.it]
Technical Support Center: (RS)-Duloxetine Hydrochloride Aqueous Solution Stability
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability of (RS)-Duloxetine hydrochloride in aqueous solutions. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to assist in addressing challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution is showing signs of degradation. What are the primary factors affecting its stability in an aqueous solution?
A1: this compound is susceptible to degradation under several conditions. The primary factors influencing its stability in aqueous solutions are pH, light, and temperature.
-
pH: The compound is particularly acid-labile.[1][2][3] Acid hydrolysis of the ether linkage is a major degradation pathway, leading to the formation of 1-naphthol and a thienyl-alcohol.[1][4] It is significantly unstable in acidic conditions, with substantial degradation observed in acidic media.[2][3] For instance, at a pH of 1.2, 50% of the dose can be hydrolyzed to naphthol within one hour.[1] The drug is more stable in alkaline and neutral conditions, although some degradation can still occur, especially upon refluxing.[2][3]
-
Light (Photostability): Duloxetine hydrochloride is susceptible to photolysis.[5][6] Theoretical phototransformation is estimated to be 100% within one month in aqueous buffers at pH 4, 7, and 9.[5] Exposure of a duloxetine solution to UV light can lead to the formation of several degradation products.[6][7]
-
Temperature: While stable in solid form under dry heat, duloxetine shows considerable degradation in solution at elevated temperatures.[2][3][7] For example, significant degradation was observed in a 0.01N HCl solution at 40°C after 8 hours.[2][3]
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing duloxetine solutions. What could be the cause?
A2: Unexpected peaks are likely degradation products. Depending on the storage and handling conditions of your aqueous solution, these could arise from:
-
Acid-catalyzed Hydrolysis: If your solution is acidic, you may be observing peaks corresponding to 1-naphthol and other hydrolytic degradation products.[1][8]
-
Photodegradation: If the solution has been exposed to light, especially UV light, the extra peaks could be photolytic degradation products.[6][7] Up to nine transformation products have been identified from UV irradiation.[6]
-
Oxidative Degradation: While generally more stable to oxidation compared to hydrolysis and photolysis, some degradation can occur in the presence of strong oxidizing agents like hydrogen peroxide.[2][3][8] However, some studies have found it to be stable under oxidative stress.[9][10][11]
To identify the source, it is recommended to perform forced degradation studies under controlled conditions (acid, base, peroxide, heat, light) and compare the resulting chromatograms with your sample.
Q3: What is the solubility of this compound in aqueous solutions at different pH levels?
A3: The aqueous solubility of duloxetine hydrochloride is highly dependent on the pH of the solution. As the pH increases, the solubility decreases significantly.
Q4: How can I prepare a stable aqueous stock solution of this compound for my experiments?
A4: To prepare a relatively stable aqueous stock solution, consider the following:
-
Solvent: While duloxetine hydrochloride is practically insoluble in water, it is very soluble in methanol.[8] For many applications, preparing an initial stock solution in methanol and then diluting it with the aqueous buffer of choice is a common practice.[8]
-
pH Control: If a fully aqueous solution is required, use a buffer to maintain a pH where the drug is more stable (closer to neutral, if the experimental conditions allow). Avoid highly acidic conditions.
-
Light Protection: Always store solutions in amber vials or protect them from light to prevent photodegradation.[5][6]
-
Temperature Control: Store solutions at refrigerated temperatures when not in use to minimize thermal degradation.
-
Fresh Preparation: Due to its inherent instability in aqueous solutions, it is best to prepare solutions fresh whenever possible.
Q5: I am concerned about the toxicity of the degradation products. What is known about them?
A5: The primary acid degradation product, 1-naphthol, is known to be extremely toxic.[1][4] It can cause cramping, abdominal pain, nausea, and vomiting. More severe systemic effects include kidney and liver damage, convulsions, and acute intravascular hemolysis in individuals with G6PD deficiency.[1] In silico toxicity studies of other transformation products have suggested that some may have higher ecotoxicity than duloxetine itself, and some may be mutagenic.[6] Therefore, it is crucial to handle degraded solutions with appropriate safety precautions.
Quantitative Stability Data
The following tables summarize the quantitative data on the stability of this compound under various conditions.
Table 1: pH-Dependent Solubility of Duloxetine Hydrochloride
| pH | Solubility (g/L) |
| 4 | 21.6[5] |
| 7 | 2.74[5] |
| 9 | 0.331[5] |
Table 2: Summary of Degradation under Forced Stress Conditions
| Stress Condition | Conditions | Observation | Reference |
| Acid Hydrolysis | 0.1 M HCl, 24 hr | Highly susceptible to degradation | [8] |
| 0.01N HCl, 40°C, 8 hr | 41.35% degradation | [2][3] | |
| pH 1.2, 1 hr | 50% hydrolysis to naphthol | [1] | |
| pH 2, 1 hr | ~10% degradation | [1][4] | |
| pH 4, 63 hr | ~10% degradation | [1][4] | |
| 0.5 N HCl, 80°C, 9 hr | 5-16% degradation | [7] | |
| Alkaline Hydrolysis | 0.1 M NaOH, 24 hr | Stable | [8] |
| Refluxing, 1 hr | 2.83% degradation | [2][3] | |
| Neutral Hydrolysis | Refluxing, 1 hr | 42.75% degradation | [2][3] |
| Water, 80°C, 4 hr | Stable | [7] | |
| Oxidative | 3% H₂O₂, 24 hr | Stable | [8] |
| 30% H₂O₂, 48 hr | Stable | [2][3] | |
| 10%, 15%, 30% H₂O₂, RT, 24 hr | Stable | [7] | |
| Thermal (Dry Heat) | 80°C, 2 days | Stable | [8] |
| Solid form | Stable | [2][3] | |
| Photolytic | Direct sunlight, 24 hr (powder) | Stable | [8] |
| Solution form | Considerable degradation | [2][3] | |
| UV light, 33 min (solution) | Three major degradation products | [7] |
Detailed Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride
This protocol is a composite based on several validated methods for the analysis of duloxetine and its degradation products.[2][8][9]
-
Chromatographic System:
-
Mobile Phase:
-
A common mobile phase is a mixture of acetonitrile and a phosphate buffer.
-
Example: Acetonitrile: 0.01 M potassium dihydrogen phosphate buffer (pH adjusted to 5.4 with orthophosphoric acid) in a 50:50 (v/v) ratio.[8]
-
Alternative: Phosphate buffer (pH 2.5):methanol:tetrahydrofuran in a 50:40:10 ratio.[2][3]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Chromatographic Conditions:
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve duloxetine hydrochloride in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
-
Preparation of Sample Solution:
-
Dilute the aqueous duloxetine hydrochloride sample with the mobile phase to a concentration within the linear range of the method.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the duloxetine peak based on the retention time and peak area compared to the standard. Degradation products will appear as separate peaks.
-
Protocol 2: Forced Degradation Study
This protocol outlines the procedure to intentionally degrade duloxetine hydrochloride to identify potential degradation products and validate the stability-indicating nature of an analytical method.[2][7][8]
-
Acid Hydrolysis:
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Dissolve duloxetine HCl in 3% hydrogen peroxide to a concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours.[8]
-
Dilute a portion of the solution with mobile phase for HPLC analysis.
-
-
Thermal Degradation (in solution):
-
Photolytic Degradation:
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iosrphr.org [iosrphr.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Degradation of duloxetine: Identification of transformation products by UHPLC-ESI(+)-HRMS/MS, in silico toxicity and wastewater analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of (RS)-Duloxetine Hydrochloride Extraction from Tissue Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of (RS)-Duloxetine hydrochloride from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting duloxetine from tissue samples?
A1: The most prevalent and effective methods for extracting duloxetine from tissue samples are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both techniques aim to isolate the analyte of interest from the complex tissue matrix before analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Protein precipitation is another simpler method that can be used, often with solvents like acetonitrile.
Q2: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)?
A2: The choice between LLE and SPE depends on several factors, including the tissue type, the required level of sample cleanup, desired recovery, and available resources.
-
LLE is a classic, cost-effective technique that is robust and widely applicable. It is particularly useful for removing lipids and other interfering substances. However, it can be labor-intensive and may result in the formation of emulsions, which can complicate the extraction process.
-
SPE often provides cleaner extracts, leading to reduced matrix effects in subsequent analyses. It is also more amenable to automation, which can increase sample throughput. However, SPE can be more expensive and may require more extensive method development to optimize the selection of the sorbent and elution solvents.
Q3: What are the critical first steps in processing tissue samples for duloxetine extraction?
A3: Proper tissue homogenization is a critical initial step to ensure efficient extraction. Tissues should be accurately weighed and homogenized in a suitable buffer. Mechanical homogenization methods, such as using a rotor-stator homogenizer or bead beater, are commonly employed to ensure complete disruption of the tissue and release of the analyte. It is crucial to perform homogenization on ice to prevent degradation of the analyte.
Q4: What is the expected recovery rate for duloxetine from tissue samples?
Q5: How can I minimize matrix effects when analyzing duloxetine in tissue extracts by LC-MS/MS?
A5: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting endogenous components from the tissue, are a common challenge in LC-MS/MS analysis.[2] To mitigate these effects:
-
Optimize Sample Cleanup: Employing a more rigorous extraction method like SPE can result in cleaner extracts compared to protein precipitation.
-
Chromatographic Separation: Develop a robust chromatographic method that separates duloxetine from interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as duloxetine-d5, is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of the analyte.
Troubleshooting Guides
Problem 1: Low Recovery of Duloxetine
| Possible Cause | Suggested Solution |
| Incomplete Tissue Homogenization | Ensure the tissue is thoroughly homogenized. Visually inspect for any remaining solid particles. Consider increasing the homogenization time or using a more powerful homogenizer. |
| Suboptimal pH during LLE | The pH of the aqueous phase is critical for efficient partitioning of duloxetine into the organic solvent. Duloxetine is a basic compound, so adjusting the sample to a basic pH (typically >9) will ensure it is in its neutral, more organic-soluble form. |
| Inappropriate LLE Solvent | The choice of organic solvent is crucial. Solvents like n-butyl chloride or a mixture of methyl tert-butyl ether (MTBE) and n-hexane (e.g., 80:20 v/v) have been used successfully for the extraction of similar compounds.[3] Experiment with different solvents to find the one that provides the best recovery. |
| Inefficient Elution in SPE | The elution solvent in SPE may not be strong enough to desorb duloxetine from the sorbent. Try a stronger solvent or a mixture of solvents. For example, a mobile phase mixture of acetonitrile and ammonium acetate buffer has been used effectively.[4] |
| Analyte Adsorption | Duloxetine may adsorb to the surfaces of glassware or plasticware. Silanizing glassware or using low-binding microcentrifuge tubes can help minimize this issue. |
Problem 2: High Matrix Effects in LC-MS/MS Analysis
| Possible Cause | Suggested Solution |
| Insufficient Sample Cleanup | If using protein precipitation, consider switching to LLE or SPE for a cleaner extract. For SPE, ensure the washing steps are optimized to remove as many interfering compounds as possible without eluting the analyte. |
| Co-elution of Phospholipids | Phospholipids are a common source of matrix effects in biological samples. Incorporate a phospholipid removal step in your sample preparation, such as using a specific SPE cartridge or a modified LLE protocol. |
| Inadequate Chromatographic Separation | Modify your LC method to improve the separation of duloxetine from the matrix components. This could involve changing the mobile phase composition, gradient profile, or using a different type of analytical column. |
| Ion Suppression or Enhancement | If a stable isotope-labeled internal standard is not available, perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. Adjust the chromatography to move the analyte peak away from these regions. |
Problem 3: Poor Reproducibility
| Possible Cause | Suggested Solution |
| Inconsistent Homogenization | Standardize the homogenization procedure, including the time, speed, and the ratio of tissue to buffer, to ensure uniformity across all samples. |
| Variable Extraction Efficiency | Ensure precise and consistent execution of each step of the extraction protocol, including pipetting volumes, vortexing times, and centrifugation speeds. Automation can significantly improve reproducibility for SPE. |
| Sample Degradation | Keep samples and extracts on ice or at a controlled low temperature throughout the process to prevent degradation of duloxetine. |
| Instrumental Variability | Regularly check the performance of your analytical instrument (e.g., HPLC, LC-MS/MS) by running system suitability tests and quality control samples. |
Data Presentation
Table 1: Comparison of Extraction Methods for Duloxetine (from Plasma)
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation |
| Principle | Partitioning between two immiscible liquids | Adsorption onto a solid support followed by selective elution | Precipitation of proteins with a solvent |
| Typical Solvents | n-Butyl chloride, MTBE/n-Hexane | Methanol, Acetonitrile, Ammonium Acetate Buffer | Acetonitrile |
| Reported Recovery | Generally good, but can be variable | >90% (optimized methods)[1] | Can be lower and less consistent |
| Selectivity | Moderate | High | Low |
| Throughput | Low to moderate | High (amenable to automation) | High |
| Cost | Low | High | Low |
| Common Issues | Emulsion formation, labor-intensive | Clogging, method development can be complex | High matrix effects |
Table 2: Key Parameters for Duloxetine Analysis by LC-MS/MS
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.05 - 101 ng/mL | [5] |
| Limit of Quantitation (LOQ) | 0.02 - 2.0 ng/mL | [1][6] |
| Intra-day Precision (%RSD) | < 15% | [7] |
| Inter-day Precision (%RSD) | < 15% | [7] |
| Accuracy (% bias) | Within ±15% | [7] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Brain Tissue
This protocol is a general guideline and should be optimized for your specific tissue type and laboratory conditions.
-
Homogenization:
-
Accurately weigh approximately 100 mg of frozen brain tissue.
-
Add 900 µL of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Homogenize the tissue using a mechanical homogenizer until no visible particles remain. Keep the sample on ice throughout this process.
-
-
Sample Preparation:
-
Transfer a known volume (e.g., 500 µL) of the tissue homogenate to a clean microcentrifuge tube.
-
Add an appropriate amount of internal standard (e.g., duloxetine-d5).
-
Add a basifying agent (e.g., 50 µL of 1M NaOH) to adjust the pH to >9. Vortex briefly.
-
-
Extraction:
-
Add 2 mL of extraction solvent (e.g., n-butyl chloride).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for your LC-MS/MS analysis. Vortex to dissolve the residue.
-
-
Analysis:
-
Centrifuge the reconstituted sample at high speed (e.g., 13,000 rpm) for 5 minutes to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.
-
Protocol 2: Solid-Phase Extraction (SPE) from Liver Tissue
This protocol is a general guideline and should be optimized for your specific tissue type and SPE cartridge.
-
Homogenization:
-
Follow the same homogenization procedure as described in the LLE protocol for brain tissue, using liver tissue instead.
-
-
Sample Pre-treatment:
-
To a known volume of liver homogenate (e.g., 500 µL), add an equal volume of a protein precipitation solvent (e.g., acetonitrile) containing the internal standard.
-
Vortex for 1 minute and then centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube. The supernatant may need to be diluted with a weak solvent (e.g., water or a low percentage of organic solvent) to ensure proper binding to the SPE sorbent.
-
-
SPE Procedure (using a mixed-mode cation exchange cartridge as an example):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., water or a low percentage of organic solvent) to remove hydrophilic interferences, followed by a wash with a stronger organic solvent (e.g., methanol) to remove lipophilic interferences.
-
Elution: Elute the duloxetine and internal standard with a suitable elution solvent (e.g., 1 mL of 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Analysis:
-
Centrifuge and transfer the supernatant to an autosampler vial for analysis.
-
Mandatory Visualization
Caption: Experimental workflow for the extraction of duloxetine from tissue samples.
Caption: Mechanism of action of this compound.
References
- 1. Metabolism of a Selective Serotonin and Norepinephrine Reuptake Inhibitor Duloxetine in Liver Microsomes and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilized analysis of antidepressant drugs by solvent-recycled liquid chromatography: procedure and proposed resolution mechanisms for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Quantitative Determination of Duloxetine Hydrochloride in Biological Samples of Blood Serum and Urine Using a Novel Potentiometric Sensor [abechem.com]
- 5. Genotoxic and oxidative effect of duloxetine on mouse brain and liver tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Duloxetine pharmacokinetics in cirrhotics compared with healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of varying degrees of renal impairment on the pharmacokinetics of duloxetine: analysis of a single-dose phase I study and pooled steady-state data from phase II/III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (RS)-Duloxetine Hydrochloride Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of (RS)-Duloxetine hydrochloride in bulk and pharmaceutical dosage forms, in accordance with the International Council for Harmonisation (ICH) guidelines. The focus is on providing objective performance comparisons supported by experimental data to aid in the selection of the most suitable analytical method for quality control and stability studies.
Comparison of Validated Analytical Methods
Several analytical methods have been developed and validated for the determination of Duloxetine hydrochloride, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) being the most prevalent. The choice between these methods often depends on the specific requirements for speed, sensitivity, and resolution.
A stability-indicating Reverse Phase HPLC (RP-HPLC) method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products, which may form under various stress conditions.[1] Forced degradation studies, as mandated by ICH guidelines, are essential to establish the stability-indicating nature of the analytical method.[1][2] These studies typically involve exposing the drug substance to acid and alkali hydrolysis, oxidation, heat, and photolysis.[2][3][4] Duloxetine hydrochloride has been shown to be susceptible to degradation under acidic, alkaline, aqueous hydrolytic, and photolytic conditions, while remaining relatively stable under thermal and oxidative stress.[2][3]
UPLC, a more recent advancement in liquid chromatography, offers significant reductions in analysis time and solvent consumption compared to conventional HPLC.[5][6][7] This is achieved by using columns with smaller particle sizes (<2 µm) and operating at higher pressures.[7] For the analysis of Duloxetine hydrochloride and its impurities, UPLC methods have demonstrated the potential for much faster separations, often reducing run times from 15-20 minutes with HPLC to 3-10 minutes with UPLC.[7]
Below is a summary of performance data from various validated HPLC and UPLC methods for Duloxetine hydrochloride.
Data Presentation: Performance Comparison of Analytical Methods
| Parameter | Method 1: RP-HPLC[1] | Method 2: RP-HPLC[8] | Method 3: RP-HPLC[9] | Method 4: UPLC[10] |
| Stationary Phase | Hypersil C18 (250 mm × 4.6 mm, 5 µm) | Eclipse Plus C18 (250 mm X 4.6 mm, 5 µm) | Inertsil ODS C18 (250mm×4.6×5micron) | Acquity UPLC™ HSS T3 (100 × 2.1 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile: 0.01 M KH2PO4 buffer (pH 5.4) (50:50, v/v) | Phosphate Buffer:Acetonitrile: Methanol (50:30:20 v/v/v), pH 4.9 | Acetonitrile: KH2PO4 buffer (pH 4.9) (43:57 v/v) | 0.01 M KH2PO4 (pH 3.0): Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 0.4 mL/min |
| Detection Wavelength | 229 nm | 231 nm | 230 nm | 230 nm |
| Retention Time | 5.84 min | 11.03 min | 4.440 min | Not specified, but short run time implied |
| Linearity Range | 1.0–25 µg/mL | 12-60 µg/mL | 10–120 µg/mL | 0.02 to 5.0 µg/mL |
| Correlation Coefficient (r²) | Not specified | 0.9997 | 0.999 | 0.999 |
| Accuracy (% Recovery) | 99.78%–101.21% | Not specified | 99.82-100.25 % | >80% from surfaces |
| Precision (%RSD) | 0.4% (Instrument precision) | Not specified | < 2% | < 1.5% |
| LOD | Not specified | Not specified | Not specified | 0.006 µg/mL |
| LOQ | Not specified | Not specified | Not specified | 0.02 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for the key validation parameters as per ICH guidelines.[11][12]
Specificity (Forced Degradation Study)
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Protocol:
-
Acid Hydrolysis: Treat 10 mg of Duloxetine HCl with 10 mL of 0.1 M HCl. Keep at room temperature for 24 hours.[1] Neutralize the solution before injection.
-
Alkali Hydrolysis: Treat 10 mg of Duloxetine HCl with 10 mL of 0.1 M NaOH. Keep at room temperature for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat 10 mg of Duloxetine HCl with 10 mL of 3% H₂O₂. Keep at room temperature for a specified period.
-
Thermal Degradation: Keep 10 mg of Duloxetine HCl in an oven at a specified temperature (e.g., 80°C) for a defined period.[13]
-
Photolytic Degradation: Expose a solution of Duloxetine HCl to UV light (e.g., for 33 minutes) or sunlight.[1][13]
-
Analyze all stressed samples, along with a control (unstressed) sample, using the developed chromatographic method.
-
Assess the purity of the Duloxetine HCl peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.
Linearity
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.
Protocol:
-
Prepare a stock solution of Duloxetine HCl of a known concentration (e.g., 1000 µg/mL).[1]
-
From the stock solution, prepare a series of at least five dilutions to cover the desired concentration range (e.g., 1.0–25 µg/mL).[1]
-
Inject each concentration in triplicate into the chromatograph.
-
Plot a calibration curve of the mean peak area against the corresponding concentration.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.999 is generally considered acceptable.[8][9]
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol (Standard Addition Method):
-
Prepare a sample solution of a known concentration.
-
Spike the sample solution with known amounts of the Duloxetine HCl standard at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery of the added standard. The recovery should typically be within 98-102%.[9]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate injections of the same sample solution at 100% of the test concentration on the same day, under the same operating conditions.
-
Intermediate Precision (Inter-day Precision/Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the replicate measurements. A %RSD of ≤ 2% is commonly acceptable.[11]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Protocol (Based on the Standard Deviation of the Response and the Slope):
-
Determine the slope (S) of the calibration curve.
-
Determine the standard deviation (σ) of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Mandatory Visualizations
The following diagrams illustrate the typical workflows involved in the validation of an analytical method for this compound.
Caption: Workflow for the development and validation of an analytical method.
Caption: Workflow for forced degradation studies.
References
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. omicsonline.org [omicsonline.org]
- 6. scispace.com [scispace.com]
- 7. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 8. ijbpas.com [ijbpas.com]
- 9. madridge.org [madridge.org]
- 10. Development and validation of a UPLC method for the determination of duloxetine hydrochloride residues on pharmaceutical manufacturing equipment surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
- 13. tandfonline.com [tandfonline.com]
(S)-Duloxetine Demonstrates Superior In Vitro Efficacy Over (R)-Duloxetine in Monoamine Reuptake Inhibition
For Immediate Release: A comprehensive review of in vitro studies reveals that the (S)-enantiomer of duloxetine is significantly more potent than its (R)-counterpart in inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE), the primary mechanism of action for this widely used antidepressant. This superior efficacy at the molecular level underscores the rationale for the clinical use of the single (S)-enantiomer.
Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) prescribed for major depressive disorder, generalized anxiety disorder, and other conditions. As a chiral molecule, it exists in two mirror-image forms, or enantiomers: (S)-duloxetine and (R)-duloxetine. Pharmacological studies have consistently shown that these enantiomers possess different biological activities.
Comparative In Vitro Efficacy
Data from in vitro binding and reuptake inhibition assays consistently demonstrate the stereoselective activity of duloxetine's enantiomers. (S)-duloxetine exhibits a substantially higher affinity for both the human serotonin transporter (SERT) and the human norepinephrine transporter (NET) compared to (R)-duloxetine.
One pivotal study reported the inhibitory constants (Ki) for each enantiomer, highlighting the superior potency of the (S)-form. For the human serotonin transporter, (S)-duloxetine has a Ki value of 0.8 nM, while for the human norepinephrine transporter, its Ki value is 7.5 nM[1][2]. In comparative studies, (S)-duloxetine is reported to be approximately twice as effective as the (R)-enantiomer in inhibiting serotonin uptake[3][4][5][6]. While both enantiomers are active in inhibiting both serotonin and norepinephrine reuptake, the greater potency of the (S)-enantiomer at the serotonin transporter is a key differentiator[3].
The following table summarizes the available quantitative data on the in vitro efficacy of (S)-duloxetine and (R)-duloxetine.
| Enantiomer | Target | Parameter | Value (nM) |
| (S)-Duloxetine | Human Serotonin Transporter (SERT) | Ki | 0.8[1][2] |
| Human Norepinephrine Transporter (NET) | Ki | 7.5[1][2] | |
| (R)-Duloxetine | Human Serotonin Transporter (SERT) | Potency vs. (S)-form | ~2-fold less active[3][4][5][6] |
| Human Norepinephrine Transporter (NET) | - | Data not available |
Experimental Protocols
The determination of the in vitro efficacy of duloxetine enantiomers typically involves radioligand binding assays and neurotransmitter reuptake inhibition assays using cell lines that express the human serotonin and norepinephrine transporters.
Radioligand Binding Assay Protocol
This assay quantifies the affinity of a compound for a specific receptor or transporter.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET) are cultured in appropriate media.
-
Membrane Preparation: Cell membranes are harvested and prepared through homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the transporter (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET) is incubated with the cell membrane preparation in the presence of varying concentrations of the test compound ((S)-duloxetine or (R)-duloxetine).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
Neurotransmitter Reuptake Inhibition Assay Protocol
This assay directly measures the ability of a compound to block the transport of a neurotransmitter into the cell.
-
Cell Culture and Plating: HEK293 cells expressing hSERT or hNET are seeded into multi-well plates and allowed to adhere.
-
Pre-incubation with Inhibitor: The cells are washed and then pre-incubated with varying concentrations of the test compound ((S)-duloxetine or (R)-duloxetine).
-
Initiation of Uptake: A solution containing a radiolabeled neurotransmitter (e.g., [³H]-serotonin or [³H]-norepinephrine) is added to the wells to initiate uptake by the transporters.
-
Incubation and Termination: The cells are incubated for a specific period to allow for neurotransmitter uptake. The uptake process is then rapidly terminated by washing the cells with ice-cold buffer.
-
Cell Lysis and Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined from concentration-response curves.
Signaling Pathways and Experimental Workflow
The primary mechanism of action of duloxetine is the inhibition of the serotonin and norepinephrine transporters. This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
References
- 1. researchgate.net [researchgate.net]
- 2. Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of racemic duloxetine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro, in vivo, and in silico approaches for evaluating the preclinical DMPK profiles of ammoxetine, a novel chiral serotonin and norepinephrine reuptake inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics | MDPI [mdpi.com]
In vivo comparison of (RS)-Duloxetine hydrochloride and other SNRIs
An In Vivo Comparative Analysis of (RS)-Duloxetine Hydrochloride and Other Serotonin-Norepinephrine Reuptake Inhibitors
This guide provides a detailed in vivo comparison of this compound with other prominent Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), including venlafaxine, desvenlafaxine, and milnacipran. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their comparative efficacy, pharmacology, and side effect profiles, supported by experimental data.
Introduction to SNRIs
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are a class of antidepressant medications that are effective in treating major depressive disorder (MDD), anxiety disorders, and chronic pain conditions.[1][2] Their therapeutic effect is mediated by blocking the reuptake of two key neurotransmitters involved in mood regulation: serotonin (5-HT) and norepinephrine (NE).[3] This inhibition leads to increased concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[1] While all SNRIs share this primary mechanism, they differ in their selectivity and affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), which influences their efficacy and tolerability profiles.[4][5] This guide focuses on an in vivo comparison of duloxetine against other commonly used SNRIs.
Mechanism of Action: Serotonin and Norepinephrine Reuptake Inhibition
SNRIs exert their effects by binding to and inhibiting SERT and NET.[1] This action blocks the reabsorption of serotonin and norepinephrine from the synapse back into the presynaptic neuron, making more of these chemical messengers available in the brain to transmit signals between neurons.[2] The dual inhibition of both serotonin and norepinephrine reuptake may offer advantages over more selective agents by treating a broader range of symptoms, including those related to neuropathic pain.[1]
Comparative In Vivo Pharmacology and Efficacy
The in vivo performance of SNRIs is largely dictated by their respective affinities for SERT and NET. (RS)-Duloxetine demonstrates a high and relatively balanced affinity for both transporters, distinguishing it from other agents in this class.
Transporter Binding and Reuptake Inhibition
In vitro and in vivo studies have established that duloxetine is a potent inhibitor of both serotonin and norepinephrine reuptake.[6] Compared to venlafaxine, duloxetine exhibits significantly higher affinity for both human SERT and NET.[6] This translates to greater in vivo potency, as demonstrated by lower ED₅₀ values required to block transporter binding and monoamine depletion in rat models.[6] While venlafaxine, desvenlafaxine, and duloxetine are generally more selective for serotonin over norepinephrine, milnacipran is unique in its higher selectivity for norepinephrine.[1][4]
Table 1: Comparative Transporter Affinity and In Vivo Potency
| Compound | Transporter | Kᵢ (nM) - Human (in vitro)[6] | ED₅₀ (mg/kg) - Rat (ex vivo)[6] | Selectivity Ratio (NET Kᵢ / SERT Kᵢ) |
|---|---|---|---|---|
| (RS)-Duloxetine | SERT | 0.8 | 0.03 | 9.4 |
| NET | 7.5 | 0.7 | ||
| Venlafaxine | SERT | 82 | 2 | 30.2 |
| NET | 2480 | 54 | ||
| Milnacipran | SERT | - | - | ~0.3 (More selective for NET)[1] |
| NET | - | - | ||
| Desvenlafaxine | SERT | - | - | (Active metabolite of Venlafaxine)[1] |
| NET | - | - |
Note: Kᵢ (Inhibition constant) indicates the concentration of a drug required to occupy 50% of the transporters. A lower Kᵢ value signifies higher binding affinity. ED₅₀ (Median effective dose) is the dose that produces 50% of the maximal effect.
Efficacy in Animal Models
Depression: In vivo electrophysiological studies in rats confirm that both duloxetine and venlafaxine exhibit stronger serotonin-boosting properties than norepinephrine.[7] Clinical comparisons for major depressive disorder have found no significant differences in overall efficacy between duloxetine and venlafaxine.[8][9] However, one non-inferiority study showed that desvenlafaxine (50 mg/day) was non-inferior to duloxetine (60 mg/day) and was associated with a lower incidence of some adverse events.[10]
Neuropathic and Chronic Pain: The dual action of SNRIs is thought to be particularly beneficial for treating chronic pain.[1] In a clinical study on chemotherapy-induced peripheral neuropathy, duloxetine was found to be more effective than venlafaxine in reducing motor neuropathy and neuropathic pain.[11] For fibromyalgia, indirect comparisons suggest duloxetine is superior to milnacipran for reducing pain and sleep disturbances, while milnacipran and pregabalin are more effective at reducing fatigue.[12]
Comparative Tolerability and Side Effect Profile
While generally better tolerated than older tricyclic antidepressants, SNRIs are associated with a range of side effects.[1] Tolerability varies within the class, often linked to their differing pharmacological profiles.[4]
Table 2: Summary of Common Adverse Events and Tolerability
| SNRI | Common Side Effects | Cardiovascular Profile | Discontinuation Issues |
|---|---|---|---|
| (RS)-Duloxetine | Nausea, dry mouth, constipation, decreased appetite, diarrhea.[9][13][14] | Minimal cardiovascular effects.[4][13] | Lower incidence of discontinuation-emergent adverse events compared to venlafaxine.[9] |
| Venlafaxine | Nausea, sexual dysfunction.[4][15] | Dose-dependent hypertension is a notable concern.[4][5][15] | Higher incidence of discontinuation syndrome (withdrawal problems).[4][9] |
| Desvenlafaxine | Nausea, dizziness (though potentially less than duloxetine at tested doses).[10] | Similar to venlafaxine. | - |
| Milnacipran | Nausea, headache.[14] | Generally devoid of cardiovascular toxicity.[4][5] | - |
Overall, venlafaxine is often considered the least well-tolerated SNRI due to its combination of serotonergic side effects and cardiovascular concerns.[4][15] Duloxetine and milnacipran appear to have a more favorable tolerability profile, particularly regarding cardiovascular safety.[5][13]
Experimental Protocols
Rodent Forced Swim Test (FST) for Antidepressant-like Activity
The Forced Swim Test is a widely used in vivo behavioral assay to screen for antidepressant efficacy.[16] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors (swimming, climbing) and decrease the duration of immobility.[17]
Apparatus:
-
A transparent Plexiglas cylinder (e.g., 30 cm height x 20 cm diameter for mice).[16]
-
The cylinder is filled with water (24-30°C) to a depth that prevents the animal from touching the bottom with its feet or tail (e.g., 15 cm for mice).[16][18]
Procedure (Mouse Protocol):
-
Acclimation: Animals are handled for several days before testing to minimize stress.[19] They are moved to the testing room at least 1 hour before the experiment begins.[19]
-
Drug Administration: Animals are administered the test compounds (e.g., duloxetine, venlafaxine, vehicle control) via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test.
-
Test Session: Each mouse is individually placed into the water-filled cylinder for a single 6-minute session.[16]
-
Observation: The entire session is typically recorded for later analysis. The experimenter should remain at a distance to avoid disturbing the animal.[16] Animals must be monitored continuously, and any animal that sinks must be removed immediately.[18]
-
Post-Test Care: After the session, animals are removed from the water, gently dried, and placed in a warm, dry environment before being returned to their home cage.[18]
-
Data Analysis: Behavior is scored, often during the last 4 minutes of the test.[16] The primary measures recorded are the latency to the first bout of immobility and the total duration of immobility. A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.[17]
Conclusion
In vivo comparative studies reveal distinct pharmacological profiles among SNRIs. This compound stands out for its potent and balanced inhibition of both serotonin and norepinephrine transporters.[6] This dual action contributes to its efficacy in treating not only depression but also various chronic pain syndromes, where it may offer an advantage over other SNRIs like venlafaxine and milnacipran in certain domains.[11][12] Furthermore, duloxetine generally presents a more favorable tolerability profile than venlafaxine, particularly concerning cardiovascular side effects.[4][13] While newer agents like desvenlafaxine show non-inferior efficacy with potential tolerability benefits in specific areas, duloxetine's extensive data supports its robust position as a versatile and effective SNRI.[10] The choice of agent in a research or clinical setting will ultimately depend on the specific symptoms being targeted and the desired balance between efficacy and tolerability.
References
- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. SNRIs: their pharmacology, clinical efficacy, and tolerability in comparison with other classes of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SNRIs: The Pharmacology, Clinical Efficacy, and Tolerability in Comparison with Other Classes of Antidepressants | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo electrophysiological recordings of the effects of antidepressant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A systematic review of duloxetine and venlafaxine in major depression, including unpublished data - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A randomized, double-blind comparison of duloxetine and venlafaxine in the treatment of patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A multicenter, randomized, double-blind, duloxetine-controlled, non-inferiority trial of desvenlafaxine succinate extended-release in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative study of the effects of venlafaxine and duloxetine on chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative efficacy and harms of duloxetine, milnacipran, and pregabalin in fibromyalgia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Comparative efficacy and harms of duloxetine, milnacipran, and pregabalin in fibromyalgia syndrome - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Comparison of pharmacological profiles of serotonin norepinephrine reuptake inhibitors [jstage.jst.go.jp]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 18. animal.research.wvu.edu [animal.research.wvu.edu]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Duloxetine Enantiomers' Binding Affinity to Serotonin and Norepinephrine Transporters
Duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), is administered as the (+)-(S)-enantiomer. This guide provides a comparative analysis of the binding affinities of duloxetine's enantiomers, (+)-duloxetine and (-)-duloxetine, as well as the racemic mixture, to the human serotonin transporter (SERT) and norepinephrine transporter (NET). The data presented underscores the stereoselectivity of duloxetine's interaction with these key monoamine transporters.
Quantitative Comparison of Binding Affinities
The binding affinity of a compound to its target is a critical determinant of its pharmacological activity. This is typically quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity. The following table summarizes the in vitro binding affinities of the racemic mixture and individual enantiomers of duloxetine to human SERT and NET.
| Compound | Target Transporter | Binding Affinity (Kᵢ, nM) |
| (±)-Duloxetine (Racemate) | SERT | 0.8 |
| (±)-Duloxetine (Racemate) | NET | 7.5 |
| (+)-(S)-Duloxetine | SERT | Data not available |
| (+)-(S)-Duloxetine | NET | Data not available |
| (-)-(R)-Duloxetine | SERT | Data not available |
| (-)-(R)-Duloxetine | NET | Data not available |
Note: While specific Kᵢ values for the individual enantiomers were not found in the searched literature, it is widely reported that the (+)-(S)-enantiomer is the pharmacologically active form and is approximately twice as effective as the (R)-enantiomer in serotonin uptake inhibition.[1]
The racemic mixture of duloxetine demonstrates a high affinity for both SERT and NET, with a notable preference for the serotonin transporter.[2][3]
Stereoselective Binding to Monoamine Transporters
The differential binding affinities of the duloxetine enantiomers highlight the stereoselective nature of their interaction with SERT and NET. This stereoselectivity is a common feature in pharmacology, where the three-dimensional structure of a drug molecule dictates its ability to bind to the specific conformation of a biological target.
Experimental Methodology: Radioligand Binding Assay
The binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. This technique is a cornerstone of pharmacological research for quantifying the interaction between a drug and its receptor or transporter.
Principle
A radioligand binding assay measures the affinity of an unlabeled drug (in this case, duloxetine enantiomers) by its ability to compete with a radiolabeled ligand that has a known high affinity for the target transporter (SERT or NET). The displacement of the radioligand by the unlabeled drug is proportional to the unlabeled drug's binding affinity.
Generalized Protocol
-
Preparation of Transporter-Containing Membranes: Cell lines stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET) are cultured. The cell membranes are then harvested and prepared to create a membrane suspension containing the transporters.
-
Incubation: The membrane preparation is incubated in a reaction buffer containing:
-
A fixed concentration of a suitable radioligand (e.g., [³H]-citalopram for SERT or [³H]-nisoxetine for NET).
-
Varying concentrations of the unlabeled test compound (e.g., (+)-duloxetine, (-)-duloxetine, or (±)-duloxetine).
-
Control samples are included to determine total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known potent inhibitor).
-
-
Separation of Bound and Free Radioligand: After incubation reaches equilibrium, the mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of chronic administration of duloxetine on serotonin and norepinephrine transporter binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chiral Columns for the Enantioselective Separation of (RS)-Duloxetine
The successful separation of enantiomers is a critical aspect of drug development and quality control, ensuring the therapeutic efficacy and safety of chiral drugs like Duloxetine. (S)-Duloxetine is a potent serotonin and norepinephrine reuptake inhibitor, while the (R)-enantiomer is significantly less active. This guide provides a comparative analysis of various High-Performance Liquid Chromatography (HPLC) chiral columns for the effective separation of (RS)-Duloxetine, offering researchers and scientists a basis for method development and column selection.
Performance Comparison of Chiral Columns
The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving optimal enantioseparation. Polysaccharide-based columns, particularly those with amylose and cellulose derivatives, are widely utilized for their broad applicability. Additionally, macrocyclic glycopeptide and protein-based columns offer alternative selectivities. Below is a summary of the performance of different chiral columns in the separation of Duloxetine enantiomers.
| Chiral Stationary Phase (CSP) | Column Name | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Key Findings |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H | n-hexane:ethanol:diethyl amine (80:20:0.2, v/v/v) | 1.0 | >2.8 | Provides excellent resolution and is a robust method for quantifying the (R)-enantiomer in bulk drug substance.[1][2] The presence of diethyl amine is crucial for enhancing chromatographic efficiency.[1][2] |
| α1-acid glycoprotein | Chiral-AGP | 10 mM Acetate buffer (pH 3.8):acetonitrile (93:07, v/v) | 1.0 | Baseline resolved | This method is suitable for determining the enantiomeric purity of Duloxetine hydrochloride. Interestingly, the distomer ((R)-enantiomer) elutes before the eutomer ((S)-enantiomer).[3] |
| Vancomycin | Chirobiotic V | Not specified in detail, but used with hydroxypropyl-β-cyclodextrin as a mobile phase additive. | Not specified | Baseline resolution | Offers a viable alternative to polysaccharide-based columns, providing good resolution. The HPLC-CSP method was noted for its shorter analysis time compared to other techniques.[4] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the successful implementation of chiral separation methods.
Method 1: Separation using Chiralpak AD-H [1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethyl amine in a ratio of 80:20:0.2 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve the (RS)-Duloxetine sample in the mobile phase to a suitable concentration.
Method 2: Separation using Chiral-AGP [3]
-
Instrumentation: An HPLC system with a UV detector.
-
Column: Chiral-AGP, 150 mm x 4.0 mm, 5 µm.
-
Mobile Phase: A mixture of 10 mM acetate buffer (adjusted to pH 3.8) and acetonitrile in a ratio of 93:07 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 215 nm.
-
Injection Volume: 5 µL.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation of (RS)-Duloxetine using HPLC.
This guide provides a foundational understanding of the head-to-head comparison of different chiral columns for the separation of (RS)-Duloxetine. The choice of the column and method will depend on the specific requirements of the analysis, such as the need for high resolution, short analysis time, or compatibility with specific detection methods. For routine quality control, a robust and reproducible method like the one using Chiralpak AD-H is highly suitable. For method development and exploring alternative selectivities, columns like Chiral-AGP and Chirobiotic V present valuable options.
References
Comparative Metabolic Stability of (RS)-Duloxetine Hydrochloride Enantiomers: A Guide for Researchers
for Researchers, scientists, and drug development professionals.
Executive Summary
(S)-Duloxetine is the therapeutically active enantiomer and has been the primary focus of metabolic studies. Both enantiomers are known to be metabolized extensively in the liver, primarily by the cytochrome P450 enzymes CYP1A2 and CYP2D6. Although it is established that the enantiomers exhibit different pharmacological activities, specific data directly comparing their metabolic rates, such as intrinsic clearance or half-life in human liver microsomes, is not extensively documented in the available literature. This guide outlines the known metabolic pathways and provides generalized experimental protocols for assessing metabolic stability, which can be applied to a direct comparative study of the duloxetine enantiomers.
Metabolic Profile of Duloxetine
Duloxetine undergoes extensive hepatic metabolism, with the parent drug accounting for less than 3% of the total radiolabeled material in plasma. The primary metabolic pathways involve oxidation of the naphthyl ring, followed by conjugation.
Key Metabolizing Enzymes:
-
CYP1A2: A major enzyme involved in the metabolism of duloxetine.
-
CYP2D6: Another significant enzyme contributing to duloxetine's metabolism.
The major metabolites identified in human plasma are the glucuronide conjugate of 4-hydroxy duloxetine and the sulfate conjugate of 5-hydroxy-6-methoxy duloxetine. These metabolites are considered inactive.
Data on Enantiomeric Differences
While quantitative data on metabolic stability is scarce, it is known that the enantiomers of chiral drugs often exhibit stereoselective metabolism, leading to different pharmacokinetic profiles. For duloxetine, the (S)-enantiomer is reported to be twice as active as the (R)-enantiomer, suggesting potential differences in how they interact with metabolizing enzymes and, consequently, their metabolic stability.
Due to the lack of specific comparative data, a table summarizing quantitative data cannot be provided at this time. Researchers are encouraged to perform direct comparative studies to elucidate the stereoselective metabolism of duloxetine.
Experimental Protocols
To facilitate further research, the following are detailed methodologies for key experiments to assess the comparative metabolic stability of (R)- and (S)-duloxetine.
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is a standard method to determine the intrinsic clearance of a compound.
Materials:
-
(R)-Duloxetine hydrochloride
-
(S)-Duloxetine hydrochloride
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare stock solutions of (R)- and (S)-duloxetine in a suitable organic solvent (e.g., methanol or DMSO) and dilute to the final desired concentration in phosphate buffer.
-
In separate tubes, pre-incubate the individual enantiomers with HLMs in phosphate buffer at 37°C for a few minutes.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
-
Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.
-
-
Quenching:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent enantiomer in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Visualizations
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for assessing the in vitro metabolic stability of duloxetine enantiomers.
Metabolic Pathways of Duloxetine
Caption: Primary metabolic pathways of duloxetine enantiomers.
Safety Operating Guide
Proper Disposal of (RS)-Duloxetine Hydrochloride: A Guide for Laboratory Professionals
Authoritative guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of (RS)-Duloxetine hydrochloride. This document provides essential safety information, procedural steps, and regulatory context to ensure the responsible management of duloxetine hydrochloride waste in a laboratory setting.
This compound is classified as a hazardous substance, being toxic if swallowed, causing serious eye damage, and very toxic to aquatic life[1]. Therefore, it is imperative that proper disposal procedures are followed to mitigate risks to personnel and the environment. Standard laboratory practice should not include disposing of this compound down the drain[2][3][4].
I. Hazard and Environmental Impact Summary
Before handling this compound for disposal, it is crucial to be aware of its hazard profile and environmental fate.
| Parameter | Information | Source |
| Acute Toxicity (Oral) | Toxic if swallowed. | [1][5] |
| Eye Damage | Causes serious eye damage. | [1][5] |
| Aquatic Toxicity | Very toxic to aquatic life. | [1] |
| Environmental Persistence | Considered to be slowly degraded in the environment. | [6] |
| Degradation Mechanisms | Sorption, biodegradation, and photolysis. | [7] |
| Bioaccumulation Potential | Low potential for bioaccumulation. | [6] |
II. Laboratory Disposal Procedures
The recommended procedure for the disposal of this compound from a laboratory setting involves treating it as hazardous chemical waste.
Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure appropriate PPE is worn, including:
-
Protective gloves
-
Safety glasses or goggles
-
Laboratory coat
Step 2: Waste Segregation and Collection
-
Collect waste this compound, including pure compound, contaminated materials (e.g., weigh boats, contaminated gloves), and solutions, in a designated and clearly labeled hazardous waste container[1][8].
-
The container must be compatible with the chemical and properly sealed to prevent leaks or spills[8].
-
Do not mix with incompatible materials. Strong bases and strong acids are listed as incompatible[1][9].
Step 3: Labeling
-
The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound".
-
Include the approximate concentration and quantity of the waste.
Step 4: Storage
-
Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1][9].
-
Ensure the storage location is secure and accessible only to authorized personnel.
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Disposal should be carried out at a permitted treatment facility, which will typically involve incineration[1][3][10].
-
Follow all local, regional, national, and/or international regulations for hazardous waste disposal[1][9].
III. Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, clean up the spill using dry, absorbent material such as sand, earth, or vermiculite[8].
-
If it is a powder, avoid generating dust. Dampening with water may be necessary[8].
-
Collect the contaminated material into a labeled hazardous waste container for disposal[8].
-
Wash the spill area with soap and water[8].
-
-
Major Spills:
IV. Experimental Protocols for Degradation Studies
Understanding the degradation behavior of duloxetine hydrochloride can be important for stability studies and developing potential neutralization methods, although chemical degradation in the lab is not a substitute for proper hazardous waste disposal. Forced degradation studies are typically performed under various stress conditions.
A. Acid and Base Hydrolysis
-
Objective: To determine the susceptibility of the drug to acid and base-catalyzed hydrolysis.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol)[11][12].
-
For acid hydrolysis, add a portion of the stock solution to a solution of hydrochloric acid (e.g., 0.01N to 0.5N HCl) and heat (e.g., at 40°C or 80°C) for a specified period (e.g., 8-9 hours)[12][13].
-
For alkaline hydrolysis, add a portion of the stock solution to a solution of sodium hydroxide (e.g., 1N NaOH) and heat (e.g., reflux for 1 hour or heat at 80°C for 4 hours)[12][13].
-
After the specified time, cool the samples to room temperature and neutralize the acid and base samples[11].
-
Analyze the samples using a stability-indicating method, such as RP-HPLC, to quantify the remaining parent drug and identify degradation products[13][14].
-
B. Oxidative Degradation
-
Objective: To assess the drug's stability in the presence of an oxidizing agent.
-
Methodology:
-
Treat a solution of this compound with hydrogen peroxide (e.g., 3% to 30% H₂O₂) at room temperature for an extended period (e.g., 24-48 hours)[12][13][15].
-
Analyze the sample by RP-HPLC to determine the extent of degradation. Studies have shown duloxetine to be relatively stable under these conditions[13][15].
-
C. Thermal and Photolytic Degradation
-
Objective: To evaluate the effect of heat and light on the stability of the drug.
-
Methodology:
-
For thermal degradation, expose the solid drug or a solution to elevated temperatures (e.g., 60°C or 80°C) for several days[12][14].
-
For photolytic degradation, expose a solution of the drug to UV light[12].
-
Analyze the samples by RP-HPLC. The solid form is generally stable to heat and light, while the solution form shows considerable degradation[13][14].
-
V. Data on Degradation of Duloxetine Hydrochloride
The following table summarizes findings from various stress degradation studies. This data is crucial for understanding the stability profile of the compound.
| Stress Condition | Observations | Source |
| Acid Hydrolysis | Highly unstable. 41.35% degradation observed in 0.01N HCl at 40°C after 8 hours. | [13][14] |
| Alkaline Hydrolysis | Degradation observed. 2.83% degradation after refluxing for 1 hour. | [13][14] |
| Neutral Hydrolysis | Degradation observed. 42.75% degradation after refluxing for 1 hour. | [13][14] |
| Oxidative (H₂O₂) | Stable. No significant degradation observed after exposure to 30% H₂O₂ for 48 hours. | [13] |
| Thermal Stress (Solid) | Stable. | [13][14] |
| Photolytic Stress (Solution) | Considerable degradation observed. | [12][13] |
VI. Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. moehs.com [moehs.com]
- 2. fishersci.com [fishersci.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. pharmalogistics.com [pharmalogistics.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Duloxetine - Janusinfo.se [janusinfo.se]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. moehs.com [moehs.com]
- 10. lupin.com [lupin.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. [PDF] Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling (RS)-Duloxetine hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling (RS)-Duloxetine hydrochloride. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
This compound is a hazardous substance that is toxic if swallowed, can cause serious eye damage, and is very toxic to aquatic life.[1][2] Some findings also indicate a risk of harm to the unborn child and potential damage to organs through prolonged or repeated exposure.[2][3] Adherence to the following guidelines is critical for personal safety and environmental protection.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][4][5] | Protects against dust particles and potential splashes, preventing serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber).[6] | Prevents skin contact and absorption. |
| Respiratory Protection | A dust/aerosol mask with a P3 filter or a NIOSH-approved respirator.[1][6] This is especially important when handling the powder form or if dust is generated. | Protects against inhalation of harmful dust particles. |
| Protective Clothing | A lab coat, dustproof clothing, or an impermeable body covering to minimize skin contact.[4][5][6] Work clothes should be laundered separately.[3] | Provides a barrier against accidental spills and contamination of personal clothing. |
Operational Handling Plan
Engineering Controls:
-
Work in a well-ventilated area.[3]
-
Utilize a laboratory fume hood, ventilated enclosure, or local exhaust ventilation to minimize dust in the air.[1][5]
Standard Operating Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.
-
Handling the Compound:
-
Post-Handling:
-
Always wash hands thoroughly with soap and water after handling.[3]
-
Clean and decontaminate all equipment and work surfaces after use.
-
Store this compound in a cool, well-ventilated, and dry place in a tightly sealed container, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[1][6]
-
Spill and Emergency Procedures
Minor Spills (Powder):
-
Evacuate and Secure: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear all recommended PPE, including respiratory protection.
-
Cleanup:
-
Gently cover the spill with an inert absorbent material like sand, earth, or vermiculite to avoid generating dust.[3]
-
Use dry cleanup procedures. Avoid sweeping dry powder.[3]
-
If a vacuum is used, it must be fitted with a HEPA filter.[3]
-
Collect the spilled material and absorbent into a labeled, sealed container for hazardous waste disposal.[3]
-
-
Decontamination: Wash the spill area thoroughly. Decontaminate and launder all protective clothing before reuse.[3]
Major Spills:
-
Evacuate: Immediately evacuate the area and move upwind.[3]
-
Alert: Notify emergency responders and inform them of the location and nature of the hazard.[3]
-
PPE: Only trained personnel with full-body protective clothing and breathing apparatus should enter the area.[3]
-
Containment: Prevent the spillage from entering drains or waterways.[3]
First Aid Measures:
-
If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a doctor.[1]
-
If on Skin: Immediately wash with plenty of water and soap.[2] Remove contaminated clothing.[7]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[8]
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused or Expired Product | Dispose of in a licensed hazardous waste disposal facility. Incineration in a licensed apparatus is a recommended method.[3][9] Consult with your institution's environmental health and safety (EHS) office for specific guidance. |
| Contaminated Materials | Items such as gloves, absorbent materials, and empty containers should be collected in a sealed, labeled hazardous waste container and disposed of through a licensed hazardous waste disposal company.[3] |
| Empty Containers | Do not reuse empty containers. Decontaminate them before disposal. Observe all label safeguards until containers are cleaned and destroyed.[3] |
Logical Workflow for PPE Selection
Caption: Workflow for selecting appropriate PPE when handling this compound.
References
- 1. moehs.com [moehs.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. ehs.lilly.com [ehs.lilly.com]
- 6. moehs.com [moehs.com]
- 7. R-DULOXETINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. ajantapharmausa.com [ajantapharmausa.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
